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  • Product: Biotin-LEVD-FMK

Core Science & Biosynthesis

Foundational

Biotin-LEVD-FMK: Mechanistic Profiling and Application in Non-Canonical Pyroptosis

Executive Summary This technical guide profiles Biotin-LEVD-FMK , a specialized chemical probe designed to target, label, and inhibit the non-canonical inflammatory caspases (Human Caspase-4/5, Murine Caspase-11). Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles Biotin-LEVD-FMK , a specialized chemical probe designed to target, label, and inhibit the non-canonical inflammatory caspases (Human Caspase-4/5, Murine Caspase-11). Unlike generic pan-caspase inhibitors, the LEVD peptide sequence confers selectivity for the catalytic pocket of these specific inflammatory mediators, which are the direct sensors of intracellular lipopolysaccharide (LPS). This guide details the molecular mechanism of the probe, its covalent binding kinetics, and a validated protocol for affinity labeling to monitor pyroptotic signaling.

Molecular Architecture & Mechanism of Action

To employ Biotin-LEVD-FMK effectively, researchers must understand its tripartite structure. It functions as a suicide inhibitor that exploits the enzyme's own catalytic machinery to form a permanent covalent bond.

Structural Components
ComponentFunctionMechanistic Role
Biotin Detection TagAllows for high-affinity capture using Streptavidin-coated beads (Pull-down) or detection via Streptavidin-HRP (Blotting).
Linker SpacerProvides steric freedom, preventing the bulky biotin group from interfering with the peptide's entry into the caspase active site.
LEVD Recognition MotifLeu-Glu-Val-Asp . This tetrapeptide sequence mimics the substrate preference of Caspase-4, -5, and -11, guiding the molecule into the S1-S4 binding pockets.
FMK WarheadFluoromethylketone . An electrophilic trap. It is unreactive until positioned precisely against the catalytic cysteine.
Chemical Mechanism: Irreversible Alkylation

The inhibition is not a simple competitive blockade; it is a time-dependent, irreversible alkylation.

  • Recognition: The LEVD sequence binds to the substrate groove of the activated caspase. The Aspartate (D) residue sits in the S1 pocket.

  • Nucleophilic Attack: The catalytic Cysteine thiolate (e.g., Cys258 in Caspase-11) attacks the carbonyl carbon of the inhibitor (mimicking peptide bond hydrolysis).

  • Leaving Group Departure: Instead of cleaving a bond, the thiolate attacks the methylene carbon of the fluoromethyl group.

  • Adduct Formation: The Fluoride ion acts as a leaving group, resulting in a stable thioether adduct between the enzyme and the probe.

Pathway Context: The Non-Canonical Inflammasome

In the non-canonical pathway, Caspase-4/5/11 does not require an upstream adaptor (like ASC) to assemble. Instead, the caspase CARD domain directly binds cytosolic LPS, triggering oligomerization.[1] This oligomerization activates the protease, which then:

  • Cleaves Gasdermin D (GSDMD).[1][2][3]

  • Induces pore formation and Pyroptosis.[1][4]

  • Biotin-LEVD-FMK acts here , binding the active catalytic site and preventing GSDMD cleavage.

PyroptosisMechanism LPS Cytosolic LPS Caspase Pro-Caspase-4/5/11 (Inactive Monomer) LPS->Caspase Direct Binding Oligomer Caspase Oligomer (Active Protease) Caspase->Oligomer Oligomerization Complex Biotin-Caspase Adduct (Inhibited/Labeled) Oligomer->Complex Covalent Modification (Irreversible) GSDMD GSDMD (Full Length) Oligomer->GSDMD Cleavage (Blocked by Probe) Probe Biotin-LEVD-FMK Probe->Oligomer Affinity Binding Complex->GSDMD Inhibition Pyroptosis Pyroptosis (Membrane Pores) GSDMD->Pyroptosis N-term Pore Formation

Caption: Figure 1. Mechanism of Biotin-LEVD-FMK interference in the non-canonical pyroptosis pathway.

Experimental Protocol: Affinity Labeling & Pull-Down

Objective: To detect the active population of Caspase-11 (or Caspase-4) in macrophages upon LPS stimulation.

Reagents & Preparation
  • Probe: Biotin-LEVD-FMK (Dissolve in high-quality DMSO to 10 mM stock). Store at -20°C. Avoid repeated freeze-thaw.

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors (minus caspase inhibitors).

  • Beads: Streptavidin-Agarose or Magnetic Beads.

Step-by-Step Workflow
Phase A: Cell Treatment & Labeling
  • Seed Cells: Plate Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.

  • Priming (Optional but recommended): Treat with Pam3CSK4 (1 µg/mL) for 4 hours to upregulate Pro-Caspase-11 expression.

  • Activation: Transfect LPS (using FuGENE or similar) or introduce cytosolic LPS to trigger activation.

  • Pulse Labeling:

    • Add Biotin-LEVD-FMK directly to the culture medium.

    • Concentration: 10 µM - 20 µM (Titration recommended).

    • Timing: Add 1 hour prior to harvest or concurrent with the final hour of stimulation.

    • Control: Pre-treat a control well with unlabeled Z-LEVD-FMK (20 µM) for 30 min before adding the biotinylated probe to prove specificity.

Phase B: Lysis & Pull-Down
  • Harvest: Wash cells 2x with cold PBS to remove unbound probe.

  • Lysis: Lyse cells on ice for 20 min. Centrifuge (14,000 x g, 10 min) to clear debris.

  • Input Sample: Save 10% of lysate as "Input".

  • Capture: Incubate remaining lysate with washed Streptavidin beads for 2 hours at 4°C with rotation.

  • Wash: Wash beads 3x with Lysis Buffer (High stringency) or PBS + 0.1% Tween-20.

  • Elution: Boil beads in 2x SDS-PAGE Sample Buffer for 5 min.

Phase C: Detection
  • Western Blot: Run the eluate.

  • Primary Antibody: Anti-Caspase-11 (or Caspase-4).

  • Result: You will see bands corresponding to the active caspase species enriched on the beads. Inactive zymogen (if not recruited/activated) will not bind the probe efficiently and will remain in the flow-through.

Workflow Step1 1. Cell Culture (BMDMs / THP-1) Step2 2. Stimulation (LPS Transfection) Step1->Step2 Step3 3. Probe Addition (10 µM Biotin-LEVD-FMK) Step2->Step3 1 hr prior to harvest Step4 4. Lysis & Clearance Step3->Step4 Step5 5. Streptavidin Pull-Down Step4->Step5 Bind Biotin-Tag Step6 6. Western Blot (Anti-Caspase-11) Step5->Step6 Detect Active Enzyme

Caption: Figure 2. Experimental workflow for affinity labeling of active Caspase-4/11.

Data Analysis & Interpretation

Quantitative Metrics

When analyzing results, use the following metrics to validate the mechanism:

MetricExpected OutcomeInterpretation
Pull-Down Efficiency Strong band in Eluate vs. InputIndicates high fraction of activated caspase.
Competition Control Disappearance of band in EluateConfirms probe specificity; unlabeled LEVD blocked the active site.
GSDMD Cleavage Reduced p30 fragment in lysateConfirms the probe functionally inhibited the caspase, preventing pyroptosis.
Specificity Considerations

While LEVD is highly specific for Caspase-4/5/11, cross-reactivity with Caspase-1 can occur at high concentrations (>50 µM).

  • Validation Step: Always blot the pull-down fraction for Caspase-1. If Caspase-1 bands appear, reduce the probe concentration or shorten the incubation time.

  • Caspase-11 Activation Status: Unlike Caspase-1, Caspase-11 can be active as a full-length oligomer. Therefore, the pull-down may show the full-length (43 kDa) band, not just the cleaved p26/p10 fragments. This is a hallmark of the non-canonical mechanism.

References

  • MedChemExpress. Z-LEVD-FMK Product Information & Biological Activity.

  • Ramirez, M. L. G., et al. (2018). Widespread Caspase-1-Independent Pyroptosis. (Discusses Caspase-4/5/11 activation mechanisms).

  • Shi, J., et al. (2014). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death.[5] Nature.[6] (Foundational paper on GSDMD as the target).

  • Bio-Techne / R&D Systems. Caspase-4/5/11 Inhibitor Guidelines and Specificity Data.

  • Kayagaki, N., et al. (2011). Non-canonical inflammasome activation targets Caspase-11.[5] Science.

Sources

Exploratory

Technical Guide: Biotin-LEVD-FMK in Non-Canonical Inflammasome Signaling

This guide serves as an in-depth technical resource on Biotin-LEVD-FMK , a specialized activity-based probe for the non-canonical inflammasome. It is designed for researchers investigating pyroptosis, sepsis, and intrace...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource on Biotin-LEVD-FMK , a specialized activity-based probe for the non-canonical inflammasome. It is designed for researchers investigating pyroptosis, sepsis, and intracellular LPS sensing.

Executive Summary

Biotin-LEVD-FMK is a cell-permeable, irreversible inhibitor and affinity probe designed to target Caspase-4 (human) and Caspase-11 (mouse). Unlike broad-spectrum reagents (e.g., Biotin-VAD-FMK), the LEVD peptide sequence provides enhanced specificity for the inflammatory caspases driving the non-canonical inflammasome pathway.

This tool serves two critical functions in experimental immunology:

  • Functional Inhibition: Blockade of intracellular LPS-induced pyroptosis and IL-1

    
     release.[1]
    
  • Activity-Based Protein Profiling (ABPP): Affinity labeling of active Caspase-4/11, allowing for the physical isolation and verification of the catalytically active protease fraction distinct from its zymogen form.

Mechanistic Profile & Specificity

Chemical Architecture

The molecule consists of three functional domains, each serving a distinct role in the inhibition and detection workflow:

DomainComponentFunction
Recognition Motif LEVD (Leu-Glu-Val-Asp)Mimics the preferred substrate cleavage site of Caspase-4/11, directing the molecule to the enzyme's catalytic pocket.
Warhead -FMK (Fluoromethylketone)Electrophilic trap that forms an irreversible covalent thioether bond with the catalytic Cysteine residue (Cys258 in Casp-4) of the active enzyme.
Reporter Tag Biotin Allows for high-affinity capture using Streptavidin-conjugated beads or detection via Streptavidin-HRP/Fluorophores.
The Non-Canonical Signaling Context

Unlike the canonical NLRP3 inflammasome which requires a sensor (e.g., NLRP3) and an adaptor (ASC), the non-canonical pathway is initiated by the direct binding of intracellular Lipopolysaccharide (LPS) to the CARD domain of Caspase-4/11.

Biotin-LEVD-FMK intervenes at the catalytic activation step:

  • LPS Binding: Caspase-4/11 oligomerizes upon binding LPS.

  • Autoproteolysis: The enzyme undergoes proximity-induced auto-activation.

  • Probe Binding: Biotin-LEVD-FMK enters the active site and covalently modifies the catalytic cysteine, preventing the cleavage of Gasdermin D (GSDMD) .

Pathway Visualization

The following diagram illustrates the non-canonical pathway and the precise intervention point of Biotin-LEVD-FMK.

NonCanonicalSignaling cluster_cell Cytosol LPS Intracellular LPS Casp11_Inactive Pro-Caspase-4/11 (Inactive) LPS->Casp11_Inactive Direct Binding Casp11_Active Caspase-4/11 (Active Oligomer) Casp11_Inactive->Casp11_Active Oligomerization GSDMD Gasdermin D (Full Length) Casp11_Active->GSDMD Cleaves NLRP3 NLRP3 Inflammasome (Secondary) Casp11_Active->NLRP3 K+ Efflux Trigger Probe Biotin-LEVD-FMK Probe->Casp11_Active Irreversible Inhibition (Affinity Labeling) GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Releases N-term Pyroptosis Pyroptosis (Membrane Rupture) GSDMD_N->Pyroptosis Pore Formation

Caption: Mechanism of Biotin-LEVD-FMK inhibition within the LPS-Caspase-4/11-GSDMD axis.

Experimental Protocols

Application 1: Affinity Labeling (Pull-Down) of Active Caspase-4/11

This protocol allows you to physically isolate the active fraction of Caspase-4/11 from cell lysates, distinguishing it from the inactive zymogen.

Reagents Required:

  • Biotin-LEVD-FMK (Stock: 10 mM in DMSO)[2]

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 10% Glycerol. Crucial: Do NOT add protease inhibitors initially as they may compete with the probe if not carefully selected.

  • Streptavidin-Agarose or Magnetic Beads.

  • Anti-Caspase-11 (or Caspase-4) Antibody for Western Blot.

Workflow Diagram:

PullDownWorkflow Step1 Cell Stimulation (LPS Transfection) Step2 Probe Incubation (10 µM Biotin-LEVD-FMK 1 hr @ 37°C) Step1->Step2 Step3 Cell Lysis (Triton X-100) Step2->Step3 Step4 Streptavidin Pull-Down Step3->Step4 Step5 Elution & SDS-PAGE Step4->Step5 Step6 Western Blot (Anti-Caspase-11) Step5->Step6

Caption: Step-by-step workflow for isolating active Caspase-4/11 using Biotin-LEVD-FMK.

Detailed Methodology:

  • Stimulation: Seed Bone Marrow-Derived Macrophages (BMDMs) or HeLa cells. Prime with LPS (1 µg/mL, 4h) if necessary to induce pro-caspase expression. Transfect LPS (using FuGENE or DOTAP) to activate the non-canonical pathway.

  • Labeling (In Cellulo): 1 hour prior to harvest, add 10–20 µM Biotin-LEVD-FMK directly to the culture media.

    • Note: In cellulo labeling is preferred over lysate labeling to prevent artificial activation during lysis.

  • Lysis: Wash cells 3x with ice-cold PBS to remove unbound probe. Lyse cells in Lysis Buffer on ice for 20 min.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Pull-Down: Incubate lysate with 30 µL Streptavidin beads for 2 hours (or overnight) at 4°C with rotation.

  • Wash: Wash beads 4x with Lysis Buffer (high stringency washes are critical to remove non-specifically bound zymogens).

  • Elution: Boil beads in 2x Laemmli Sample Buffer for 5 min.

  • Detection: Perform Western Blot. Probe with anti-Caspase-11.[1]

    • Result: You should see a distinct band corresponding to the p26/p20 active fragments enriched in the pull-down, absent in the "No LPS" control.

Application 2: Functional Inhibition (Cell Death Assay)

To confirm that a phenotype (e.g., LDH release) is driven by Caspase-4/11.

  • Pre-treatment: Treat cells with 20–50 µM Z-LEVD-FMK (or Biotin-LEVD-FMK if the biotin tag is not interfering) for 1 hour before the intracellular LPS stimulus.

    • Scientific Integrity Note: FMK inhibitors can be consumed by the cell or degraded. For long assays (>12h), re-dosing may be required.

  • Control: Use Z-FA-FMK as a negative control (inhibits cathepsins but not caspases) to rule out non-specific FMK toxicity.

  • Readout: Measure LDH release (Pyroptosis) or IL-1

    
     ELISA.
    
    • Expectation: LEVD-FMK should significantly reduce LDH release compared to vehicle control.

Data Interpretation & Troubleshooting

Quantitative Expectations
Experimental ConditionBiotin-LEVD-FMK Pull-Down (WB Intensity)LDH Release (Cytotoxicity)
Unstimulated None / Background< 5%
LPS (Extracellular) Low (Priming only)< 5%
LPS (Intracellular) High (Active p26/p20) > 40%
LPS + LEVD-FMK High (Probe bound to enzyme)*< 10% (Protected)

*Note: In the pull-down assay, the inhibitor binds the enzyme, so you will recover the enzyme. In the functional assay, the inhibitor blocks the downstream effect (LDH).

Critical Specificity Check

While LEVD is optimized for Caspase-4/11, high concentrations (>50 µM) may cross-react with Caspase-1 (YVAD preference) or Caspase-3 (DEVD preference).

  • Validation Step: Always run a parallel control with Z-YVAD-FMK (Caspase-1 inhibitor). If Z-YVAD-FMK fails to block the signal but Z-LEVD-FMK succeeds, the effect is non-canonical.

References

  • Kayagaki, N., et al. (2011). "Non-canonical inflammasome activation targets caspase-11."[1][3] Nature.

  • Shi, J., et al. (2014). "Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death."[1][4] Nature.

  • McStay, G. P., & Green, D. R. (2014). "Identification of active caspases using affinity-based probes." Cold Spring Harbor Protocols.

  • Knodler, L. A., et al. (2014). "Non-canonical inflammasome activation of caspase-4/caspase-11 mediates epithelial defenses against enteric bacterial pathogens." Cell Host & Microbe.

  • Vigano, E., et al. (2015). "Bacterial sensing by the non-canonical inflammasome." Trends in Immunology.

Sources

Foundational

Biotin-LEVD-FMK chemical structure and molecular weight

Structural Analysis and Application in Caspase-4 Profiling[1][2][3] Executive Summary Biotin-LEVD-FMK is a cell-permeable, irreversible inhibitor and affinity probe targeting Caspase-4 (and the related inflammatory Caspa...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis and Application in Caspase-4 Profiling[1][2][3]

Executive Summary

Biotin-LEVD-FMK is a cell-permeable, irreversible inhibitor and affinity probe targeting Caspase-4 (and the related inflammatory Caspases-1 and -5).[1][2][3] It combines the specific recognition sequence Leu-Glu-Val-Asp (LEVD) with a fluoromethyl ketone (FMK) warhead for covalent active-site modification, and a biotin tag for downstream detection or enrichment.[1][2][3]

This guide provides a rigorous structural breakdown, physicochemical properties, and a validated experimental workflow for researchers investigating ER stress-induced apoptosis and pyroptosis.[3]

Chemical Structure & Physicochemical Properties[1][2][3][4]

The efficacy of Biotin-LEVD-FMK relies on its tripartite architecture:

  • Detection Tag: Biotin (Vitamin B7) at the N-terminus allows for high-affinity binding to streptavidin/avidin probes (

    
     M).[1][2][3]
    
  • Recognition Motif: The tetrapeptide sequence Leucine-Glutamate-Valine-Aspartate (LEVD) provides specificity for the substrate-binding pocket of Caspase-4.[1][2][3]

  • Warhead: The Fluoromethyl Ketone (FMK) group at the C-terminus acts as an irreversible suicide inhibitor, forming a thiomethyl ketone adduct with the catalytic cysteine residue.[1][2][3]

To ensure cell permeability, the acidic side chains of Glutamate (E) and Aspartate (D) are typically esterified (O-methylated).[1][2][3]

Physicochemical Data Table
PropertySpecification
Chemical Name Biotin-Leu-Glu(OMe)-Val-Asp(OMe)-FMK
Molecular Formula C₃₃H₅₃FN₆O₁₀S
Molecular Weight 744.89 g/mol
Exact Mass 744.3528 Da
Solubility Soluble in DMSO (>10 mM); Insoluble in water
Appearance Lyophilized solid (typically off-white)
Purity ≥95% (HPLC)
Storage -20°C (desiccated); protect from light

Note on Linkers: Some commercial variants may include an aminohexanoic acid spacer (Ahx or "X") between the biotin and the peptide to reduce steric hindrance.[1][2][3] If the reagent is labeled Biotin-X-LEVD-FMK , add C₆H₁₁NO (+113.16 Da) to the formula and weight.[1][2][3] The data above reflects the direct conjugate.

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity of the molecule, highlighting the functional domains.

Biotin_LEVD_FMK_Structure cluster_peptide Caspase-4 Recognition Sequence Biotin Biotin Tag (Detection) Leu Leu (L) (Hydrophobic) Biotin->Leu Amide Bond Glu Glu (E) (OMe Esterified) Leu->Glu Peptide Bond Val Val (V) (Structural) Glu->Val Peptide Bond Asp Asp (D) (OMe Esterified) Val->Asp Peptide Bond FMK FMK Warhead (CH₂F - Irreversible) Asp->FMK C-Terminal Modification

Figure 1: Structural connectivity of Biotin-LEVD-FMK showing the N-terminal tag, recognition core, and C-terminal warhead.[1][2][3][]

Mechanism of Action

Biotin-LEVD-FMK functions as a "suicide substrate."[1][2][3] The mechanism is kinetically irreversible, distinguishing it from reversible aldehyde (CHO) inhibitors.[1][2][3]

  • Recognition: The LEVD sequence docks into the S1-S4 subsites of the Caspase-4 active site.[3]

  • Attack: The catalytic Cysteine thiolate (Cys-258 in Caspase-4) nucleophilically attacks the carbonyl carbon of the inhibitor.[1][2][3]

  • Alkylation: The fluoride leaving group is expelled, resulting in the formation of a stable thioether adduct .[3]

  • Result: The enzyme is permanently disabled and covalently tagged with biotin, allowing for subsequent pull-down (streptavidin-agarose) or visualization (fluorescent streptavidin).[1][2][3]

Mechanism_Action InactiveEnzyme Active Caspase-4 (Catalytic Cys-SH) Complex Enzyme-Inhibitor Complex (Non-covalent docking) InactiveEnzyme->Complex + Inhibitor Inhibitor Biotin-LEVD-FMK Inhibitor->Complex Alkylation Nucleophilic Attack (Fluoride Expulsion) Complex->Alkylation Binding DeadEnzyme Covalently Inhibited Enzyme (Thioether Adduct) Alkylation->DeadEnzyme Irreversible Detection Streptavidin Detection (Blot/Microscopy) DeadEnzyme->Detection Biotin Tag

Figure 2: Mechanism of irreversible inhibition and labeling of Caspase-4 by Biotin-LEVD-FMK.[1][2][3]

Experimental Protocol: Caspase-4 Labeling in Live Cells[1][2][3]

Objective: To label and detect active Caspase-4 in cells undergoing ER stress (e.g., Thapsigargin or Tunicamycin treatment).[1][2][3]

Reagents Required[2][][5][6][7]
  • Biotin-LEVD-FMK Stock: 10 mM in high-grade DMSO (Anhydrous).

  • Wash Buffer: PBS + 0.1% BSA.[1][2][3]

  • Fixative: 4% Paraformaldehyde (PFA).[1][3][5]

  • Permeabilization: 0.1% Saponin or Triton X-100.[1][2][3]

  • Detection: Streptavidin-FITC (or equivalent fluorophore).[1][3][5]

Step-by-Step Workflow

1. Reconstitution & Storage

  • Dissolve the lyophilized powder in anhydrous DMSO to a concentration of 10 mM (e.g., 0.74 mg in 100 µL DMSO).

  • Aliquot into small volumes (5-10 µL) to avoid freeze-thaw cycles.

  • Store at -20°C. Stability: >6 months.[1][2][3]

2. Cell Treatment (Pulse Labeling)

  • Induce ER stress or inflammation in your cell culture (e.g., THP-1 monocytes).[1][2][3]

  • Important: Add Biotin-LEVD-FMK directly to the culture media 1 hour prior to harvesting.[1][2][3]

  • Working Concentration: 10–20 µM.[1][2][3] (Dilute 1:1000 or 1:500 from stock).

  • Control: Treat a separate sample with Z-FA-FMK (negative control) or Z-VAD-FMK (competitor) to verify specificity.[1][2][3]

3. Washing & Fixation

  • Harvest cells and wash 2x with PBS to remove unbound inhibitor.[2][3]

  • Fix cells with 4% PFA for 15 minutes at room temperature.[1][2][3]

  • Wash 2x with PBS.[1][2][3][5]

4. Permeabilization & Staining [1][2][3][5]

  • Resuspend cells in Permeabilization Buffer containing Streptavidin-FITC (1:200 dilution).[1][2][3]

  • Incubate for 30–45 minutes in the dark at Room Temperature.

  • Note: The inhibitor is intracellular; permeabilization is strictly required for the streptavidin to reach the biotin tag.[3]

5. Analysis

  • Flow Cytometry: Analyze on FL1 channel. Apoptotic/Pyroptotic cells will shift right.[1][2][3]

  • Western Blot: Lyse cells (instead of fixing), run SDS-PAGE, and probe with Streptavidin-HRP to visualize the ~43 kDa (pro) or cleaved Caspase-4 bands.[1][2][3]

References
  • Cayman Chemical. Biotin-VAD-FMK Datasheet (Analogous Chemistry).[1][2][3] Retrieved from [1][2][3]

  • BOC Sciences. Biotin-LEVD-FMK Product Page.[2][3] Retrieved from [1][2][3]

  • Hitomi, J., et al. (2004). Involvement of Caspase-4 in Endoplasmic Reticulum Stress-induced Apoptosis and Aβ-induced Cell Death.[1][2][3] Journal of Cell Biology.[1][2][3]

  • Santa Cruz Biotechnology. Caspase-4 Inhibitor (Z-LEVD-FMK) Mechanism.[1][2][3] Retrieved from [1][2][3]

Sources

Exploratory

Difference between Biotin-LEVD-FMK and Z-LEVD-FMK

Target Specificity: Caspase-4 (Human) / Caspase-11 (Murine) | Mechanism: Irreversible Cysteine Alkylation[1] Executive Summary In the study of non-canonical inflammasome activation and pyroptosis, Z-LEVD-FMK and Biotin-L...

Author: BenchChem Technical Support Team. Date: March 2026

Target Specificity: Caspase-4 (Human) / Caspase-11 (Murine) | Mechanism: Irreversible Cysteine Alkylation[1]

Executive Summary

In the study of non-canonical inflammasome activation and pyroptosis, Z-LEVD-FMK and Biotin-LEVD-FMK serve as critical, yet distinct, chemical tools. Both compounds share the LEVD (Leu-Glu-Val-Asp) peptide sequence, which confers specificity for the Caspase-4/5 (human) and Caspase-11 (murine) catalytic pockets, and the FMK (fluoromethyl ketone) warhead for irreversible binding.[1]

The divergence lies in their N-terminal modification:

  • Z-LEVD-FMK (Inhibitor): Optimized for cell permeability and steric minimalism.[1] It is the standard for functional inhibition assays (e.g., blocking LDH release or IL-1

    
     maturation).[1]
    
  • Biotin-LEVD-FMK (Probe): Optimized for affinity labeling .[1] It enables the physical isolation (pull-down) and visualization of active caspase species, distinguishing them from latent pro-caspases.[1]

Part 1: Chemical Architecture & Mechanism of Action[2]

The Core Sequence: LEVD

The tetrapeptide sequence Lev-Glu-Val-Asp (LEVD) is designed to mimic the substrate cleavage site of inflammatory caspases.[1] While Caspase-1 prefers YVAD or WEHD, Caspase-4 and -11 exhibit a high affinity for LEVD.[1]

  • P1 Position (Asp): Essential for recognition by the primary S1 pocket of all caspases.[1][2]

  • P4 Position (Leu): Provides selectivity for the hydrophobic S4 pocket of Caspase-4/11 over other apoptotic caspases (e.g., Caspase-3 prefers Asp at P4).[1]

The Warhead: Fluoromethyl Ketone (FMK)

Unlike reversible aldehyde (CHO) inhibitors, FMK derivatives are irreversible .[1]

  • Mechanism: The FMK group acts as a suicide substrate. The active site Cysteine (Cys258 in Caspase-4) performs a nucleophilic attack on the ketone carbonyl.[1] The resulting intermediate undergoes a rearrangement where the fluoride acts as a leaving group, forming a stable thioether covalent bond .

  • Consequence: The enzyme is permanently disabled.[1] This is critical for pull-down assays (Biotin-LEVD-FMK), as the probe must remain attached during stringent washing steps.[1]

The Functional Switch: Z vs. Biotin
FeatureZ-LEVD-FMK Biotin-LEVD-FMK
N-Terminal Group Benzyloxycarbonyl (Z) Biotin (Vitamin B7)
Primary Function Functional Inhibition (Knockdown)Affinity Labeling / Pull-down
Cell Permeability High (Lipophilic Z-group aids membrane crossing)Moderate/Low (Biotin is bulky/polar; often requires higher conc. or longer incubation)
Steric Hindrance Low (Minimal interference with binding kinetics)High (Biotin tag can slightly alter binding rates)
Detection Indirect (Phenotypic change)Direct (Streptavidin-HRP or Fluorescent conjugates)
Mechanistic Visualization

The following diagram illustrates the divergent pathways of these two compounds upon entering the caspase active site.

CaspaseMechanism cluster_Z Inhibition Pathway cluster_Biotin Detection Pathway Caspase Active Caspase-4 (Catalytic Cys-SH) Z_Inhibitor Z-LEVD-FMK (High Permeability) Caspase->Z_Inhibitor Targeting Biotin_Probe Biotin-LEVD-FMK (Affinity Tag) Caspase->Biotin_Probe Targeting Complex_Z Inert Enzyme Complex (Covalent Thioether Bond) Z_Inhibitor->Complex_Z Nucleophilic Attack (F- release) Outcome_Z Phenotype: Reduced Pyroptosis Reduced IL-1β Complex_Z->Outcome_Z Downstream Effect Complex_B Biotinylated Complex (Stable for Wash) Biotin_Probe->Complex_B Nucleophilic Attack (F- release) Outcome_B Readout: Streptavidin Pull-down Western Blot Band Complex_B->Outcome_B Affinity Purification

Caption: Divergent utility of LEVD-FMK variants. Z-LEVD-FMK permanently silences the enzyme to alter cell fate, while Biotin-LEVD-FMK tags the enzyme for physical isolation.

Part 2: Comparative Applications

When to use Z-LEVD-FMK

Use this compound when your primary goal is to assess biological function .[1]

  • Pyroptosis Assays: To confirm if cell death (LDH release) induced by intracellular LPS is driven by Caspase-4/11.[1]

  • Cytokine Maturation: To determine the contribution of Caspase-4 to IL-1

    
     or IL-18 secretion (often in conjunction with NLRP3 inhibitors).[1]
    
  • Negative Controls: Always use Z-FA-FMK as a negative control to rule out non-specific alkylation effects.[1]

When to use Biotin-LEVD-FMK

Use this compound when you need to prove activation .[1]

  • Active Site Occupancy: Western blots often cannot distinguish between pro-caspase and active caspase if the cleavage fragments are unstable or similar in size. Biotin-LEVD-FMK only binds the active catalytic site.[1]

  • Subcellular Localization: Using Fluorescein-conjugated Streptavidin to visualize where Caspase-4 is active within the cell (e.g., at the plasma membrane vs. cytosol).[1]

  • Pull-Downs: To identify novel binding partners of the active Caspase-4 complex.[1]

Part 3: Experimental Protocols

Protocol A: Inhibition of Pyroptosis (Z-LEVD-FMK)

Objective: Determine if cell death is Caspase-4 dependent.[1]

  • Preparation: Reconstitute Z-LEVD-FMK in dry DMSO to a 20 mM stock . Store at -20°C. Avoid freeze-thaw cycles.

  • Seeding: Seed macrophages (e.g., THP-1 or BMDMs) in 96-well plates.

  • Pre-treatment: Replace media with fresh media containing 10–50 µM Z-LEVD-FMK .

    • Critical Step: Incubate for 1 hour prior to the inflammatory stimulus.[1] This allows the inhibitor to permeate the membrane and bind available caspases.[3]

    • Control: Treat parallel wells with an equivalent volume of DMSO (Vehicle) and Z-FA-FMK (Negative Control).

  • Stimulation: Add the pyroptosis inducer (e.g., LPS transfection or electroporation) directly to the media containing the inhibitor.[1]

  • Readout: After 4–16 hours, collect supernatant for LDH assay (cell death) and ELISA (IL-1

    
    ).[1]
    
    • Interpretation: Significant reduction in LDH/IL-1

      
       in Z-LEVD-FMK treated cells vs. DMSO control indicates Caspase-4 dependency.[1]
      
Protocol B: Active Caspase Pull-Down (Biotin-LEVD-FMK)

Objective: Physically isolate active Caspase-4 from cell lysates.[1]

  • Labeling (In Culture):

    • Add 20–50 µM Biotin-LEVD-FMK to the cell culture 1 hour before harvesting.[1]

    • Note: Higher concentrations are required compared to Z-LEVD-FMK due to reduced permeability.[1]

  • Lysis:

    • Wash cells 2x with cold PBS.[1]

    • Lyse in Chaps Cell Extract Buffer (50 mM PIPES/NaOH pH 6.5, 2 mM EDTA, 0.1% Chaps, 5 mM DTT).[1]

    • Crucial: Do NOT add protease inhibitors that target Cysteine proteases to the lysis buffer, as they might compete with the probe if binding isn't complete (though FMK is irreversible, safe practice suggests avoiding competition).

  • Pull-Down:

    • Incubate lysate with Streptavidin-Agarose beads (20 µL bed volume) for 2 hours at 4°C with rotation.

    • The Biotin-LEVD-Caspase complex binds to the beads.[1]

  • Wash:

    • Centrifuge and discard supernatant (contains inactive pro-caspases).[1]

    • Wash beads 3x with lysis buffer (high salt washes can be used to reduce background).[1]

  • Elution & Blotting:

    • Boil beads in 2x SDS-PAGE loading buffer for 5 mins.

    • Run on SDS-PAGE and immunoblot with Anti-Caspase-4 antibody .[1]

    • Result: A band represents Caspase-4 that was catalytically active at the time of harvest.

Part 4: Data Interpretation & Troubleshooting

Specificity & Cross-Reactivity

While LEVD is optimized for Caspase-4, cross-reactivity with Caspase-1 is a major risk at concentrations >10 µM.

  • Mitigation: Always titrate the inhibitor.[1] If you observe inhibition of NLRP3-dependent signals (which rely solely on Caspase-1) at the same concentration used for Caspase-4, your specificity is compromised.[1]

  • Verification: Use Caspase-1 knockout lines or specific Caspase-1 inhibitors (e.g., YVAD-FMK) alongside LEVD-FMK to deconvolute the signal.[1]

Solubility & Stability[1][2][7][8]
  • Hydrolysis: FMK groups are susceptible to hydrolysis in aqueous buffers.[1] Never store diluted working solutions. Add the stock to the culture media immediately before use.[4]

  • DMSO Tolerance: Ensure the final DMSO concentration in the culture is <0.5% to avoid cytotoxicity, which can mimic pyroptosis.

Experimental Workflow Diagram

Workflow cluster_Inhibit Functional Assay (Z-LEVD-FMK) cluster_Detect Biochemical Assay (Biotin-LEVD-FMK) Start Experimental Question: Is Caspase-4 Active? Step1A Pre-treat with Z-LEVD-FMK (1 hr) Start->Step1A Step1B Treat with Biotin-LEVD-FMK (During Activation) Start->Step1B Step2A Induce Pyroptosis (e.g., LPS Transfection) Step1A->Step2A Step3A Measure LDH / IL-1β Step2A->Step3A ResultA Result: Reduced Signal = Caspase-4 Required Step3A->ResultA Step2B Lyse Cells & Add Streptavidin Beads Step1B->Step2B Step3B Wash & Boil Beads Step2B->Step3B ResultB Result: Western Blot Band = Caspase-4 Was Active Step3B->ResultB

Caption: Decision matrix for selecting the appropriate LEVD-FMK variant based on experimental goals.

References

  • MedChemExpress. Z-LEVD-FMK Product Monograph & Biological Activity.[1] Retrieved from [1]

  • R&D Systems. Caspase-4 Inhibitor Z-YVAD-FMK (Cross-reference for FMK mechanism). Retrieved from [1]

  • National Institutes of Health (PMC). Inflammatory caspase substrate specificities (LEVD vs WEHD).[1] Retrieved from [1]

  • Tocris Bioscience. Z-VAD-FMK Technical Data (General FMK/Z-group properties). Retrieved from [1]

  • BenchChem. Using Biotin-YVAD-CMK in Cell Culture (Protocol adaptation for Biotin-LEVD). Retrieved from [1]

Sources

Foundational

Biotin-LEVD-FMK irreversible inhibitor binding properties

Technical Guide: Biotin-LEVD-FMK – Irreversible Binding Properties and Experimental Applications Executive Summary This technical guide provides a comprehensive analysis of Biotin-LEVD-FMK , a specialized activity-based...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biotin-LEVD-FMK – Irreversible Binding Properties and Experimental Applications

Executive Summary

This technical guide provides a comprehensive analysis of Biotin-LEVD-FMK , a specialized activity-based probe (ABP) designed for the detection and isolation of active inflammatory caspases, specifically Caspase-4 (human) and its murine ortholog Caspase-11 .[1][2] Unlike reversible inhibitors, Biotin-LEVD-FMK utilizes a fluoromethylketone (FMK) warhead to form an irreversible covalent bond with the catalytic cysteine residue of the target enzyme.[1][2] This guide details the molecular mechanism, binding kinetics, and optimized protocols for Activity-Based Protein Profiling (ABPP) and affinity purification, serving as a critical resource for researchers investigating non-canonical inflammasome pathways.[1]

Molecular Architecture & Mechanism of Action

The efficacy of Biotin-LEVD-FMK relies on a tripartite structure, where each domain serves a distinct pharmacological function.[1]

Structural Components
ComponentChemical IdentityFunction
Affinity Tag Biotin (Vitamin B7)Enables high-affinity capture (

M) using Streptavidin/Avidin matrices for purification or detection.[1][2]
Recognition Sequence LEVD (Leu-Glu-Val-Asp)A tetrapeptide sequence that mimics the substrate cleavage site, directing specificity primarily toward Caspase-4 and Caspase-5 .[1][2]
Warhead FMK (Fluoromethylketone)An electrophilic "suicide" trap.[1][2] It is unreactive until the enzyme attempts catalysis, ensuring that only active enzymes are labeled.
Mechanism of Irreversible Inhibition

The binding mechanism is a two-step process involving molecular recognition followed by covalent modification.

  • Association: The Caspase-4 active site recognizes the aspartic acid (Asp/D) residue at the P1 position of the LEVD sequence.

  • Alkylation: The catalytic cysteine thiolate (

    
    ) of the caspase attacks the carbonyl carbon of the inhibitor.
    
  • Leaving Group Displacement: The fluoride ion acts as a leaving group, resulting in the formation of a stable thioether adduct . This bond is resistant to denaturation, allowing the biotin tag to remain attached during SDS-PAGE and Western Blotting.

Mechanism Enzyme Active Caspase-4 (Catalytic Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Biotin-LEVD-FMK (Electrophilic Carbon) Inhibitor->Complex Transition Nucleophilic Attack (Fluoride Departure) Complex->Transition Recognition Adduct Thioether Adduct (Irreversible Inhibition) Transition->Adduct - F⁻ (Leaving Group)

Figure 1: Mechanism of covalent modification.[1][2] The catalytic cysteine attacks the ketone, displacing fluoride to form a permanent bond.

Target Specificity and Binding Properties

While peptide-FMK inhibitors are potent, their specificity is relative, not absolute.[1] Understanding the hierarchy of affinity is crucial for experimental design.

Specificity Profile
  • Primary Target: Caspase-4 (Human) / Caspase-11 (Mouse).[1][2] The LEVD sequence is optimized for the substrate binding pocket of these inflammatory caspases.

  • Secondary Targets (Cross-Reactivity): Caspase-1 and Caspase-5 .[1][2] At high concentrations (>20 µM), LEVD-FMK can cross-react with Caspase-1 due to structural homology in the active site.[1][2]

  • Exclusion: It shows poor affinity for apoptotic executioners like Caspase-3 or Caspase-7 (which prefer DEVD sequences).[1][2]

Kinetic Considerations

Because the inhibition is irreversible, standard


 values are time-dependent.[1][2] A more accurate metric is the second-order rate constant (

).[1][2]
  • Implication: Longer incubation times will increase background labeling of off-target proteases.

  • Optimization: To maintain specificity for Caspase-4, use the lowest effective concentration (typically 10–20 µM) for the shortest duration required (1–2 hours).[1][2]

Experimental Applications

Activity-Based Protein Profiling (ABPP)

Biotin-LEVD-FMK is the gold standard for detecting the active fraction of Caspase-4.[1][2] Unlike antibodies that detect total protein (zymogen + active), this probe only labels the catalytically active enzyme.[1][2]

Pull-Down Assays (The "Biotin-Trap")

This workflow allows for the physical isolation of the active caspase complex, enabling the identification of binding partners or confirmation of activation via Western Blot.

Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Analysis Cells Live Cells (Induced for Inflammation) Incubation Add Biotin-LEVD-FMK (1-2 hrs @ 37°C) Cells->Incubation Lysis Cell Lysis (Chilled Lysis Buffer) Incubation->Lysis Beads Incubate with Streptavidin-Agarose Lysis->Beads Wash Stringent Washing (Remove Unbound Protein) Beads->Wash Elution Boil in SDS Buffer (Releases Biotinylated Proteins) Wash->Elution WB Western Blot (Anti-Caspase-4 Ab) Elution->WB

Figure 2: Workflow for affinity purification of active Caspase-4 using Biotin-LEVD-FMK.[1][2]

Optimized Protocols

Protocol A: In Situ Labeling of Active Caspase-4

Reagents:

  • Biotin-LEVD-FMK (Stock: 10 mM in DMSO).[1][2]

  • Culture Media (e.g., RPMI/DMEM).[1][2]

Procedure:

  • Preparation: Induce inflammasome activation in cells (e.g., LPS priming followed by nigericin or cytosolic LPS for non-canonical pathways).[1]

  • Labeling: 1 hour prior to harvest, add Biotin-LEVD-FMK directly to the culture media.[1]

    • Recommended Concentration:10 µM (Range: 5–20 µM).[1][2]

    • Control: Pre-treat a duplicate sample with unlabeled Z-LEVD-FMK (50 µM) for 30 mins to block specific sites.[1][2]

  • Harvest: Wash cells 2x with ice-cold PBS to remove free inhibitor.

  • Lysis: Lyse cells in buffer containing protease inhibitors (minus caspase inhibitors).

  • Detection: Perform SDS-PAGE.[1] Transfer to nitrocellulose.[1] Probe with Streptavidin-HRP to visualize all active caspases, or Anti-Caspase-4 after a streptavidin pull-down.[1][2]

Protocol B: Fluorescence Microscopy
  • Incubate cells with 10 µM Biotin-LEVD-FMK for 1 hour.

  • Wash 3x with PBS.[1]

  • Fix cells with 4% Paraformaldehyde (15 mins).

  • Permeabilize with 0.1% Triton X-100.[1]

  • Stain with Streptavidin-FITC (or Alexa Fluor conjugate).[1][2]

  • Result: Active Caspase-4 will appear as distinct foci (specks) often co-localizing with ASC specks.[1][2]

Troubleshooting & Validation

ObservationPossible CauseSolution
High Background Non-specific thiol alkylation.[1][2]Reduce incubation time to <1 hour. Lower concentration to 5 µM.
No Signal Caspase-4 not activated.Verify inflammasome induction (e.g., check IL-1β secretion).[1][2] Ensure inhibitor stock is fresh (FMK hydrolyzes in water).[1][2]
Multiple Bands Cross-reactivity with Casp-1.Use a specific Caspase-1 inhibitor (YVAD-FMK) as a competitor to identify Casp-1 bands.[1][2]

Validation Control (The "Competition Assay"): To prove the band is Caspase-4:

  • Sample A: Biotin-LEVD-FMK only.[1][2]

  • Sample B: Pre-incubate with 50 µM unlabeled Z-LEVD-FMK for 30 mins, then add Biotin-LEVD-FMK.

  • Result: The specific Caspase-4 band should disappear in Sample B.

References

  • R&D Systems. Pan Caspase Inhibitor Z-VKD-FMK Biotinylated (FMK011) Technical Datasheet. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). Identification of active caspases using affinity-based probes.[1][2] Cold Spring Harb Protoc. 2014;2014(8):pdb.prot075630.[1][2] Retrieved from [Link]

Sources

Exploratory

Understanding the LEVD Recognition Sequence in Apoptosis and Non-Canonical Cell Death

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary The LEVD (Leu-Glu-Val-Asp) tetrapeptide sequence represents a critical bioc...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The LEVD (Leu-Glu-Val-Asp) tetrapeptide sequence represents a critical biochemical checkpoint in cell death signaling. While historically overshadowed by the canonical apoptotic motif DEVD (Caspase-3/7) and the inflammasome motif YVAD (Caspase-1), LEVD has emerged as the primary substrate recognition motif for Caspase-4 (human) and its murine ortholog Caspase-11 .

This guide dissects the LEVD sequence's role in the "non-canonical" inflammasome pathway and its distinct, often overlooked function in ER-stress-induced apoptosis . We provide a structural analysis of the LEVD-Caspase-4 interaction, detailed protocols for measuring activity using fluorogenic substrates, and a critical evaluation of the inhibitor Z-LEVD-FMK in distinguishing pyroptotic vs. apoptotic outcomes.

The Biochemistry of LEVD: Structural Recognition

To understand LEVD specificity, one must apply the Schechter and Berger nomenclature , where substrate residues are labeled P4-P3-P2-P1 (N-terminal to C-terminal) and bind to corresponding S4-S3-S2-S1 pockets on the enzyme.

The P4-P1 Architecture

Caspases are aspartate-specific cysteine proteases, meaning the P1 position must be Aspartic Acid (D) .[1] Specificity is largely dictated by the P4 residue.

  • P1 (Aspartic Acid - D): Anchors the peptide into the highly conserved, basic S1 pocket (Arg-179, Arg-341) of the caspase.

  • P2 (Valine - V) & P3 (Glutamic Acid - E): Provide structural spacing and electrostatic compatibility, though they are less critical for absolute specificity than P4.

  • P4 (Leucine - L): This is the discriminator.

    • Caspase-1 (Inflammatory): Prefers bulky hydrophobic residues (Tyr/Trp) at P4 (e.g., Y VAD, W EHD).

    • Caspase-3 (Apoptotic): Prefers Aspartic Acid at P4 (e.g., D EVD).

    • Caspase-4/5/11 (Non-Canonical): The S4 pocket is a hydrophobic cleft optimized for aliphatic side chains like Leucine. Thus, L EVD is the optimal substrate mimic for Caspase-4.

Thermodynamic Implications

The binding affinity (


) of Caspase-4 for LEVD-based substrates is significantly tighter than for YVAD or DEVD. However, cross-reactivity exists. High concentrations of LEVD-based inhibitors can off-target Caspase-1, necessitating careful titration in experimental design.
LEVD in Signaling: The Dual-Pathway Divergence

The LEVD motif sits at the intersection of two distinct cell death modalities. The user’s prompt specifically highlights apoptosis, but scientific integrity requires elucidating the cross-talk with pyroptosis.

Context A: ER Stress-Induced Apoptosis

In scenarios of severe Endoplasmic Reticulum (ER) stress, Caspase-4 is activated independently of LPS. This pathway is critical in oncology (e.g., chemotherapeutic response) and neurodegeneration.

  • Mechanism: Unfolded Protein Response (UPR)

    
     Caspase-4 activation 
    
    
    
    Activation of Caspase-9/3
    
    
    Apoptosis .
  • LEVD Relevance: Cleavage of LEVD-containing substrates serves as the upstream trigger for the mitochondrial apoptotic cascade in this context.

Context B: The Non-Canonical Inflammasome (Pyroptosis)

This is the dominant pathway for Caspase-4.

  • Mechanism: Intracellular LPS binding

    
     Caspase-4 oligomerization 
    
    
    
    Cleavage of Gasdermin D (GSDMD) at the FLTD/LEVD-like site
    
    
    Pore formation
    
    
    Pyroptosis .
Pathway Visualization

The following diagram illustrates the bifurcation of Caspase-4 signaling based on the upstream trigger (ER Stress vs. LPS).

LEVD_Pathways cluster_inputs cluster_activation Activation Event cluster_outcomes LPS Intracellular LPS (Gram- Bacteria) Casp4_Inactive Pro-Caspase-4 (Inactive) LPS->Casp4_Inactive Direct Binding (CARD) ER_Stress ER Stress (Tunicamycin/Thapsigargin) ER_Stress->Casp4_Inactive UPR Signaling Casp4_Active Active Caspase-4 (LEVD-Specific Protease) Casp4_Inactive->Casp4_Active Oligomerization GSDMD Gasdermin D (GSDMD-N) Casp4_Active->GSDMD Cleavage at FLTD/LEVD site Casp3 Caspase-9 / Caspase-3 Casp4_Active->Casp3 Cross-talk (Context Dependent) Outcome_Pyro PYROPTOSIS (Lytic Cell Death) GSDMD->Outcome_Pyro Outcome_Apop APOPTOSIS (Non-Lytic Cell Death) Casp3->Outcome_Apop

Figure 1: The dual role of Caspase-4. While primarily driving pyroptosis via GSDMD cleavage, ER stress inputs can route Caspase-4 activity toward apoptotic effectors.[2] LEVD substrates detect the central "Active Caspase-4" node.

Pharmacological Modulation: Z-LEVD-FMK

Z-LEVD-FMK is the gold-standard tool compound for interrogating this pathway.

  • Structure: Benzyloxycarbonyl-Leu-Glu-Val-Asp-Fluoromethylketone.

  • Mechanism of Action: The FMK group acts as a "suicide substrate." It is attacked by the catalytic cysteine of Caspase-4, forming an irreversible covalent thioether bond.

  • Specificity Window:

    • At <10 µM , it is highly selective for Caspase-4 (and Caspase-5/11).

    • At >50 µM , it begins to inhibit Caspase-1 and Caspase-8.

    • Scientific Best Practice: Always perform a dose-titration curve. If you see inhibition of cell death only at 100 µM, you are likely inhibiting pan-caspase activity, not just the LEVD-pathway.

Experimental Protocol: LEVD-AFC Fluorometric Assay

This protocol quantifies Caspase-4 activity in cell lysates. It relies on the cleavage of Ac-LEVD-AFC (7-amino-4-trifluoromethyl coumarin). Upon cleavage, the AFC fluorophore shifts emission, allowing detection.[3]

Materials Required
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, 0.1 mM EDTA.

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% Glycerol.

  • Substrate: Ac-LEVD-AFC (10 mM stock in DMSO).

  • Inhibitor (Control): Z-LEVD-FMK.[4]

Step-by-Step Workflow
  • Induction: Treat cells (e.g., THP-1 or HeLa) with ER stress inducers (Thapsigargin 1 µM) or LPS (transfection) for 4–16 hours.

  • Lysis:

    • Harvest

      
       cells.[5][6]
      
    • Resuspend in 50 µL chilled Lysis Buffer .

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 min to pellet debris; transfer supernatant to a fresh tube.

  • Protein Quantification: Normalize protein concentration (Bradford/BCA) to ensure equal loading (100–200 µg protein per well).

  • Reaction Assembly (96-well black plate):

    • Sample: 50 µL Cell Lysate.

    • Buffer: 50 µL 2X Reaction Buffer (Ensure DTT is fresh!).

    • Substrate: Add 5 µL of 1 mM Ac-LEVD-AFC (Final conc: 50 µM).

    • Negative Control: Pre-incubate a duplicate sample with Z-LEVD-FMK (10 µM) for 30 min before adding substrate to prove specificity.

  • Kinetic Read: Incubate at 37°C. Read fluorescence every 10 mins for 2 hours.

    • Excitation: 400 nm

    • Emission: 505 nm[3][5][6]

Data Interpretation

Calculate the Relative Fluorescence Units (RFU) slope over the linear range.



Comparative Specificity Data

The following table summarizes the specificity profiles of major inflammatory/apoptotic caspases against tetrapeptide substrates.

CaspasePrimary Substrate (P4-P1)Biological RoleInhibitor (FMK)Cross-Reactivity Risk
Caspase-4/11 LEVD Pyroptosis / ER-ApoptosisZ-LEVD-FMK Caspase-1 (at high conc.)
Caspase-1YVAD / WEHDCanonical InflammasomeZ-YVAD-FMKCaspase-4/5
Caspase-3/7DEVDApoptosis (Executioner)Z-DEVD-FMKMinimal
Caspase-8IETDApoptosis (Initiator)Z-IETD-FMKGranzyme B
References
  • Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.

  • Hitomi, J., et al. (2004). Caspase-4 is essential for ER stress-induced apoptosis in human neuroblastoma cells. Molecular Cell, 14(1), 121-130.

  • Shi, J., et al. (2014).[7] Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death. Nature, 526, 660–665.

  • Bian, Z. M., et al. (2009). Dual involvement of caspase-4 in inflammatory and ER stress-induced apoptotic responses in human retinal pigment epithelial cells.[2][4] Investigative Ophthalmology & Visual Science, 50(12), 6006-6014.

  • Cayman Chemical. (n.d.). Caspase-4 Substrate (Ac-LEVD-AFC) Product Information.

Sources

Foundational

A Technical Guide to the Application of Cell-Permeable Biotinylated Caspase Inhibitors

Executive Summary The study of programmed cell death, or apoptosis, is fundamental to understanding developmental biology, tissue homeostasis, and numerous disease states. Central to the apoptotic cascade are caspases, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of programmed cell death, or apoptosis, is fundamental to understanding developmental biology, tissue homeostasis, and numerous disease states. Central to the apoptotic cascade are caspases, a family of cysteine-aspartic proteases that execute the demolition of the cell. The ability to detect the activation of specific caspases within intact cells is a powerful tool for researchers. This guide provides an in-depth technical overview of biotinylated, peptide-based fluoromethyl ketone (FMK) caspase inhibitors, with a focus on their cell permeability characteristics and practical application in the laboratory. We will explore the molecular architecture of these probes, the mechanisms governing their entry into cells, and the critical experimental design considerations required to generate robust and reliable data.

The Central Executioners: Caspases in Programmed Cell Death

Apoptosis is a tightly regulated process that can be initiated through two primary signaling routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][2]

  • The Intrinsic Pathway: Triggered by intracellular stress such as DNA damage, this pathway involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, leading to the activation of the initiator, Caspase-9.[1]

  • The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[3] This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where Caspase-8 is activated through proximity-induced dimerization and auto-cleavage.[1][3][4]

Activated initiator caspases (like Caspase-8 and -9) then cleave and activate executioner caspases (e.g., Caspase-3, -6, -7), which are responsible for the systematic dismantling of the cell by cleaving key structural and regulatory proteins.[5]

While Caspase-8 and -9 are central to apoptosis, other caspases, such as Caspase-4 (the target of the LEVD peptide sequence), are more closely associated with inflammatory responses. Caspase-4 is activated within a large cytosolic complex known as the inflammasome and plays a key role in pyroptosis, a pro-inflammatory form of programmed cell death. Understanding the specific caspase activated provides crucial insight into the underlying cellular pathway.

The Extrinsic Apoptosis Signaling Pathway

The following diagram illustrates the canonical extrinsic pathway, a frequent target for investigation using caspase inhibitors.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Death Ligand Death Ligand (e.g., FasL) Death Receptor Death Receptor (e.g., Fas) Death Domain Death Ligand->Death Receptor Binding & Trimerization DISC DISC Formation (FADD + Pro-Caspase-8) Death Receptor:dd->DISC Recruitment Casp8 Active Caspase-8 DISC->Casp8 Activation Casp3 Active Caspase-3 Casp8->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis Substrate Cleavage

Caption: The extrinsic apoptosis pathway initiated by death ligand binding.

Anatomy of an Affinity Probe: Biotin-LEVD-FMK

To effectively study caspase activation in living systems, a probe must possess several key features. Biotin-LEVD-FMK and similar reagents are intelligently designed multi-component tools.

Probe_Anatomy cluster_functions Component Functions Probe Biotin LEVD Peptide FMK Warhead Biotin_Func Detection & Purification (High affinity for Streptavidin) Probe:biotin->Biotin_Func Peptide_Func Specificity (Targets Caspase-4 active site) Probe:peptide->Peptide_Func FMK_Func Irreversible Inhibition (Forms covalent bond with active site cysteine) Probe:fmk->FMK_Func Workflow cluster_downstream Downstream Analysis Start Start Induce 1. Induce Apoptosis (e.g., drug treatment) Start->Induce Incubate 2. Incubate with Biotin-LEVD-FMK Induce->Incubate Harvest 3. Harvest & Wash Cells Incubate->Harvest FixPerm 4a. Fix & Permeabilize Harvest->FixPerm Lysis 4b. Lyse Cells Harvest->Lysis Detect 5a. Detect with Streptavidin-Fluorophore FixPerm->Detect Analyze 6a. Analyze (Flow/Microscopy) Detect->Analyze Pulldown 5b. Pulldown with Streptavidin-Beads Lysis->Pulldown WB 6b. Analyze (Western Blot) Pulldown->WB

Caption: General workflow for labeling and analyzing active caspases.

Protocol 1: In Situ Detection by Flow Cytometry

This protocol details the labeling of active caspases in a cell suspension for subsequent analysis.

Reagents & Materials:

  • Cells in suspension (e.g., Jurkat)

  • Apoptosis-inducing agent (e.g., Fas Ligand)

  • Biotin-LEVD-FMK (or other desired inhibitor)

  • Anhydrous DMSO

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS) [6]* Fluorophore-conjugated Streptavidin (e.g., Streptavidin-FITC)

  • Flow cytometer

Methodology:

  • Apoptosis Induction: Plate cells at a density of 1 x 10^6 cells/mL. Treat with the desired apoptosis-inducing agent for the appropriate time (e.g., 4-6 hours). Include an untreated control population.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of Biotin-LEVD-FMK in anhydrous DMSO. [6]Store any unused stock solution in aliquots at -20°C.

  • Cell Labeling: Add the Biotin-LEVD-FMK stock solution directly to the cell culture medium to a final concentration of 10-20 µM. Incubate for 1 hour at 37°C in a CO2 incubator. [6] * Causality Note: This incubation allows the probe to permeate the cells, become activated by esterases, and bind to any active caspases.

  • Harvest and Wash: Collect the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with 1 mL of cold PBS to remove any unbound inhibitor.

  • Fixation: Resuspend the cell pellet in 500 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

    • Causality Note: Fixation cross-links proteins, preserving the cellular morphology and locking the biotinylated probe in place.

  • Permeabilization: Wash the fixed cells once with PBS. Resuspend the pellet in 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature. [6] * Causality Note: Permeabilization creates pores in the cell membrane, which is essential for the large streptavidin-fluorophore conjugate to enter the cell and bind to the biotin tag.

  • Detection: Centrifuge the permeabilized cells and resuspend the pellet in 200 µL of Permeabilization Buffer containing the streptavidin-fluorophore conjugate at the manufacturer's recommended concentration. Incubate for 30-45 minutes at room temperature, protected from light. [6]8. Final Wash & Analysis: Wash the cells twice with Permeabilization Buffer, then once with PBS. Resuspend the final pellet in 400 µL of PBS for analysis on a flow cytometer. Apoptotic cells will exhibit a significant increase in fluorescence intensity.

Data Interpretation and Essential Controls

Generating reliable data hinges on the inclusion of proper controls. Without them, results can be misleading.

Interpreting Results
  • Flow Cytometry: Apoptotic cells labeled with the probe will show a rightward shift in the fluorescence histogram compared to non-apoptotic control cells.

  • Fluorescence Microscopy: Apoptotic cells will exhibit bright cytoplasmic and/or nuclear staining, while healthy cells will show minimal background fluorescence.

  • Western Blot (from pulldown): A band corresponding to the molecular weight of the target caspase (e.g., pro- and cleaved forms of Caspase-4) will be detected in the eluate from apoptotic cell lysates but not from control lysates.

Mandatory Experimental Controls

The following table outlines the critical controls that form a self-validating system for your experiment.

Control TypeDescriptionPurposeExpected Outcome
Unstimulated Negative Cells are cultured without an apoptosis-inducing agent but are processed with the biotin probe.To establish baseline fluorescence and confirm caspases are not active in healthy cells.Low/background fluorescence signal.
Unlabeled Positive Cells are treated with the apoptosis inducer but are NOT incubated with the biotin probe.To control for autofluorescence induced by the apoptotic process itself.Low/background fluorescence signal.
Competition Control Cells are pre-incubated with a 20-50 fold excess of an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1 hour before adding the biotinylated probe.To demonstrate that the biotin probe is binding specifically to the active site of caspases. [7]Significantly reduced fluorescence signal compared to the positive control.
Control Peptide Cells are treated with the apoptosis inducer and incubated with a biotinylated control peptide that does not inhibit caspases (e.g., Biotin-FA-FMK). []To ensure that the signal is not due to non-specific uptake or binding of biotinylated peptides in apoptotic cells.Low/background fluorescence signal.

Conclusion

Biotinylated fluoromethyl ketone caspase inhibitors like Biotin-LEVD-FMK are sophisticated and powerful tools for the specific detection of protease activity within living cells. Their efficacy is rooted in a multi-component design that ensures cell permeability, intracellular trapping, irreversible binding, and versatile detection. By understanding the principles behind their function and implementing rigorous experimental controls, researchers can confidently investigate the intricate signaling pathways of apoptosis and inflammation, paving the way for new insights in both basic science and therapeutic development.

References

  • Oberst, A., & Green, D. R. (2011). It's all a matter of execution. Cell Research. [Link]

  • Spencer, S. L., & Sorger, P. K. (2011). SnapShot: Extrinsic Apoptosis Pathways. Cell. [Link]

  • JoVE. (2023). The Extrinsic Apoptotic Pathway. Journal of Visualized Experiments. [Link]

  • Creative Diagnostics. (n.d.). Extrinsic Apoptosis Pathway. Creative Diagnostics. [Link]

  • Montaser, R., & Tengine, A. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]

  • Li, M., et al. (2016). Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2020). Peptidyl Fluoromethyl Ketones. Encyclopedia. [Link]

  • ResearchGate. (n.d.). Schematic representation of the possible inhibitory mechanisms of action of all types of peptidyl fluoromethyl ketones (PFMKs). ResearchGate. [Link]

  • ResearchGate. (n.d.). The structure and working mechanism of Ac-PLVE- fluoromethyl ketone (FMK) and Ac-VLPE-FMK inhibitors. ResearchGate. [Link]

  • R&D Systems. (n.d.). Pan Caspase Inhibitor Z-VKD-FMK Biotinylated (FMK011). Bio-Techne. [Link]

  • Cambridge Bioscience. (n.d.). Biotin-VAD-FMK - MedChem Express. Cambridge Bioscience. [Link]

  • MBL International. (n.d.). Z-IETD-FMK (Caspase-8/FLICE inhibitor). MBL International. [Link]

  • Didenko, V. V., et al. (n.d.). Biotin-labeled hairpin oligonucleotides: Probes to detect double-strand breaks in DNA in apoptotic cells. Scholars @ UT Health San Antonio. [Link]

  • Mardakheh, F. K., et al. (2021). Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice. STAR Protocols. [Link]

  • Smolewski, P., et al. (2003). Interactions of fluorochrome-labeled caspase inhibitors with apoptotic cells: a caution in data interpretation. Cytometry Part A. [Link]

  • Merck. (n.d.). Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. Merck. [Link]

  • Labclinics. (n.d.). Biotin-VAD-FMK. Labclinics Shop. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]

  • ResearchGate. (2022). Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. ResearchGate. [Link]

  • Li, D., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology. [Link]

Sources

Exploratory

Technical Guide: Target Identification and Validation Using Biotin-LEVD-FMK

Topic: Target identification using Biotin-LEVD-FMK probe Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary Biotin-LEVD-FMK is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Target identification using Biotin-LEVD-FMK probe Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

Biotin-LEVD-FMK is a specialized Activity-Based Probe (ABP) designed to target, covalently modify, and isolate active inflammatory caspases, with a distinct preference for Caspase-4 (human) and its murine ortholog Caspase-11 .[1] While canonical Caspase-1 probes utilize the YVAD sequence, the LEVD (Leu-Glu-Val-Asp) motif is critical for interrogating the non-canonical inflammasome pathway , particularly in the context of cytosolic LPS sensing and pyroptosis.[1]

This guide details the physicochemical mechanism of the probe, a rigorous Activity-Based Protein Profiling (ABPP) workflow for target identification, and the necessary validation steps to distinguish specific targets from off-target protease activity.[1]

Part 1: The Chemical Biology of Biotin-LEVD-FMK[1]

To effectively utilize Biotin-LEVD-FMK, one must understand its tripartite structure and the kinetics of its binding.[1] It is not merely a stain; it is a suicide inhibitor that freezes the enzyme in its catalytically active state.[1]

Structural Components[1]
  • The Warhead (FMK - Fluoromethylketone): An electrophilic trap.[1] It undergoes a nucleophilic attack by the catalytic cysteine thiolate (e.g., Cys258 in Caspase-4) of the active enzyme, forming a stable, irreversible thioether bond.[1]

  • The Recognition Element (LEVD): The tetrapeptide sequence (Leucine-Glutamic Acid-Valine-Aspartic Acid) mimics the substrate preference of Caspase-4.[1] While Caspase-4 exerts optimal catalytic efficiency on (W/L)EHD motifs, LEVD provides high affinity and is the standard for distinguishing Caspase-4/5 from Caspase-1.[1]

  • The Reporter Tag (Biotin): A biotin moiety attached via a spacer arm (linker) allows for high-affinity enrichment using streptavidin matrices, enabling the transition from biochemical inhibition to proteomic identification.[1]

Mechanism of Action (The "Trap")

Unlike reversible inhibitors, FMK probes require the enzyme to be active.[1] The enzyme attempts to cleave the LEVD sequence, but the FMK group traps the catalytic cysteine, permanently tagging the protein. This feature makes Biotin-LEVD-FMK a direct readout of enzyme activity , not just protein abundance.[1]

Mechanism Probe Biotin-LEVD-FMK (Electrophilic Probe) Complex Enzyme-Probe Complex (Thioether Bond) Probe->Complex Recognition (LEVD) Enzyme Active Caspase-4 (Nucleophilic Cys258) Enzyme->Complex Nucleophilic Attack Detection Streptavidin Pull-down & MS Identification Complex->Detection Biotin Enrichment

Figure 1: Mechanism of covalent capture.[1] The probe acts as a suicide substrate, permanently labeling the active fraction of the caspase pool.

Part 2: Specificity Challenges & Validation Strategy

The Critical Caveat: Fluoromethylketone (FMK) probes are inherently promiscuous at high concentrations.[1] While LEVD confers selectivity for Caspase-4, it can cross-react with Caspase-1, Caspase-5, and potentially Cathepsin B if not carefully titrated.[1]

The Solution: Competitive ABPP To validate that a target identified by Mass Spectrometry (MS) is specific, you must perform a Competition Assay .[1] This involves pre-treating a control sample with an excess of non-biotinylated Z-LEVD-FMK (or specific inhibitors like Z-YVAD-FMK for negative selection) before adding the biotinylated probe.[1]

ConditionPre-Treatment (1h)Probe (1h)ResultInterpretation
Experimental Vehicle (DMSO)Biotin-LEVD-FMKSignal (+)Total capture (Specific + Non-specific)
Comp.[1] Control Free Z-LEVD-FMK (50x)Biotin-LEVD-FMKSignal (-)True Target (Signal competed away)
Neg.[1] Control Z-YVAD-FMK (Casp-1 inh)Biotin-LEVD-FMKSignal (+)Target is likely Caspase-4, not Caspase-1

Part 3: Protocol - Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed for cell lysates to maximize labeling efficiency and minimize transport artifacts.[1]

Materials Preparation
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, 10% Glycerol.[1] Do not add protease inhibitors yet.[1]

  • Probe Stock: Biotin-LEVD-FMK (10 mM in DMSO).

  • Competitor Stock: Z-LEVD-FMK (unlabeled, 10 mM in DMSO).[1]

  • Beads: Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1).[1]

Step-by-Step Workflow
Phase 1: Lysate Preparation & Labeling[1]
  • Lysis: Harvest

    
     cells. Wash with PBS.[1] Lyse in 500 µL Lysis Buffer on ice for 20 min.
    
  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant. Determine protein concentration (BCA assay).[1] Adjust to 2 mg/mL.

  • Competition (Validation Step): Split lysate into two aliquots.

    • Sample A (Competition): Add unlabeled Z-LEVD-FMK (Final: 100 µM).[1]

    • Sample B (Target ID): Add DMSO equivalent.[1]

    • Incubate: 30 min at 37°C.

  • Probe Labeling: Add Biotin-LEVD-FMK to both samples (Final: 2-10 µM).[1]

    • Note: The competitor is at 10x-50x excess.[1]

    • Incubate: 1 hour at 37°C.

Phase 2: Enrichment (Pull-down)[1]
  • Pre-cipitation: Add cold acetone (4 volumes) to precipitate proteins and remove excess unreacted probe.[1] Spin, wash pellet with 70% acetone, air dry.[1]

  • Resolubilization: Dissolve pellet in 500 µL PBS + 1% SDS. Heat at 95°C for 5 min to denature proteins (exposing biotin).[1]

  • Dilution: Dilute to 0.2% SDS with PBS (to ensure streptavidin binding).

  • Capture: Add 50 µL washed Streptavidin beads. Rotate overnight at 4°C.

  • Stringent Washing:

    • 2x with PBS + 1% SDS (removes non-covalent binders).[1]

    • 2x with PBS + 0.1% Tween-20.[1]

    • 2x with 50 mM Ammonium Bicarbonate (AMBIC) (MS compatible buffer).[1]

Phase 3: On-Bead Digestion & MS[1]
  • Reduction/Alkylation: Treat beads with TCEP (10 mM) followed by Chloroacetamide (40 mM).[1]

  • Digestion: Add Trypsin (1 µg) directly to beads in AMBIC. Incubate 16h at 37°C.[1]

  • Elution: Collect supernatant (contains peptides). Acidify with Formic Acid (to 1%).[1]

  • Analysis: Inject onto LC-MS/MS (e.g., Orbitrap).[1]

Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Identification Lysate Cell Lysate (2 mg/mL) Comp Add Competitor (Unlabeled LEVD) Lysate->Comp Control Sample Probe Add Probe (Biotin-LEVD-FMK) Lysate->Probe Exp Sample Comp->Probe Pre-incubation Precip Acetone Precip (Remove Free Probe) Probe->Precip Beads Streptavidin Pull-down Precip->Beads Wash Stringent Wash (1% SDS) Beads->Wash Digest On-Bead Tryptic Digest Wash->Digest MS LC-MS/MS Analysis Digest->MS

Figure 2: Competitive ABPP Workflow. Parallel processing of competed vs. non-competed samples is essential for validating target specificity.

Part 4: Data Analysis & Interpretation[1][3]

When analyzing the Mass Spectrometry data, you are looking for proteins that are enriched in the Probe sample but depleted in the Competition sample .

Filtering Criteria
  • Peptide Count: Minimum 2 unique peptides per protein.

  • Enrichment Ratio: Calculate the ratio of Spectral Counts (or LFQ intensity) for:

    
    .
    
    • Ratio > 4.0: High confidence specific target.

    • Ratio ~ 1.0: Non-specific binder (background).[1]

  • Sequence Coverage: Look for peptides adjacent to the active site (Cys258 for Caspase-4).[1] Note: The active site peptide itself might be modified by the probe and missed unless you search for the specific variable modification (Probe Mass + Cysteine).[1]

Distinguishing Caspase-4 from Caspase-1

Because Caspase-1 and Caspase-4 share homology, rely on unique peptides (proteotypic peptides) for identification.[1]

  • Caspase-4 Unique Peptide Example: SGTGDSPQAVLEFEK[1]

  • Caspase-1 Unique Peptide Example: IINSDNGPVPPSPPK[1]

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
High Background Incomplete washing or endogenous biotinylated proteins (carboxylases).[1]Increase SDS wash stringency; Filter out known biotin-carriers (e.g., Pyruvate Carboxylase) in silico.[1]
No Signal Inactive enzyme or probe degradation.[1]Ensure lysate is fresh (freeze-thaw kills caspase activity); Check probe integrity; Use a positive control (LPS-primed lysate).[1]
Caspase-1 Signal Cross-reactivity.Titrate probe concentration down (try 1 µM). Use Z-YVAD-FMK to block Caspase-1 specifically in the LEVD sample.[1]

References

  • Casson, C. N., et al. (2015). Human caspase-4 detects tetra-acylated LPS and cytosolic Francisella and functions differently from murine caspase-11.[1] Proceedings of the National Academy of Sciences. [Link][1]

  • Vigano, E., et al. (2015). Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes.[1] Nature Communications. [Link][1]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[1] Annual Review of Biochemistry. [Link][1]

  • Knoll, G., et al. (2019). Non-canonical Inflammasome-Mediated IL-1β Production by Primary Endometrial Epithelial and Stromal Fibroblast Cells Is NLRP3 and Caspase-4 Dependent.[1][2] Frontiers in Immunology. [Link][1]

Sources

Foundational

Technical Whitepaper: Activity-Based Profiling of Caspase-4 Using Biotin-LEVD-FMK

Executive Summary In the study of innate immunity and programmed cell death, distinguishing between the mere presence of a zymogen and its catalytically active form is paramount. Standard immunoblotting techniques often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of innate immunity and programmed cell death, distinguishing between the mere presence of a zymogen and its catalytically active form is paramount. Standard immunoblotting techniques often fall short, as proteolytic cleavage does not always perfectly correlate with enzymatic activity. Biotin-LEVD-FMK is a specialized Activity-Based Probe (ABP) designed to bridge this gap. By covalently trapping the active form of Caspase-4, this probe allows researchers to isolate, quantify, and visualize the precise dynamics of the non-canonical inflammasome and endoplasmic reticulum (ER) stress pathways.

This guide provides a comprehensive, field-tested framework for utilizing Biotin-LEVD-FMK, detailing the chemical causality of the probe, self-validating experimental protocols, and data interpretation strategies for drug development professionals and molecular immunologists.

Mechanistic Foundation: The Chemical Logic of the Probe

To understand how to troubleshoot and optimize assays using Biotin-LEVD-FMK, one must first understand the tripartite anatomy of the molecule:

  • The Recognition Sequence (LEVD): Caspase-4 (and its murine ortholog, Caspase-11) exhibits a strong substrate preference for the amino acid sequence Leucine-Glutamic Acid-Valine-Aspartic Acid (LEVD). This sequence guides the probe specifically into the catalytic pocket of Caspase-4.

  • The Electrophilic Warhead (FMK): Fluoromethylketone (FMK) is the engine of irreversible inhibition. When the probe enters the active site, the nucleophilic thiolate of the catalytic cysteine (Cys258 in Caspase-4) attacks the ketone carbonyl. The fluorine atom acts as a highly efficient leaving group, resulting in the formation of a stable, covalent thioether bond. Because this bond is covalent, it withstands harsh denaturing conditions (like SDS and boiling) [4].

  • The Reporter Tag (Biotin): Attached via a spacer arm, the biotin moiety allows for high-affinity capture using streptavidin-conjugated matrices, enabling Activity-Based Protein Profiling (ABPP) [4].

Biological Context: Caspase-4 Activation

Unlike Caspase-1, which requires the canonical inflammasome complex (e.g., NLRP3, ASC) for activation, Caspase-4 acts as a direct sensor of intracellular lipopolysaccharide (LPS). The CARD domain of Caspase-4 binds directly to the lipid A moiety of intracellular Gram-negative bacteria [1]. Upon binding, Caspase-4 oligomerizes and auto-activates, subsequently cleaving Gasdermin D (GSDMD) to induce pyroptosis[3]. Furthermore, Caspase-4 plays a critical role in ER stress, where it is responsible for the pathological cleavage of TDP-43 in primate brains [2].

G LPS Intracellular LPS ProCasp4 Pro-Caspase-4 LPS->ProCasp4 CARD Binding ActCasp4 Active Caspase-4 ProCasp4->ActCasp4 Oligomerization GSDMD Gasdermin D ActCasp4->GSDMD Cleavage Probe Biotin-LEVD-FMK Probe->ActCasp4 Covalent Alkylation Pyroptosis Pyroptosis GSDMD->Pyroptosis Pore Formation

Mechanistic pathway of Caspase-4 activation and targeted inhibition by Biotin-LEVD-FMK.

Quantitative Data: Probe Specificity & Comparison

While LEVD is highly specific to Caspase-4, peptide-FMK inhibitors can exhibit cross-reactivity at high concentrations due to the highly reactive nature of the FMK warhead. Proper probe selection and concentration titration are critical.

Table 1: Comparison of Inflammatory and Apoptotic Caspase ABPs

ProbePrimary TargetBiological PathwayRecognition SequenceRecommended Working Conc.
Biotin-LEVD-FMK Caspase-4Non-canonical Inflammasome / ER StressLeu-Glu-Val-Asp10 - 20 µM
Biotin-YVAD-FMK Caspase-1Canonical Inflammasome (NLRP3/ASC)Tyr-Val-Ala-Asp10 - 20 µM
Biotin-DEVD-FMK Caspase-3/7Apoptosis ExecutionAsp-Glu-Val-Asp5 - 10 µM
Z-FA-FMK CathepsinsNegative Control for CaspasesPhe-Ala20 µM

Expert Insight: Always run a parallel control using Z-FA-FMK. Because caspases strictly require an Aspartic Acid (Asp) at the P1 position, Z-FA-FMK (which lacks Asp) will not bind caspases but will bind off-target cysteine cathepsins. If your Biotin-LEVD-FMK pull-down band disappears when pre-treated with Z-FA-FMK, your signal is an artifact.

Experimental Workflows: Self-Validating Protocols

The following protocol details the Activity-Based Protein Profiling (ABPP) of Caspase-4. The causality behind each step is explained to ensure a self-validating system.

Workflow S1 1. Cell Labeling S2 2. Lysis & Extraction S1->S2 S3 3. Streptavidin Pull-Down S2->S3 S4 4. SDS-PAGE Elution S3->S4 S5 5. Western Blot S4->S5

Activity-Based Protein Profiling (ABPP) workflow for isolating active Caspase-4.

Protocol: In Situ Trapping and Pull-Down of Active Caspase-4

Phase 1: In Vivo Labeling (Trapping the Active State) Causality: Caspase activation is highly transient. Lysis can artificially activate caspases or cause degradation. Because Biotin-LEVD-FMK is cell-permeable, labeling live cells captures the physiological state of the enzyme precisely at the moment of intervention.

  • Culture human macrophages (e.g., THP-1 derived) in 6-well plates.

  • Induce the non-canonical inflammasome by transfecting intracellular LPS (e.g., using FuGENE HD) for 16 hours.

  • 1 hour prior to harvest, add Biotin-LEVD-FMK directly to the culture media at a final concentration of 20 µM. Incubate at 37°C.

  • Self-Validation Step: In a parallel well, pre-incubate cells with 50 µM of unlabeled Z-LEVD-FMK for 30 minutes before adding the biotinylated probe. This competitive inhibition control proves that the biotinylated probe is binding specifically to the active site.

Phase 2: Lysis and Denaturation Causality: Because the probe forms a covalent bond, we can use harsh lysis buffers to disrupt non-specific protein-protein interactions (such as Caspase-4 bound to other inflammasome components) without losing the probe-enzyme complex.

  • Wash cells 3x with ice-cold PBS to remove unbound probe.

  • Lyse cells in RIPA buffer supplemented with protease inhibitors (excluding cysteine protease inhibitors like E-64, which could compete if unreacted enzyme remains).

  • Sonicate briefly and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Phase 3: Streptavidin Affinity Pull-Down Causality: The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature (


 M), allowing for rigorous washing to eliminate background noise.
  • Normalize protein concentrations across all samples using a BCA assay.

  • Add 30 µL of pre-washed Streptavidin-Agarose beads to 500 µg of total protein lysate.

  • Rotate overnight at 4°C.

  • Wash the beads 5x with RIPA buffer containing 0.1% SDS to stringently remove non-covalently interacting proteins.

Phase 4: Elution and Detection Causality: Boiling the beads in Laemmli buffer breaks the biotin-streptavidin interaction (by denaturing the streptavidin) but leaves the covalent FMK-Cysteine bond intact.

  • Resuspend beads in 40 µL of 2X Laemmli Sample Buffer containing 5%

    
    -mercaptoethanol.
    
  • Boil at 95°C for 10 minutes.

  • Run the supernatant on a 12% SDS-PAGE gel.

  • Transfer to a PVDF membrane and probe with a highly specific anti-Caspase-4 primary antibody.

  • Expected Result: The active, cleaved subunits of Caspase-4 (typically the p20 or p10 fragments, depending on the antibody epitope) will be enriched in the pull-down lane of the LPS-treated samples, but absent in the competitive inhibition control lane.

Conclusion & Future Perspectives

Biotin-LEVD-FMK represents a critical tool for interrogating the non-canonical inflammasome. By shifting the analytical focus from protein abundance to enzymatic activity, researchers can accurately map the kinetics of Caspase-4 during intracellular bacterial infections, ER stress [2], and pyroptotic cell death [3]. As drug development pivots toward targeted inhibitors for sepsis and neurodegenerative diseases (where TDP-43 pathology is driven by Caspase-4), utilizing covalent activity-based probes will be essential for validating target engagement and screening novel therapeutics.

References

  • Source: d-nb.
  • Source: nih.
  • Source: plos.
  • Source: nih.

Protocols & Analytical Methods

Method

How to dissolve Biotin-LEVD-FMK in DMSO for cell culture

Application Note: Solubilization and Handling of Biotin-LEVD-FMK for Caspase-4 Targeting in Cell Culture Abstract This guide provides a rigorous technical protocol for the solubilization, storage, and application of Biot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of Biotin-LEVD-FMK for Caspase-4 Targeting in Cell Culture

Abstract

This guide provides a rigorous technical protocol for the solubilization, storage, and application of Biotin-LEVD-FMK , a biotinylated, irreversible inhibitor targeting Caspase-4 (and related inflammatory caspases).[1] Due to the hydrophobic nature of the biotin moiety and the hydrolytic instability of the fluoromethyl ketone (FMK) group, precise handling is required to prevent compound degradation and precipitation. This protocol establishes a self-validating workflow to ensure maximum bioactivity and reproducibility in cell culture assays.[1]

Introduction & Mechanism

Biotin-LEVD-FMK is a specialized chemical probe designed to bind irreversibly to the active catalytic site of Caspase-4 (and Caspase-1/5 depending on concentration).[1]

  • LEVD Sequence: Mimics the substrate preference for Caspase-4, a key mediator of non-canonical inflammasome activation and pyroptosis.[1]

  • FMK (Fluoromethyl Ketone): An electrophilic "warhead" that forms a covalent thioether bond with the active site cysteine of the caspase, permanently disabling the enzyme.

  • Biotin Tag: Allows for the subsequent detection (via Streptavidin-HRP) or affinity purification (via Streptavidin beads) of the active caspase complex.[1]

Critical Challenge: The FMK group is moisture-sensitive, and the biotin tag significantly increases the hydrophobicity of the peptide. Improper solubilization in aqueous buffers leads to immediate precipitation, while moisture exposure leads to rapid loss of inhibitory potency.

Pre-Solubilization Considerations

Before breaking the seal on the vial, review the following parameters to ensure calculation accuracy.

ParameterSpecificationNotes
Solvent Anhydrous DMSO (≥99.9%)Critical: Water content >0.1% will hydrolyze the FMK group over time.
Molecular Weight (MW) Check Vial Label Typically ~700–800 Da.[1] Note: Biotinylation adds ~226 Da to the base peptide.
Solubility Limit ~10–20 mM in DMSODo not attempt to make stocks >20 mM to avoid saturation.
Storage -20°C or -80°CDesiccated. Protect from light.

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

Materials Required
  • Biotin-LEVD-FMK (Lyophilized powder)[1]

  • Anhydrous DMSO (e.g., Sigma-Aldrich or similar high-grade)[1]

  • Vortex mixer[1]

  • Microcentrifuge[1]

  • Amber microcentrifuge tubes (for aliquoting)

Step-by-Step Procedure
  • Equilibration (Crucial):

    • Remove the vial from the freezer (-20°C/-80°C).

    • Allow the vial to warm to room temperature (RT) for at least 20–30 minutes before opening.

    • Reasoning: Opening a cold vial causes atmospheric moisture to condense inside, initiating hydrolysis of the FMK group.

  • Centrifugation:

    • Briefly spin the vial (10,000 x g for 30 seconds) to ensure all powder is at the bottom.

  • Calculation:

    • Determine the mass (

      
      ) in mg from the label.[1]
      
    • Calculate the volume of DMSO (

      
      ) required for a 10 mM stock:
      
      
      
      
      [1]
    • Example: If Mass = 1 mg, MW = 750 g/mol , Target = 10 mM (0.01 M):

      
      [1]
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be completely clear. If particles persist, sonicate in a water bath for 2 minutes.

  • Aliquoting:

    • Immediately dispense the stock into small aliquots (e.g., 10–20 µL) in amber tubes.

    • Reasoning: FMK compounds degrade after multiple freeze-thaw cycles.[1] Single-use aliquots prevent this.[1]

  • Storage:

    • Store aliquots at -80°C (preferred) or -20°C. Stable for 6–12 months if kept dry.[1]

Cell Culture Application

Objective: Dilute the hydrophobic inhibitor into aqueous media without precipitation or cytotoxicity.

Dosing Strategy
  • Working Concentration: Typically 10–50 µM .

  • DMSO Limit: Final DMSO concentration must be <0.5% (ideally <0.1%) to avoid solvent toxicity.[1]

Dilution Workflow (The "Intermediate" Method)

Directly dumping 100% DMSO stock into media can cause the hydrophobic biotin tag to precipitate locally ("shocking" the compound).[1] Use an intermediate dilution step.

  • Prepare Intermediate: Dilute the 10 mM stock 1:10 in sterile PBS or Media to create a 1 mM Intermediate .

    • Note: Use immediately.[2] Do not store this intermediate.

  • Final Dosing: Add the Intermediate to the cell culture well to reach the final concentration.

Target Conc.[3][4][]Step 1: Intermediate PrepStep 2: Vol. of Intermediate per 1 mL MediaFinal DMSO %
10 µM 2 µL Stock + 18 µL Media10 µL0.1%
20 µM 4 µL Stock + 36 µL Media20 µL0.2%
50 µM 5 µL Stock + 45 µL Media50 µL0.5%

Workflow Visualization

The following diagram illustrates the critical decision points and handling steps to ensure compound integrity.

BiotinLEVD_Protocol Start Lyophilized Biotin-LEVD-FMK (-20°C / -80°C) Equilibrate Equilibrate to RT (20 min) DO NOT OPEN YET Start->Equilibrate Prevent Condensation Dissolve Add Anhydrous DMSO (Target 10-20 mM Stock) Equilibrate->Dissolve Anhydrous Conditions QC_Check Visual Check: Is solution clear? Dissolve->QC_Check Sonicate Sonicate (2 min) QC_Check->Sonicate Precipitate Visible Aliquot Aliquot into Amber Tubes (Single Use) QC_Check->Aliquot Clear Solution Sonicate->QC_Check Freeze Store at -80°C Aliquot->Freeze Long Term Storage Dilution Prepare Intermediate Dilution (1:10 in Media/PBS) Aliquot->Dilution Immediate Use CellTreat Add to Cells (Final DMSO < 0.5%) Dilution->CellTreat Avoid Precip. Shock

Caption: Step-by-step workflow for solubilizing and applying Biotin-LEVD-FMK, emphasizing moisture control and intermediate dilution.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Media "Shock" dilution; Biotin hydrophobicity.[1]Use the "Intermediate Dilution" method (see Section 5).[1] Vortex media immediately upon addition.
Loss of Activity Hydrolysis of FMK group.Ensure DMSO is anhydrous.[2] Did you warm the vial before opening? Discard old stocks.
Cytotoxicity High DMSO concentration (>0.5%).[1][6][7]Include a "Vehicle Control" (DMSO only) to normalize data.[1] Keep final DMSO <0.1%.[4][7]
No Biotin Signal Steric hindrance or degradation.Verify probe integrity via Mass Spec if possible. Ensure Streptavidin reagent is functional.

References

  • Li, J. et al. (1999). Nitric oxide suppresses apoptosis via interrupting caspase activation.[1] Journal of Biological Chemistry. Available at: [Link]

Sources

Application

Application Note: Targeting the Non-Canonical Inflammasome

Topic: Detecting active Caspase-4 with Biotin-LEVD-FMK in vitro Content Type: Detailed Application Notes and Protocols Precision Detection of Active Caspase-4 using Biotin-LEVD-FMK Introduction: The Intracellular Sentry...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Detecting active Caspase-4 with Biotin-LEVD-FMK in vitro Content Type: Detailed Application Notes and Protocols

Precision Detection of Active Caspase-4 using Biotin-LEVD-FMK

Introduction: The Intracellular Sentry

Caspase-4 (human) and its murine ortholog, Caspase-11, represent the vanguard of the "non-canonical" inflammasome pathway.[1] Unlike Caspase-1, which requires an adaptor (ASC) and a sensor (NLRP3/NLRC4) for activation, Caspase-4 acts as a direct sensor for cytosolic lipopolysaccharide (LPS) from Gram-negative bacteria.

Detecting active Caspase-4 is distinct from measuring total protein. Pro-Caspase-4 is constitutively expressed in many epithelial cells and monocytes; however, its catalytic activity is only triggered upon direct binding to the Lipid A moiety of intracellular LPS. This application note details the use of Biotin-LEVD-FMK , a cell-permeable, irreversible activity-based probe, to specifically label and quantify catalytically active Caspase-4 in live cells.

Mechanism of Action: The "Bait and Trap" System

The detection system relies on a suicide inhibitor mechanism that covalently modifies the active site of the enzyme.

  • The Bait (LEVD): The tetrapeptide sequence Leu-Glu-Val-Asp (LEVD) mimics the substrate preference of the Caspase-4 active site. While Caspase-1 can also recognize this sequence, Caspase-4 shows a distinct affinity for it, particularly in the context of non-canonical inflammasome activation.

  • The Trap (FMK): The Fluoromethylketone (FMK) group is the warhead. When the active Caspase-4 attempts to cleave the LEVD sequence, the FMK group undergoes a nucleophilic attack by the catalytic cysteine residue (Cys258) in the enzyme's active site. This forms an irreversible thioether bond, permanently locking the probe to the enzyme.

  • The Tag (Biotin): The biotin moiety allows for flexible downstream detection using Streptavidin conjugated to fluorophores (for Flow Cytometry/Microscopy) or HRP (for Western Blot/Pull-down).

Diagram 1: Non-Canonical Inflammasome Signaling Pathway

Figure 1 illustrates the biological context of Caspase-4 activation and the specific point of probe intervention.[1]

Caspase4_Pathway Ext_LPS Extracellular LPS (Gram-neg Bacteria) TLR4 TLR4 Receptor (Priming Signal) Ext_LPS->TLR4 Priming ProCasp4 Pro-Caspase-4 (Inactive Monomer) TLR4->ProCasp4 Upregulation (mRNA) Cyto_LPS Cytosolic LPS (Transfected/OMV) Cyto_LPS->ProCasp4 Direct Binding (CARD) Casp4_Active Caspase-4 Oligomer (Active) ProCasp4->Casp4_Active Oligomerization Labeled_Casp4 Biotin-Labeled Caspase-4 Casp4_Active->Labeled_Casp4 Inhibition & Tagging GSDMD GSDMD (Full Length) Casp4_Active->GSDMD Cleavage Probe Biotin-LEVD-FMK (Inhibitor Probe) Probe->Casp4_Active Covalent Binding GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis

Caption: Caspase-4 senses cytosolic LPS, activating GSDMD. Biotin-LEVD-FMK intercepts active Caspase-4, preventing pyroptosis and labeling the enzyme.

Experimental Design & Controls

To ensure Scientific Integrity , the following controls are mandatory to validate that the signal is derived from active Caspase-4 and not non-specific binding or Caspase-1 cross-reactivity.

Control TypeReagent/ConditionPurpose
Negative Control (Biological) Untreated / Mock Transfected CellsEstablishes baseline background fluorescence (autofluorescence + non-specific probe binding).
Negative Control (Chemical) Z-FA-FMK (Cathepsin Inhibitor)A non-specific FMK control to rule out off-target binding to other cysteine proteases (Cathepsins).
Specificity Control YVAD-CHO (Caspase-1 Inhibitor)Pre-treat cells with YVAD-CHO to block Caspase-1 activity. Remaining signal with LEVD-FMK is attributed to Caspase-4.
Positive Control LPS Transfection (e.g., FuGENE+LPS)Crucial: Extracellular LPS only primes. You must deliver LPS into the cytosol to activate Caspase-4.
Protocol A: Quantitative Flow Cytometry

This protocol is optimized for human monocyte-derived macrophages (hMDMs) or THP-1 cells.

Reagents Required[2][3][4][5]
  • Biotin-LEVD-FMK (Stock: 10 mM in DMSO)

  • LPS (Ultra-pure, E. coli O111:B4)

  • Transfection Reagent (e.g., FuGENE HD or Lipofectamine)

  • Streptavidin-PE or Streptavidin-Alexa Fluor 488

  • Fixation Buffer (4% Paraformaldehyde)[3]

  • Permeabilization/Wash Buffer (PBS + 0.1% Saponin + 1% BSA)

Step-by-Step Procedure

1. Priming and Activation (The Trigger)

  • Seed THP-1 cells at

    
     cells/mL.
    
  • Differentiation (Optional): Treat with PMA (100 nM) for 24h if adherent macrophages are desired.

  • Prime: Treat with LPS (1 µg/mL) extracellularly for 4 hours. This upregulates Pro-Caspase-4 and Pro-IL-1β.

  • Activate: Complex LPS (2 µg/mL) with transfection reagent according to manufacturer instructions. Add to cells.

  • Incubation: Incubate for 4–6 hours . (Note: Caspase-4 activation is rapid; prolonged incubation leads to excessive cell death/detachment).

2. Probe Labeling (The Trap)

  • Add Biotin-LEVD-FMK directly to the culture medium.

  • Working Concentration: 10 µM (Titrate between 5–20 µM for optimal signal-to-noise).

  • Incubate for 1 hour at 37°C, 5% CO2.

  • Tip: Do not wash cells before adding the probe; active caspases are intracellular.

3. Washing (The Critical Step)

  • Harvest cells (scrape gently if adherent).[6]

  • Wash cells 3 times with Wash Buffer (PBS + 1% BSA).

  • Rationale: Unbound FMK probes are lipophilic and sticky. Thorough washing is essential to prevent high background.

4. Fixation and Permeabilization

  • Resuspend cells in 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).

  • Wash 1x with PBS.[3][6]

  • Resuspend in Permeabilization Buffer (PBS + 0.1% Saponin + 1% BSA). Incubate 10 mins at RT.

5. Detection

  • Add Streptavidin-Fluorophore (e.g., SA-PE at 1:500 dilution) in Permeabilization Buffer.

  • Incubate 30 minutes at RT in the dark.

  • Wash 2x with Permeabilization Buffer.[3]

  • Resuspend in PBS and analyze on a Flow Cytometer (e.g., BD LSRFortessa).

Protocol B: Validation via Streptavidin Pull-Down (Western Blot)

To definitively prove that the probe is binding Caspase-4 and not Caspase-1, a physical separation is required.

  • Label: Follow Steps 1-2 from Protocol A (Activate and Label with Biotin-LEVD-FMK).

  • Lysis: Wash cells and lyse in RIPA buffer containing protease inhibitors (minus caspase inhibitors).

  • Pull-Down: Incubate lysate with Streptavidin-Agarose beads for 2 hours at 4°C.

  • Wash: Wash beads 4x with high-salt lysis buffer to remove non-specific binders.

  • Elute: Boil beads in SDS-PAGE loading buffer.

  • Blot: Run on SDS-PAGE and immunoblot with Anti-Caspase-4 Antibody .

    • Result: You should see the p20/p22 active subunits enriched in the pull-down fraction, confirming the probe targeted active Caspase-4.

Diagram 2: Experimental Workflow

Figure 2 outlines the logical flow of the experiment from cell seeding to data acquisition.[2]

Workflow Step1 1. Prime Cells (Extracellular LPS) Step2 2. Transfect LPS (Intracellular Trigger) Step1->Step2 Step3 3. Add Probe (Biotin-LEVD-FMK, 1h) Step2->Step3 Step4 4. Wash Unbound (3x PBS/BSA) Step3->Step4 Step5 5. Fix & Perm (PFA + Saponin) Step4->Step5 Step6 6. Stain (Streptavidin-PE) Step5->Step6 Step7 7. Analysis (Flow/Microscopy) Step6->Step7

Caption: Step-by-step workflow for labeling active Caspase-4. Critical wash steps occur after probe incubation to ensure specificity.

Troubleshooting & Optimization
IssuePossible CauseSolution
High Background Signal Insufficient washing of unbound probe.Increase wash steps to 4x. Ensure BSA is present in wash buffer to scavenge lipophilic probe.
No Signal in Positive Control Failure of LPS transfection.Extracellular LPS is insufficient. Use Cholera Toxin B or a proven transfection reagent (FuGENE) to deliver LPS.
Signal in Negative Control Non-specific cysteine protease binding.Titrate probe concentration down (try 5 µM). Include Z-FA-FMK control.
Cell Detachment Pyroptosis is too advanced.Harvest cells earlier (e.g., 3-4 hours post-transfection) before membrane integrity is totally lost.
References
  • Shi, J., et al. (2014). Inflammatory caspases are innate immune sensors of intracellular LPS.[1][7] Nature, 514, 187–192.

  • Kayagaki, N., et al. (2011).[7] Non-canonical inflammasome activation targets caspase-11.[1][8][9] Nature, 479, 117–121.

  • Thornberry, N. A., et al. (1997).[4] A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.

  • McStay, G. P., & Green, D. R. (2014).[10] Identification of active caspases using affinity-based probes.[10] Cold Spring Harbor Protocols.

Sources

Method

Immunoprecipitation protocol using Biotin-LEVD-FMK

Application Note: Activity-Based Protein Profiling (ABPP) of Inflammatory Caspases using Biotin-LEVD-FMK Abstract & Introduction Standard immunoprecipitation (IP) relies on antibody-antigen interactions, which typically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Activity-Based Protein Profiling (ABPP) of Inflammatory Caspases using Biotin-LEVD-FMK

Abstract & Introduction

Standard immunoprecipitation (IP) relies on antibody-antigen interactions, which typically cannot distinguish between the inactive zymogen (pro-caspase) and the catalytically active protease. For researchers studying the non-canonical inflammasome , this is a critical limitation.

This protocol details the use of Biotin-LEVD-FMK , a cell-permeable, irreversible inhibitor, to specifically "fish out" active inflammatory caspases (Caspase-4, -5, and -11) from complex cell lysates. Unlike a traditional Co-IP, this method utilizes Activity-Based Protein Profiling (ABPP) . The Biotin-LEVD-FMK probe acts as a "suicide substrate," covalently binding only to the active catalytic site of the enzyme. This allows for the subsequent capture of the active enzyme-inhibitor complex using streptavidin matrices, providing a direct readout of enzymatic activation rather than just total protein abundance.

Mechanism of Action: The Covalent Trap

To execute this protocol effectively, one must understand the chemistry of the probe. Biotin-LEVD-FMK consists of three functional domains:

  • Biotin Tag: The handle for affinity purification via Streptavidin.[1]

  • LEVD Peptide: The recognition sequence (Leu-Glu-Val-Asp) that confers specificity for Caspase-4/5/11 over other caspases.

  • FMK (Fluoromethylketone) Warhead: The reactive group.

When the active caspase recognizes the LEVD sequence, it attempts to cleave it. However, the FMK group reacts with the catalytic cysteine residue in the caspase active site, forming an irreversible thioether bond . This covalent modification is robust enough to withstand stringent washing steps that would disrupt non-covalent antibody-antigen bonds.

Mechanism Probe Biotin-LEVD-FMK (Probe) Complex Covalent Enzyme-Inhibitor Complex (Thioether Bond) Probe->Complex Recognition & Attack Enzyme Active Caspase-4/11 (Catalytic Cysteine-SH) Enzyme->Complex Binding Beads Streptavidin Beads (Capture) Complex->Beads High-Affinity Capture

Figure 1: Mechanism of Activity-Based Probe capture. The FMK warhead locks the enzyme, allowing Streptavidin capture.

Experimental Design & Controls

Before beginning, ensure your experimental design includes the necessary controls to validate specificity.

Sample TypeTreatmentProbe (Biotin-LEVD-FMK)Purpose
Experimental LPS / Cytosolic LPSYes Detects active Caspase-4/11.
Negative Control UntreatedYes Determines basal activation levels.
Competition Control LPS + Unlabeled LEVD-FMK (10x)Yes (Add Biotin probe after unlabeled)Proves the band is specific to the catalytic site (Unlabeled probe blocks binding).
Background Control LPSNo (DMSO only)Identifies endogenous biotinylated proteins (e.g., carboxylases).

Detailed Protocol: Live Cell Labeling & Pull-Down

Note: This protocol is optimized for murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.

Phase A: Live Cell Labeling (The "Pulse")

Why Live Cell? Labeling in intact cells preserves the physiological compartmentalization of the inflammasome.

  • Seed Cells: Plate cells at

    
     cells/mL in 6-well plates or 60mm dishes.
    
  • Prime & Activate:

    • Priming: Treat with LPS (1 µg/mL) or IFN-

      
       for 4 hours to upregulate Caspase-11/4 expression.
      
    • Activation: Transfect LPS (using FuGENE or Cholera Toxin B) to trigger the non-canonical pathway.

  • Probe Addition:

    • Add Biotin-LEVD-FMK to the culture medium 1 hour prior to harvest (or during the last hour of stimulation).

    • Recommended Concentration: 10–20 µM.

    • Tip: Dissolve stock probe in DMSO. Final DMSO concentration in culture must be <0.5%.

  • Harvest:

    • Collect supernatant (if analyzing secreted active caspase).

    • Wash cells

      
       with ice-cold PBS to remove excess unbound probe.
      
Phase B: Lysis & Solubilization

Why this buffer? Since the probe is covalently bound, we can use a stringent buffer to reduce non-specific background.

  • Lysis Buffer Preparation:

    • RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

    • Add fresh: Protease Inhibitor Cocktail (EDTA-free). Do NOT add DTT or reducing agents yet.

  • Lysis:

    • Add 200–500 µL lysis buffer to the cell pellet.

    • Incubate on ice for 20 minutes.

    • Centrifuge at

      
       for 15 minutes at 4°C.
      
    • Transfer supernatant to a new tube.

    • Critical Step: Quantify protein concentration (BCA Assay). Normalize all samples (e.g., 1 mg total protein per IP).

Phase C: Streptavidin Pull-Down
  • Bead Preparation:

    • Use Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1) for lower background than agarose.

    • Wash 30 µL of beads per sample with PBS.

  • Incubation:

    • Add normalized lysate (500–1000 µg) to the washed beads.

    • Incubate on a rotator overnight at 4°C (or 2 hours at room temperature).

  • Washing (Stringency is Key):

    • Place tube on magnetic rack, remove supernatant.

    • Wash 1: RIPA Buffer (removes sticky proteins).

    • Wash 2: High Salt Buffer (500 mM NaCl, 50 mM Tris) (disrupts ionic interactions).

    • Wash 3: PBS (removes detergents).

Phase D: Elution & Analysis
  • Elution:

    • Add 30–50 µL of 2X SDS-PAGE Sample Buffer (containing

      
      -mercaptoethanol or DTT) directly to the beads.
      
    • Boil at 95°C for 5–10 minutes. Note: This does not break the Biotin-Streptavidin bond, but it breaks the Streptavidin-Bead interaction or denatures the streptavidin, releasing the biotinylated protein into the gel.

  • Western Blot:

    • Load the eluate onto an SDS-PAGE gel.

    • Transfer to Nitrocellulose/PVDF.

    • Probe: Use a specific antibody against the target (e.g., Anti-Caspase-11 rat mAb or Anti-Caspase-4 rabbit pAb).

    • Result: You will see a band corresponding to the active p20/p22 subunit (and potentially the active full-length intermediate), confirming the caspase was active and bound by the probe.

Workflow Visualization

Workflow Step1 1. Cell Culture (Priming + Activation) Step2 2. Pulse Labeling Add Biotin-LEVD-FMK (10-20µM) 1 hr incubation Step1->Step2 Step3 3. Lysis (RIPA) Extract proteins Step2->Step3 Step4 4. Streptavidin Capture Pull-down biotinylated species Step3->Step4 Step5 5. Stringent Wash Remove non-covalent binders Step4->Step5 Step6 6. Western Blot Probe with Anti-Caspase-11/4 Step5->Step6

Figure 2: Step-by-step workflow for Activity-Based Protein Profiling of inflammatory caspases.

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseSolution
No Signal Inefficient labelingEnsure probe was added to live cells. If adding to lysate, ensure lysis buffer does not contain free thiols (DTT) which compete with FMK.
High Background Endogenous biotinMammalian cells contain biotinylated carboxylases (e.g., ~75 kDa, ~130 kDa). These will always appear. Ignore these bands; focus on the ~20-45 kDa Caspase bands.
Signal in Neg Control Spontaneous activationStress during handling (e.g., cold shock) can activate inflammasomes. Keep cells at 37°C until lysis.
Low Recovery Bead saturationEnsure you are not using "blocked" streptavidin beads intended for other assays. Use high-capacity magnetic beads.

References

  • Kayagaki, N., et al. (2011).[2] Non-canonical inflammasome activation targets caspase-11.[2][3][4][5][6] Nature, 479(7371), 117-121. Link

    • Key Reference: Establishes the role of Caspase-11 in non-canonical sensing and utilizes biotinyl
  • Kayagaki, N., et al. (2015).[2] Caspase-11 cleaves gasdermin D for non-canonical inflammasome signalling.[2][5][6][7] Nature, 526, 666–671. Link

    • Key Reference: Demonstrates the downstream mechanism and specificity of the LEVD/VAD probes in distinguishing Caspase-11 activity.
  • R&D Systems. (n.d.). Caspase Inhibitors and Substrates Application Note. Link

    • Protocol Source: General guidelines for FMK-based inhibitor usage in cell culture.
  • MedChemExpress. (n.d.).[8] Biotin-VAD-FMK Product Information & Protocols. Link

    • Technical Data: Chemical properties and solubility d

Sources

Application

Application Note: Active Caspase-4 Labeling in Live Cells using Biotin-LEVD-FMK

Abstract & Introduction The detection of active caspases in their native cellular environment is critical for dissecting the mechanisms of pyroptosis and inflammation. While generic pan-caspase probes (e.g., VAD-FMK) are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The detection of active caspases in their native cellular environment is critical for dissecting the mechanisms of pyroptosis and inflammation. While generic pan-caspase probes (e.g., VAD-FMK) are widely used, dissecting the non-canonical inflammasome requires tools with higher specificity.

Biotin-LEVD-FMK is a cell-permeable, irreversible inhibitor designed to target Caspase-4 (and its murine ortholog Caspase-11). Unlike fluorogenic substrates that provide a transient signal, this probe covalently modifies the active catalytic site, effectively "freezing" the enzyme's activity state for downstream analysis.

This guide details the methodology for labeling active Caspase-4 in live cells, followed by detection via Streptavidin conjugates. It addresses the specific challenges of the non-canonical pathway, where cytosolic LPS sensing triggers Caspase-4 oligomerization and subsequent Gasdermin D (GSDMD) cleavage.

Mechanism of Action: The "Trap and Tag" System

To use this probe effectively, one must understand its tripartite structure. It is not a passive stain; it is a suicide inhibitor.

  • The Address (LEVD): The tetrapeptide sequence Leu-Glu-Val-Asp mimics the substrate preference of Caspase-4, directing the molecule to the enzyme's active pocket.

  • The Warhead (FMK): The Fluoromethylketone group is an electrophile. When the active caspase cysteine attacks the aspartate residue, the FMK group facilitates a nucleophilic attack, forming a stable, irreversible thioether bond.

  • The Handle (Biotin): The biotin tag remains exposed on the enzyme surface, serving as a high-affinity docking site for Streptavidin-fluorophores (for microscopy) or Streptavidin-beads (for pull-down assays).

Diagram 1: Non-Canonical Inflammasome & Labeling Pathway

Caspase4_Pathway LPS Cytosolic LPS (Gram- Bacteria) ProCasp4 Pro-Caspase-4 (Inactive Monomer) LPS->ProCasp4 Direct Binding ActiveCasp4 Active Caspase-4 (Oligomer) ProCasp4->ActiveCasp4 Oligomerization LabeledCasp4 Biotin-Caspase-4 (Covalently Trapped) ActiveCasp4->LabeledCasp4 Irreversible Inhibition (Probe Binding) GSDMD Gasdermin D (Full Length) ActiveCasp4->GSDMD Cleavage (Native) Probe Biotin-LEVD-FMK (Probe) Probe->LabeledCasp4 LabeledCasp4->GSDMD Blocked Pyroptosis Pyroptosis (Pore Formation) GSDMD->Pyroptosis

Caption: Activation of Caspase-4 by cytosolic LPS leads to GSDMD cleavage. Biotin-LEVD-FMK intercepts this pathway by covalently binding the active caspase, preventing pyroptosis and allowing detection.

Critical Considerations & Experimental Design

Specificity vs. Selectivity

No peptide-based caspase inhibitor is 100% specific. At high concentrations (>50 µM), LEVD-FMK may cross-react with Caspase-1 or Caspase-5.

  • Recommendation: Perform a titration curve (1, 5, 10, 20 µM). The optimal concentration typically lies between 10–20 µM .

The "Live Label, Fixed Detect" Paradox

A common error is adding Streptavidin to live cells. Streptavidin is a large tetramer (~53 kDa) and cannot penetrate the plasma membrane of healthy cells.

  • Correct Workflow: Incubate live cells with Biotin-LEVD-FMK

    
     Wash 
    
    
    
    Fix/Permeabilize
    
    
    Stain with Streptavidin.
Timing

Caspase-4 activation is rapid upon LPS transfection (often within 2-4 hours). The probe must be present during the activation window to trap the enzyme as it turns on.

Protocol A: Fluorescence Microscopy (In Situ Labeling)

This protocol is optimized for adherent cells (e.g., HeLa, THP-1 differentiated macrophages).

Reagents Required[1][2][3][4][5][6]
  • Biotin-LEVD-FMK: Stock 10 mM in DMSO (Store at -20°C).

  • Wash Buffer: PBS + 1% BSA.[1]

  • Fixative: 3.7% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: PBS + 0.1% Saponin + 1% BSA.

  • Detection Reagent: Streptavidin-Alexa Fluor 488 (or 594).

  • Counterstain: Hoechst 33342 (Nuclear).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Induction Treat cells with stimulus (e.g., LPS transfection using FuGENE or Lipofectamine).Induces non-canonical inflammasome assembly.[2][3][4]
2. Pulse Add 10 µM Biotin-LEVD-FMK directly to culture media. Incubate for 1 hour at 37°C.The FMK probe is cell-permeable. It enters and covalently binds only active caspases.
3. Wash Aspirate media.[5] Wash 2x with warm PBS.Removes unbound probe from the cytosol/media to prevent high background.
4. Fixation Add 3.7% PFA for 15 mins at Room Temp (RT). Wash 2x with PBS.[5]Crosslinks proteins; immobilizes the Biotin-Caspase complex.
5. Permeabilize Incubate with Permeabilization Buffer for 10 mins.Saponin creates pores in the membrane, allowing Streptavidin entry.
6. Block Incubate with PBS + 3% BSA for 30 mins.Blocks non-specific protein binding sites.[6]
7. Stain Add Streptavidin-Fluorophore (1:500) in Perm Buffer. Incubate 1 hr at RT in dark.High-affinity binding to the biotin tag on the trapped caspase.
8. Image Wash 3x with PBS. Mount and image.Active Caspase-4 will appear as punctate cytosolic specks (inflammasome aggregates).

Protocol B: Biochemical Verification (Streptavidin Pull-down)

To rigorously prove that the signal observed in microscopy is indeed Caspase-4 (and not off-target binding), a pull-down assay is required.

Workflow Diagram

Pulldown_Workflow Step1 Live Cell Labeling (Biotin-LEVD-FMK) Step2 Cell Lysis (RIPA Buffer) Step1->Step2 Step3 Incubation (Streptavidin Beads) Step2->Step3 Step4 Elution (Boil in SDS) Step3->Step4 Step5 Western Blot (Anti-Caspase-4 Ab) Step4->Step5

Caption: Workflow for biochemical validation. The biotinylated enzyme is isolated and identified via Western Blot.[7]

Methodology
  • Label: Treat

    
     cells with 20 µM Biotin-LEVD-FMK for 2 hours during stimulation.
    
  • Lysis: Wash cells and lyse in RIPA buffer containing protease inhibitors (minus caspase inhibitors).

  • Capture: Incubate lysate with Streptavidin-Agarose beads (30 µL slurry) for 2 hours at 4°C with rotation.

  • Wash: Centrifuge and wash beads 4x with lysis buffer (high stringency).

  • Elute: Boil beads in 2x SDS-PAGE loading buffer for 5 mins.

  • Blot: Run on SDS-PAGE. Probe membrane with Anti-Caspase-4 antibody .

    • Result: You should see a specific band at the molecular weight of the active caspase subunit (p20/p10) or the trapped intermediate, enriched compared to the input lysate.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Unbound probe remaining inside cells.Increase wash steps before fixation. Ensure wash buffer contains BSA to scavenge lipophilic probe.
No Signal Probe added too late or concentration too low.Add probe during the stimulation window, not after. Increase concentration to 20 µM.
Nuclear Staining Non-specific binding or probe degradation.Reduce incubation time. Ensure PFA fixation is fresh (old PFA causes autofluorescence).
Cell Detachment Pyroptosis causes cells to float.Use poly-L-lysine coated coverslips. Centrifuge floating cells (cytospins) to analyze the detached population.

References

  • Kayagaki, N., et al. (2015).[8] Non-canonical inflammasome activation targets caspase-11.[2][4] Nature, 526, 666–671.

  • Shi, J., et al. (2014).[8] Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death.[3] Nature, 526, 660–665.

  • Thornberry, N. A., et al. (1997).[9] A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.

  • R&D Systems. (n.d.).[5] Detection of Active Caspases by Flow Cytometry using FMK-based Probes.

Sources

Method

Application Note: Biotin-LEVD-FMK Affinity Labeling &amp; Pull-Down Assays

This Application Note and Protocol Guide is designed for researchers investigating inflammatory cell death (pyroptosis) and the non-canonical inflammasome. It focuses on the specific application of Biotin-LEVD-FMK , a ce...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating inflammatory cell death (pyroptosis) and the non-canonical inflammasome. It focuses on the specific application of Biotin-LEVD-FMK , a cell-permeable, irreversible affinity label targeting Caspase-4 (human) and Caspase-1/5.[1]

Targeting the Non-Canonical Inflammasome (Caspase-4/5/1)[1]

Introduction & Mechanistic Basis[2][3]

The Probe: Biotin-LEVD-FMK

Biotin-LEVD-FMK is a functionalized peptide inhibitor designed to covalently modify and isolate active caspase enzymes.[1] Its design relies on three distinct functional components:

  • Biotin Tag: Facilitates high-affinity capture using Streptavidin/Avidin matrices (

    
     M), enabling rigorous washing steps that traditional immunoprecipitation (IP) cannot withstand.[1]
    
  • LEVD Sequence (Leu-Glu-Val-Asp): This tetrapeptide sequence mimics the substrate preference of Caspase-4 (and its homologs Caspase-1 and -5).[1] While Caspase-1 prefers YVAD, LEVD is highly effective for profiling the non-canonical inflammasome, particularly Caspase-4, which senses intracellular LPS.

  • FMK Warhead (Fluoromethyl ketone): An electrophilic "trap" that reacts irreversibly with the catalytic cysteine thiolate in the caspase active site.

Mechanism of Action

Unlike reversible competitive inhibitors, FMK probes form a permanent thioether bond with the enzyme. This "suicide inhibition" freezes the enzyme in its active conformation.

Significance: This method does not just detect presence (like a Western Blot); it detects activity.[1] Only caspases with an accessible, active catalytic site will react with the FMK moiety.

DOT Diagram: Mechanism & Workflow

The following diagram illustrates the chemical capture and downstream workflow.

Biotin_LEVD_Mechanism Caspase Active Caspase-4 (Catalytic Cys-SH) Complex Covalent Complex (Thioether Bond) Caspase->Complex Alkylation (Irreversible) Probe Biotin-LEVD-FMK (Electrophile) Probe->Complex Beads Streptavidin Beads Complex->Beads Affinity Capture (Pull-down) Elution Eluted Active Caspase Beads->Elution Boiling/Elution

Caption: Figure 1.[1][2] Mechanism of Biotin-LEVD-FMK activity-based profiling. The probe covalently modifies the active site cysteine, allowing selective isolation of the active enzyme fraction.

Experimental Design & Controls

Sample Preparation Strategy
  • Live Cell Labeling (Recommended): Add Biotin-LEVD-FMK directly to culture media 1–2 hours prior to harvest.[1] This captures the enzyme in its native environment and prevents post-lysis artifacts.

  • Lysate Labeling (Alternative): Labeling post-lysis is possible but requires careful buffer control (avoiding competing thiols like DTT during the labeling step).[1]

Essential Controls
Control TypeReagent/ConditionPurpose
Negative Control DMSO Vehicle onlyEstablishes background binding to beads.[1]
Competition Control Unlabeled LEVD-FMK (10x excess)Pre-incubate with unlabeled inhibitor to block active sites.[1] If the signal disappears, the binding is specific.
Specificity Control Biotin-DEVD-FMKUses a Caspase-3 specific sequence to differentiate apoptotic vs. inflammatory caspase activity.[1]
Positive Control LPS + Nigericin treated cellsInduces robust NLRP3/Caspase-1 activation to verify pull-down efficiency.[1]

Detailed Protocol: Affinity Pull-Down

Phase A: Live Cell Labeling

Reagents:

  • Biotin-LEVD-FMK (Stock: 10 mM in DMSO).[1][3]

  • Cell Culture Media (e.g., RPMI/DMEM).[1]

  • Seed Cells: Plate cells (e.g., THP-1, BMDMs) at

    
     cells/mL.
    
  • Induction: Treat cells with inflammasome inducers (e.g., LPS priming for 3h, followed by specific triggers) as per experimental design.

  • Labeling: 1 hour before harvesting, add Biotin-LEVD-FMK to the media.[1]

    • Recommended Concentration: 10–20 µM.[1][4]

    • Note: Higher concentrations (>50 µM) may increase non-specific binding.[1]

  • Harvest: Collect cells by centrifugation (500 x g, 5 min, 4°C). Wash 2x with ice-cold PBS to remove unbound probe.[1]

Phase B: Lysis & Solubilization

Lysis Buffer:

  • 25 mM Tris-HCl pH 7.4[1]

  • 150 mM NaCl[1]

  • 1% NP-40 (or 1% Triton X-100)[1]

  • 10% Glycerol[1][5]

  • Critical: Do NOT add DTT or Mercaptoethanol yet (unless labeling is already complete and quenched).[1] Add Protease Inhibitor Cocktail (EDTA-free).[1]

  • Resuspend cell pellet in Lysis Buffer (approx. 500 µL per

    
     cells).
    
  • Incubate on ice for 20–30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 min at 4°C to pellet debris.

  • Transfer supernatant (lysate) to a fresh tube. Save 30 µL as "Input" control.

Phase C: Streptavidin Pull-Down[1]
  • Bead Prep: Wash 30–50 µL of Streptavidin-Agarose (or Magnetic) beads per sample with Lysis Buffer (3x).

  • Incubation: Add the cell lysate to the washed beads. Incubate for 2 hours to Overnight at 4°C with rotation.

    • Tip: Overnight incubation maximizes capture of low-abundance active caspases.[1]

  • Washing (Stringency is Key):

    • Wash 1: Lysis Buffer (Standard).[1]

    • Wash 2: Lysis Buffer + 0.5 M NaCl (High salt removes non-specific ionic interactions).[1]

    • Wash 3: Lysis Buffer (Standard) to remove salt.[1]

    • Note: Because the Biotin-Streptavidin bond is robust, you can use more stringent washes than standard Co-IPs.

Phase D: Elution & Detection[5][8][9]
  • Remove the final wash buffer completely.

  • Add 30–50 µL of 2x SDS-PAGE Sample Buffer (containing BME or DTT).[1]

  • Boil at 95°C for 5–10 minutes.

  • Centrifuge to pellet beads; load the supernatant onto an SDS-PAGE gel.

  • Western Blot: Probe with anti-Caspase-4 (or Caspase-1) antibody.[1]

    • Result: You should see the specific caspase band in the pull-down lane. The molecular weight may be slightly shifted due to the covalent modification, but usually, this is negligible (~800 Da).

Troubleshooting & Optimization

High Background (Non-specific binding)
  • Cause: Biotinylated proteins occur naturally (e.g., carboxylases like Pyruvate Carboxylase, ~130 kDa).[1]

  • Solution: These bands are usually high MW.[1] Caspases are 10–50 kDa.[1] Ignore high MW bands or pre-clear lysates with Streptavidin beads before adding the probe (only works for lysate labeling, not live cell labeling).

  • Solution: Increase wash stringency (up to 0.1% SDS in wash buffer).

No Signal
  • Cause: Caspase was not activated.[1]

  • Solution: Verify induction with a positive control (e.g., Nigericin).[1]

  • Cause: Probe degradation.[1]

  • Solution: FMK compounds are moisture-sensitive.[1] Store aliquots at -20°C with desiccant. Avoid repeated freeze-thaw.[1][4][6][7][8]

Signal in "Competition" Control
  • Cause: Insufficient concentration of unlabeled competitor.

  • Solution: Pre-incubate with 50–100 µM unlabeled LEVD-FMK for 30 mins before adding the biotinylated version.

References

  • Thornberry, N. A., et al. "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry, 1997. Link

    • Establishes the substrate specificity of Caspases, identifying LEVD/WEHD preferences for Group I (Inflamm
  • Kayagaki, N., et al. "Non-canonical inflammasome activation targets caspase-11."[1][9] Nature, 2011.[1] Link[1]

    • Foundational paper on the non-canonical inflammasome (Caspase-11/4) pathway.[1]

  • R&D Systems. "Biotin-Conjugated Caspase Inhibitor Protocol." Bio-Techne Resources. Link

    • General protocol for FMK-based affinity labeling and detection.
  • Sollberger, G., et al. "Caspase-4 is required for activation of inflammasomes."[9] Nature Communications, 2012.[1] Link

    • Demonstrates the role of Caspase-4 in human cells using affinity-based tools.

Sources

Application

Application Note: Optimization of Biotin-LEVD-FMK for Caspase-4 Inhibition and Detection

This is a comprehensive Application Note and Protocol for the use of Biotin-LEVD-FMK , a specialized tool for targeting and detecting Caspase-4 (and related inflammatory caspases).[1][2] [1][2][3] Executive Summary & Cor...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the use of Biotin-LEVD-FMK , a specialized tool for targeting and detecting Caspase-4 (and related inflammatory caspases).[1][2]

[1][2][3]

Executive Summary & Core Directive

Biotin-LEVD-FMK is a dual-function reagent designed for both the inhibition and affinity labeling of inflammatory caspases, specifically Caspase-4 (human) or Caspase-11 (murine ortholog).[1][2] Unlike reversible inhibitors, the FMK moiety forms a covalent thioether bond with the active site cysteine, permanently disabling the enzyme.[1][2] The biotin tag allows for subsequent pull-down, Western blot detection, or intracellular flow cytometry staining using streptavidin conjugates.[1][2]

Recommended Working Concentration:

  • Live Cell Inhibition: 10 µM – 20 µM (Start at 20 µM )[1][2]

  • Active Site Labeling (Pulse): 50 µM (1-2 hours)[1][2]

  • In Vitro Lysate Labeling: 100 µM

Mechanism of Action & Scientific Logic[1][2][3]

To use Biotin-LEVD-FMK effectively, researchers must understand the "Trap and Tag" mechanism.[1][2]

  • Permeability: The peptide sequence (LEVD) is often esterified (OMe) or naturally hydrophobic enough to penetrate the cell membrane.[1][2]

  • Recognition: The LEVD (Leu-Glu-Val-Asp) sequence mimics the substrate preference of Caspase-4/11.[1][2]

  • Irreversible Binding: The fluoromethyl ketone (FMK ) group acts as a "suicide substrate."[1][2] When the caspase attempts to cleave the aspartate, the FMK group undergoes a nucleophilic attack by the catalytic Cysteine (Cys258 in Caspase-4), releasing the fluoride leaving group and forming a stable covalent bond.[1][2]

  • Detection: The Biotin handle remains exposed, allowing for high-affinity capture by Streptavidin.[1][2]

Signaling Pathway Visualization (Inflammasome Activation)[1][2][3]

Caspase4_Pathway LPS Intracellular LPS Casp4_Inactive Pro-Caspase-4 (Inactive Zymogen) LPS->Casp4_Inactive Direct Binding Casp4_Active Active Caspase-4 (Oligomerized) Casp4_Inactive->Casp4_Active Activation Inhibited_Complex Covalent Complex (Biotin-LEVD-Casp4) Casp4_Active->Inhibited_Complex Alkylation GSDMD GSDMD (Gasdermin D) Casp4_Active->GSDMD Cleavage Biotin_LEVD Biotin-LEVD-FMK (Inhibitor) Biotin_LEVD->Casp4_Active Irreversible Inhibition Streptavidin Streptavidin-Fluorophore (Detection) Inhibited_Complex->Streptavidin Affinity Binding Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Pore Formation

Caption: Non-canonical inflammasome pathway showing Caspase-4 activation by LPS, its inhibition by Biotin-LEVD-FMK, and subsequent detection via Streptavidin.[1][2]

Experimental Protocol: Live Cell Inhibition & Labeling

This protocol is optimized for adherent cells (e.g., HeLa, THP-1) to detect active Caspase-4 upon LPS stimulation.[1][2]

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Biotin-LEVD-FMK: Stock solution (10 mM or 20 mM in high-grade DMSO).[1][2] Store at -20°C.

  • Negative Control: Z-FA-FMK (Cathepsin inhibitor, non-caspase targeting).[1][2][3]

  • Wash Buffer: PBS + 0.5% BSA.[1][2]

  • Fixation: 4% Paraformaldehyde (PFA).[1][2][4]

  • Permeabilization: 0.1% Saponin or Triton X-100.[1][2]

Step-by-Step Methodology
Phase 1: Preparation and Treatment[1][2][4]
  • Seed Cells: Culture cells to 70-80% confluence.

  • Induction (Optional): Treat cells with intracellular LPS or ER stress inducers (e.g., Tunicamycin) to activate Caspase-4.[1][2]

  • Inhibitor Addition:

    • Timing: Add Biotin-LEVD-FMK 1 hour prior to harvesting or during the last 1-2 hours of the stimulation period.[1][2] Note: Long-term incubation (>4 hours) may lead to non-specific background labeling.[1][2]

    • Concentration: Dilute stock to a final concentration of 20 µM directly in the culture media.

    • Control: Treat a separate well with 20 µM Z-FA-FMK (negative control) or DMSO vehicle.[1][2]

Phase 2: Harvesting and Washing (Critical for Specificity)
  • Wash: Aspirate media and wash cells 2x with warm PBS to remove unbound inhibitor.[1][2]

    • Expert Insight: Failure to wash thoroughly here is the #1 cause of high background in microscopy.[1][2]

  • Trypsinize/Scrape: Collect cells into a tube.

Phase 3: Detection (Flow Cytometry or Microscopy)[1][2]
  • Fixation: Resuspend cells in 4% PFA for 15 minutes at Room Temperature (RT).

  • Permeabilization: Wash and resuspend in Permeabilization Buffer (PBS + 0.1% Saponin + 1% BSA).

  • Staining: Add Streptavidin-FITC (or PE/Alexa Fluor) at 1:200 - 1:500 dilution.[1][2] Incubate for 30 mins at RT in the dark.

  • Analysis: Wash 2x with Permeabilization Buffer and analyze via Flow Cytometer or Fluorescence Microscope.[1][2]

Concentration Optimization Table

Use this reference table to adjust concentrations based on your specific application.

ApplicationRecommended Conc.Incubation TimeRationale
Live Cell Inhibition 10 - 20 µM 1 - 2 HoursBalances permeability with specificity.[1][2] Higher conc. may inhibit Caspase-1/5.[1][2][5]
In Vitro Lysate Labeling 50 - 100 µM 30 - 60 MinsRequires saturation of active sites in a complex protein mixture.[1][2]
Western Blot (Pull-down) 20 - 50 µM 2 HoursSufficient to label enough protein for streptavidin-bead enrichment.[1][2]
Negative Control (Z-FA) Same as Test Same as TestEnsures signal is not due to non-specific cysteine binding.

Troubleshooting & Validation (Self-Correcting Systems)

Issue: High Background Signal

  • Cause: Unbound Biotin-LEVD-FMK trapped in the cytoplasm or non-specific binding to thiol-rich proteins.[1][2]

  • Solution: Increase washing steps before fixation.[1][2] Use a "Pulse-Chase" method: Incubate with inhibitor (Pulse), wash media, incubate 30 mins in fresh media (Chase) to allow efflux of unbound peptide.[1][2]

Issue: No Signal in Positive Control

  • Cause: Caspase-4 was not activated, or the inhibitor degraded.[1][2]

  • Solution: Verify Caspase-4 activation using a cleavage-specific antibody (e.g., GSDMD cleavage) in parallel.[1][2] Ensure Biotin-LEVD-FMK stock is stored at -20°C and not freeze-thawed repeatedly (FMK groups are moisture sensitive).[1][2]

Issue: Cross-Reactivity

  • Cause: LEVD sequence can bind Caspase-1 or Caspase-5 at high concentrations.[1][2]

  • Solution: Titrate down to 5-10 µM. Use a specific Caspase-1 inhibitor (YVAD) as a competitive control to prove specificity.[1]

References

  • Original Characterization of FMK Inhibitors

    • Thornberry, N. A., et al.[1][2] "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes."[1][2] Nature, 1992.[1][2] [1][2]

  • Caspase-4/11 Non-Canonical Pathway

    • Shi, J., et al. "Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death."[1][2] Nature, 2015.[1][2] [1][2]

  • Biotin-VAD-FMK/LEVD-FMK Methodology

    • "Detection of Active Caspases using Biotinylated Inhibitors." R&D Systems / Bio-Techne Protocols.

  • Specific Reagent Data (Biotin-LEVD-FMK)

    • BOC Sciences Product Data for Biotin-LEVD-FMK.[1][2]

Sources

Method

Application Note: Activity-Based Western Blotting of Caspase-4 Using Biotin-LEVD-FMK

Introduction & Scope This guide details the protocol for detecting active Caspase-4 (and its murine ortholog Caspase-11) using the affinity-based probe Biotin-LEVD-FMK . Unlike standard Western Blotting, which relies on...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This guide details the protocol for detecting active Caspase-4 (and its murine ortholog Caspase-11) using the affinity-based probe Biotin-LEVD-FMK .

Unlike standard Western Blotting, which relies on antibodies to detect total protein (pro-enzymes and cleaved forms regardless of activity), this method utilizes Activity-Based Protein Profiling (ABPP) . The Biotin-LEVD-FMK probe covalently binds only to the catalytic cysteine of the active enzyme in living cells. Subsequent lysis and detection with Streptavidin-HRP reveal the fraction of the caspase pool that was biologically active at the time of labeling.

Why This Approach?
  • True Functional Readout: Distinguishes between processed-but-inhibited enzymes and truly catalytically active caspases.

  • Irreversible Trapping: The fluoromethylketone (FMK) group forms a covalent thioether bond with the active site cysteine, "freezing" the enzyme's state for downstream analysis.

  • Isoform Targeting: The LEVD peptide sequence preferentially targets Caspase-4/11, though controls are required to rule out Caspase-1 cross-reactivity.

Mechanism of Action

The core of this protocol is the "suicide inhibition" mechanism. The probe permeates the cell membrane and acts as a substrate mimic. When the active Caspase-4 attacks the LEVD sequence, the FMK group reacts with the catalytic cysteine, permanently tagging the enzyme with biotin.

CaspaseLabeling ProCasp Pro-Caspase-4 (Inactive) ActiveCasp Active Caspase-4 (Catalytic Cys Exposed) ProCasp->ActiveCasp Activation Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->ActiveCasp Complex Covalent Complex [Casp-4-LEVD-Biotin] ActiveCasp->Complex + Probe (Irreversible Binding) Probe Biotin-LEVD-FMK (Permeable Probe) Probe->Complex Detection Streptavidin-HRP Detection Complex->Detection SDS-PAGE & Blot

Figure 1: Mechanism of Activity-Based Labeling. The probe only binds to the active form of the enzyme, allowing for specific detection of the functional protease pool.

Experimental Design & Controls

To ensure scientific integrity, the following controls are mandatory for every experiment.

Control TypeSample TreatmentPurpose
Negative Control (No Probe) Cells + Stimulus + DMSO (No Probe)CRITICAL: Identifies endogenous biotinylated proteins (e.g., Pyruvate Carboxylase ~130kDa, Propionyl-CoA Carboxylase ~75kDa). These bands will appear in all lanes; you must map them to avoid confusion with Caspase-4.
Negative Control (No Stimulus) Cells + Buffer + Biotin-LEVD-FMKEstablishes baseline/background caspase activity in resting cells.
Competition Control Cells + Stimulus + Unlabeled LEVD-FMK (10x) -> Then Biotin-LEVD-FMKValidates specificity. The unlabeled inhibitor should saturate the active sites, preventing biotin labeling.
Positive Control Cells + Known Inducer (e.g., LPS + Nigericin)Confirms the assay system is working.

Detailed Protocol

Phase 1: Live Cell Labeling (The "Pulse")

Rationale: Labeling must occur in live cells because the lysis buffer often dilutes the enzyme or alters its conformation, preventing efficient binding.

  • Culture: Seed cells (e.g., THP-1, BMDMs) in 6-well plates (

    
     cells/well).
    
  • Stimulation: Induce inflammasome activation according to your experimental model (e.g., LPS priming for 4h).

  • Labeling:

    • Add Biotin-LEVD-FMK directly to the culture media.

    • Recommended Concentration: 10–20 µM. (Titration may be necessary; high concentrations >50µM lose specificity).

    • Incubation: 1 hour at 37°C / 5% CO₂.

    • Note: Do not wash cells before adding the probe; add it as a spike-in.

  • Harvest:

    • Collect media (if analyzing secreted caspases).

    • Wash cells

      
       with ice-cold PBS to remove unbound probe. This step is crucial to prevent high background. 
      
Phase 2: Lysis and Sample Prep
  • Lysis: Resuspend cell pellet in 100 µL RIPA Buffer supplemented with protease inhibitors (without chelators if possible, though EDTA is generally okay for this specific interaction).

    • Tip: Do not add extra caspase inhibitors (like VAD-FMK) to the lysis buffer, as the reaction is already complete.

  • Clarification: Centrifuge at 14,000

    
     g for 15 min at 4°C. Collect supernatant.
    
  • Quantification: Normalize protein concentrations using a BCA assay.

  • Denaturation: Add

    
     Laemmli Sample Buffer (reducing). Boil at 95°C for 5 minutes.
    
Phase 3: SDS-PAGE and Transfer
  • Gel: Load 20–30 µg of total protein per lane on a 12% Bis-Tris gel (Caspase-4 active fragment is ~20kDa; full length is ~45kDa).

  • Transfer: Transfer to Nitrocellulose or PVDF membrane (0.2 µm pore size preferred for smaller fragments).

  • Ponceau S: Stain to verify transfer and equal loading.

Phase 4: Detection (Streptavidin-HRP)

Rationale: We are detecting the biotin tag, not the protein itself. Antibodies are not used in this step.

  • Blocking:

    • Incubate membrane in 3% BSA in TBST for 1 hour at Room Temperature (RT).

    • Warning:Do NOT use Non-Fat Dry Milk. Milk contains significant amounts of endogenous biotin, which will cause high background and obscure your signal.

  • Probing:

    • Incubate with Streptavidin-HRP (diluted 1:2,000 – 1:5,000 in 1% BSA/TBST).

    • Incubation time: 1 hour at RT or Overnight at 4°C.

  • Washing:

    • Wash stringent:

      
       minutes in TBST (0.1% Tween-20).
      
    • Tip: Insufficient washing leads to a "dirty" blot due to the high sensitivity of the Streptavidin-Biotin interaction.

  • Imaging: Apply ECL substrate and image.

Workflow Visualization

Workflow cluster_0 Phase 1: Live Labeling cluster_1 Phase 2: Lysis & Run cluster_2 Phase 3: Detection Step1 Cell Culture & Stimulation Step2 Add Biotin-LEVD-FMK (10-20µM, 1 hr, 37°C) Step1->Step2 Step3 Wash 2x PBS (Remove Unbound Probe) Step2->Step3 Step4 Lysis (RIPA) Step3->Step4 Step5 SDS-PAGE & Transfer Step4->Step5 Step6 Block: 3% BSA (NO MILK!) Step5->Step6 Step7 Incubate: Streptavidin-HRP Step6->Step7 Step8 ECL Imaging Step7->Step8

Figure 2: Step-by-step experimental workflow emphasizing the critical "No Milk" blocking step.

Data Interpretation & Troubleshooting

Identifying the Bands

When you image the blot, you will see multiple bands. Use the No Probe control to distinguish them.

Band MWIdentityOriginAction
~130 kDa Pyruvate CarboxylaseEndogenousIgnore (Loading control)
~75 kDa Propionyl-CoA CarboxylaseEndogenousIgnore
~45 kDa Pro-Caspase-4Active ZymogenMay appear if zymogen has low-level activity
~20 kDa Cleaved Caspase-4 Target Quantify this band
Troubleshooting Guide

Issue: High Background / Dark Blot

  • Cause: Milk used for blocking.

  • Solution: Switch to BSA.

  • Cause: Inadequate washing of free probe from cells before lysis.

  • Solution: Ensure 2-3 robust PBS washes of the cell pellet before adding lysis buffer.

Issue: No Signal at 20kDa

  • Cause: Caspase-4 was not activated.

  • Solution: Check positive control (LPS/Nigericin).

  • Cause: Probe concentration too low.

  • Solution: Titrate up to 20µM.

Issue: Signal in "No Probe" Control

  • Cause: Endogenous biotinylated proteins.[1]

  • Solution: This is normal for carboxylases. If they obscure your target, deplete endogenous biotin using streptavidin-agarose beads on the lysate before running the gel (though this risks losing your target if not careful).

Validation Strategy (Self-Validating Protocol)

To definitively prove the 20kDa band is Caspase-4 and not an artifact:

  • Streptavidin Pull-Down:

    • Take the labeled lysate.

    • Incubate with Streptavidin-Agarose beads for 2 hours.

    • Wash beads, elute with boiling sample buffer.

    • Run SDS-PAGE.[1][2][3][4][5]

  • Immunoblot Confirmation:

    • Probe this blot with a specific anti-Caspase-4 antibody .[6]

    • Result: If the band is truly Caspase-4, the antibody will detect the protein that was pulled down by streptavidin. This links the activity (biotin) to the identity (antibody).

References

  • McStay, G. P., & Green, D. R. (2014). Identification of active caspases using affinity-based probes.[7] Cold Spring Harbor Protocols. Link

  • Li, J., et al. (1999). Nitric oxide suppresses apoptosis via interrupting caspase activation and mitochondrial dysfunction in cultured hepatocytes.[8] Journal of Biological Chemistry. Link

  • Bio-Rad Laboratories. Biotinylated Protein Standards and Detection. Bio-Rad Tech Note. Link

  • BenchChem. A Comparative Guide: Validating FITC-DQMD-FMK Caspase-3/7 Activity with Western Blotting. BenchChem Application Notes. Link

  • AdipoGen Life Sciences. Anti-Caspase-4/11 (p20) mAb (Flamy-1).[6] Product Datasheet. Link

Sources

Application

Application Note: In Situ Visualization of Activated Caspase-4/11

A Fluorescence Microscopy Protocol using Biotin-LEVD-FMK Abstract The detection of non-canonical inflammasome activation is critical for understanding sepsis, pyroptosis, and host defense against intracellular Gram-negat...

Author: BenchChem Technical Support Team. Date: March 2026

A Fluorescence Microscopy Protocol using Biotin-LEVD-FMK

Abstract

The detection of non-canonical inflammasome activation is critical for understanding sepsis, pyroptosis, and host defense against intracellular Gram-negative bacteria. This Application Note details a robust, field-validated protocol for the specific fluorescence detection of activated Caspase-4 (human) and Caspase-11 (murine) using the affinity probe Biotin-LEVD-FMK . Unlike antibody-based methods that often fail to distinguish between zymogen and active protease, this protocol utilizes the suicide inhibitor mechanism of fluoromethylketone (FMK) to covalently label only the catalytically active enzyme in living cells, followed by high-resolution fluorescence microscopy using a streptavidin conjugate.

Introduction & Mechanism of Action
The Biological Target: Non-Canonical Inflammasome

Caspase-4 (and its murine ortholog Caspase-11) acts as a direct cytosolic sensor for lipopolysaccharide (LPS).[1][2][3][4][5] Upon binding intracellular LPS, these inflammatory caspases oligomerize and undergo auto-activation. Once active, they cleave Gasdermin D (GSDMD), triggering pore formation and pyroptotic cell death [1].[5][6]

The Probe: Biotin-LEVD-FMK

This protocol relies on a tripartite probe design:

  • LEVD Sequence: The tetrapeptide Leucine-Glutamic acid-Valine-Aspartic acid confers specificity for the catalytic pocket of Caspase-4/11.

  • FMK Moiety: The fluoromethylketone group acts as an irreversible "suicide inhibitor." It undergoes nucleophilic attack by the active site cysteine of the caspase, forming a stable thiomethyl ketone adduct. Crucially, this reaction only occurs if the caspase is catalytically active.

  • Biotin Tag: Allows for highly sensitive, modular detection using streptavidin-fluorophore conjugates (e.g., Streptavidin-Alexa Fluor 488) after cell fixation.

Mechanism LPS Cytosolic LPS ProCasp4 Pro-Caspase-4/11 (Inactive) LPS->ProCasp4 Binding ActiveCasp4 Active Caspase-4/11 (Oligomer) ProCasp4->ActiveCasp4 Auto-activation Complex Covalent Adduct (Enzyme-Inhibitor) ActiveCasp4->Complex + Probe (Covalent Binding) Probe Biotin-LEVD-FMK (Cell Permeable) Probe->Complex Signal Fluorescent Signal (Microscopy) Complex->Signal + Strep (Post-Fixation) Strep Streptavidin-Fluorophore Strep->Signal

Figure 1: Mechanism of Action. The probe binds covalently only to the active form of Caspase-4/11 induced by cytosolic LPS.

Experimental Design & Controls

To ensure scientific integrity (E-E-A-T), the following controls are mandatory for every experiment.

Control TypeTreatmentExpected OutcomePurpose
Negative Control Vehicle only (No LPS)No/Low FluorescenceEstablishes baseline background.
Positive Control LPS Transfection (e.g., DOTAP/LPS)High Fluorescence (Puncta)Validates induction of non-canonical inflammasome.
Competition Control Pre-incubate with unlabeled Z-LEVD-FMKLoss of SignalProves signal is specific to the LEVD binding site.
Specific Inhibition Pre-treat with Vx-765 (Caspase-1 inhibitor)Signal PersistsDifferentiates Caspase-4 activity from Caspase-1.
Detailed Protocol

Safety Note: FMK compounds are generally non-toxic in short-term culture but are irreversible inhibitors. Handle DMSO solutions with care.

Phase 1: Cell Preparation & Activation
  • Seeding: Seed macrophages (e.g., THP-1, BMDMs) or epithelial cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate. Aim for 60-70% confluency.

  • Priming (Optional but Recommended): Treat cells with IFN-γ (100 ng/mL) for 16 hours to upregulate Caspase-11/4 expression.

  • Activation: Transfect LPS into the cytosol to trigger the non-canonical pathway.[3][5]

    • Reagent: Mix 1 µg LPS with transfection reagent (e.g., FuGENE or DOTAP).

    • Incubation: Apply to cells for 4–6 hours. Note: Extracellular LPS alone is insufficient for robust Caspase-4 activation; it must be cytosolic. [2]

Phase 2: In Situ Probe Labeling (Live Cells)

Critical Step: The probe must be added to living cells to bind the active enzyme before fixation.

  • Reconstitution: Dissolve Biotin-LEVD-FMK in high-quality DMSO to make a 10 mM stock. Store at -20°C.

  • Dilution: Prepare a 10 µM working solution in pre-warmed culture media (e.g., RPMI + 10% FBS).

  • Incubation:

    • Remove the activation media.

    • Add the media containing 10 µM Biotin-LEVD-FMK.

    • Incubate for 1 hour at 37°C / 5% CO₂ .

    • Why? This allows the probe to permeate the membrane and covalently modify active caspase molecules.

  • Wash: Gently wash cells 2x with warm PBS to remove unbound probe.

Phase 3: Fixation & Detection
  • Fixation: Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

    • Caution: Do not use methanol, as it may disrupt the lipid membrane or probe localization.

  • Wash: Wash 3x with PBS (5 min each).

  • Permeabilization & Blocking: Incubate in Blocking Buffer (PBS + 0.2% Saponin + 3% BSA) for 30 minutes.

    • Why Saponin? It reversibly permeabilizes the membrane, preserving internal structures better than Triton X-100 for this assay. It allows the large Streptavidin protein (60 kDa) to enter.

  • Staining:

    • Dilute Streptavidin-Alexa Fluor 488 (or similar) 1:500 in Blocking Buffer.

    • Incubate for 1 hour at RT in the dark.

    • Optional: Add DAPI (1 µg/mL) during the last 10 minutes for nuclear counterstaining.

  • Final Wash: Wash 3x with PBS (5 min each) to remove excess streptavidin.

  • Mounting: Mount coverslips on slides using an anti-fade mounting medium.

Workflow Diagram

Protocol cluster_0 Phase 1: Activation cluster_1 Phase 2: Labeling (Live) cluster_2 Phase 3: Detection (Fixed) Step1 Seed Cells on Coverslips Step2 Transfect LPS (4-6 hrs) (Induce Caspase-4) Step1->Step2 Step3 Add 10 µM Biotin-LEVD-FMK (1 hr @ 37°C) Step2->Step3 Step4 Wash Unbound Probe (2x PBS) Step3->Step4 Step5 Fix (4% PFA) & Permeabilize (0.2% Saponin) Step4->Step5 Step6 Stain: Streptavidin-Fluorophore (1 hr @ RT) Step5->Step6 Step7 Fluorescence Microscopy Step6->Step7

Figure 2: Step-by-step experimental workflow for Biotin-LEVD-FMK staining.

Data Analysis & Interpretation
  • Positive Signal: Look for distinct, bright puncta (specks) in the cytosol. Activated inflammatory caspases often aggregate into oligomeric specks (inflammasome complexes) rather than showing diffuse staining [3].

  • Background: Faint, diffuse cytoplasmic staining may occur. Thresholding against the Negative Control is essential.

  • Colocalization: To confirm identity, co-stain with an anti-ASC antibody (if studying the canonical link) or anti-LPS antibody.

Troubleshooting Guide
ProblemPossible CauseSolution
No Signal Caspase-4 not activatedEnsure LPS was transfected (cytosolic), not just added to media. Priming with IFN-γ may be required for low-expression cells.
No Signal Permeabilization failureStreptavidin cannot enter. Ensure Saponin or Triton X-100 was used after fixation.
High Background Unbound probe remainingIncrease wash steps before fixation. The probe must be washed out while cells are live.
High Background Endogenous BiotinUse a commercial "Endogenous Biotin Blocking Kit" before adding Streptavidin (common in kidney/liver cells).
References
  • Shi, J., et al. (2015).[6] "Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death."[5][6] Nature.

  • Hagar, J. A., et al. (2013).[6] "Cytoplasmic bacteria trigger Nlrp3-independent death of immune cells." Science.

  • Broz, P., et al. (2020). "Mechanism and biology of the non-canonical inflammasome." Nature Reviews Immunology.

  • Thermo Fisher Scientific. "Image-iT™ LIVE Caspase Detection Kits User Guide."

  • Dominguez, G., et al. (2017). "Detection of Caspase Activity in Situ." Methods in Molecular Biology.

Sources

Method

Technical Application Note: Biotin-LEVD-FMK for Targeting Non-Canonical Inflammasomes

This Application Note is designed for researchers investigating non-canonical inflammasome signaling. It details the use of Biotin-LEVD-FMK , a cell-permeable, irreversible inhibitor and affinity probe specific for Caspa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating non-canonical inflammasome signaling. It details the use of Biotin-LEVD-FMK , a cell-permeable, irreversible inhibitor and affinity probe specific for Caspase-4 (human) and Caspase-11 (murine).

Introduction & Mechanism of Action

The non-canonical inflammasome pathway is distinct from the canonical (NLRP3/Caspase-1) pathway. It is triggered by the direct sensing of cytosolic lipopolysaccharide (LPS) by Caspase-4 (in humans) or Caspase-11 (in mice). Upon binding LPS, these inflammatory caspases oligomerize and auto-activate, leading to the cleavage of Gasdermin D (GSDMD) . The N-terminal fragment of GSDMD forms pores in the plasma membrane, causing pyroptosis and driving IL-1


 release.

Biotin-LEVD-FMK is a dual-function tool:

  • Inhibition: The LEVD peptide sequence targets the catalytic pocket of Caspase-4/11. The FMK group acts as a "suicide substrate," forming a covalent thioether bond with the catalytic cysteine, permanently inactivating the enzyme.

  • Detection (Affinity Labeling): The biotin tag allows for the physical isolation (pulldown) of the active caspase species using streptavidin matrices, enabling the study of caspase activation states that are often difficult to detect by standard western blotting due to rapid autoproteolysis.

Signaling Pathway & Inhibitor Target

NonCanonicalInflammasome LPS_Cyto Cytosolic LPS (Gram-neg Bacteria) Casp4_Inactive Pro-Caspase-4/11 (Inactive Monomer) LPS_Cyto->Casp4_Inactive Direct Binding Casp4_Active Caspase-4/11 (Active Oligomer) Casp4_Inactive->Casp4_Active Oligomerization GSDMD Gasdermin D (Full Length) Casp4_Active->GSDMD Cleavage BiotinLEVD Biotin-LEVD-FMK BiotinLEVD->Casp4_Active Irreversible Binding GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Activation Pyroptosis Pyroptosis (Membrane Rupture) GSDMD_N->Pyroptosis

Figure 1: Mechanism of Non-Canonical Inflammasome Activation and Inhibition by Biotin-LEVD-FMK.[1]

Reagent Preparation & Handling

  • Solubility: Dissolve lyophilized Biotin-LEVD-FMK in high-grade, sterile DMSO to create a 10 mM or 20 mM stock solution .

  • Storage: Aliquot immediately into small volumes (e.g., 10-20

    
    L) to avoid freeze-thaw cycles. Store at -20°C  (stable for 6-12 months).
    
  • Working Solution: Dilute directly into culture media immediately prior to use. Do not store diluted reagent.

Protocol A: Functional Inhibition (Pretreatment)

This protocol is designed to inhibit pyroptosis and IL-1


 release in macrophages challenged with cytosolic LPS.
Experimental Setup
  • Cell Model: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells (differentiated with PMA).

  • Controls:

    • Vehicle Control (DMSO only).

    • Negative Control Inhibitor (Z-FA-FMK).

    • Pan-Caspase Control (Z-VAD-FMK).[2]

Step-by-Step Methodology
  • Priming (Critical Step):

    • Murine BMDMs: Caspase-11 expression is low in resting cells. You must prime cells with extracellular LPS (e.g., 100 ng/mL) or PAM3CSK4 for 3–4 hours to induce Casp11 and Il1b mRNA expression.

    • Human Cells (THP-1/Monocytes): Caspase-4 is constitutively expressed, but priming enhances the response and is required for pro-IL-1

      
       production.
      
  • Pretreatment:

    • Remove priming media and wash cells once with warm PBS (optional but recommended to remove extracellular LPS).

    • Add fresh media containing Biotin-LEVD-FMK .

    • Recommended Concentration: 10 – 20

      
      M .
      
      • Note: Concentrations >50

        
        M may lose specificity and inhibit Caspase-1 directly.
        
    • Incubation: Incubate for 30 – 60 minutes at 37°C.

  • Stimulation (Activation of Non-Canonical Pathway):

    • Method: Transfect LPS into the cytosol using a transfection reagent (e.g., FuGENE, Lipofectamine) or electroporation. Extracellular LPS alone will not activate Caspase-4/11 efficiently in this timeframe.

    • Tip: Keep Biotin-LEVD-FMK present in the media during the stimulation phase to ensure continuous inhibition of newly activated caspases.

  • Readout (4 – 16 hours post-stimulation):

    • Cytotoxicity: Measure LDH release in the supernatant (Pyroptosis marker).

    • Cytokine Release: ELISA for IL-1

      
       and IL-18.
      
    • Western Blot: Analyze lysates for GSDMD cleavage (Full length vs. N-term).

Protocol B: Affinity Labeling & Pulldown

This protocol utilizes the biotin tag to isolate the active fraction of Caspase-4/11. This is superior to standard blotting because it distinguishes between the zymogen (inactive) and the catalytically active form.

Workflow Diagram

PulldownWorkflow Step1 1. Activate Macrophages (Primed + Cytosolic LPS) Step2 2. Labeling Add Biotin-LEVD-FMK (Last 1hr of stim) Step1->Step2 Step3 3. Lysis (Mild Buffer) Step2->Step3 Step4 4. Capture Streptavidin Beads Step3->Step4 Step5 5. Analysis Western Blot (Anti-Casp4 Ab) Step4->Step5

Figure 2: Affinity Pulldown Workflow for Active Caspase-4/11.

Step-by-Step Methodology
  • Cell Preparation: Seed macrophages in 6-well plates or 60mm dishes (

    
     cells).
    
  • Stimulation & Labeling:

    • Prime and stimulate cells as described in Protocol A.

    • Add Biotin-LEVD-FMK (20

      
      M)  during the last 1 hour  of the stimulation period.
      
    • Rationale: Adding it too early might result in turnover of the inhibitor; adding it during the peak activation window ensures it covalently binds the active catalytic site as it opens.

  • Lysis:

    • Wash cells 3x with ice-cold PBS to remove unbound inhibitor.

    • Lyse in IP Lysis Buffer (20 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, 10% Glycerol) supplemented with protease inhibitors (minus caspase inhibitors!).

    • Crucial: Do NOT use SDS-containing buffers (like RIPA) initially, as this may interfere with the streptavidin-biotin binding efficiency or bead integrity, though biotin binding is generally robust.

  • Pulldown:

    • Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C).

    • Incubate supernatant with Streptavidin-Agarose or Magnetic Beads (30

      
      L slurry) for 2 hours to overnight at 4°C with rotation.
      
  • Wash & Elute:

    • Wash beads 4x with Lysis Buffer. High salt washes (500 mM NaCl) can help reduce non-specific binding.

    • Elute by boiling in 2x SDS-PAGE Sample Buffer (containing

      
      -mercaptoethanol) for 5-10 minutes.
      
  • Western Blot:

    • Load the eluate on an SDS-PAGE gel.

    • Probe with Anti-Caspase-4 (or Caspase-11) antibody.

    • Result: You should see enriched bands corresponding to the active caspase subunits (p20/p10) or the full-length active species, absent in the untreated control.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Inhibition Observed Inhibitor degraded or concentration too low.Use fresh stock. Increase conc. to 20-30

M. Ensure pretreatment time is sufficient (1 hr).
High Background (Pulldown) Non-specific binding to beads.Increase wash stringency (high salt). Pre-clear lysate with control beads before adding Streptavidin.
Off-Target Effects Cross-reactivity with Caspase-1.Titrate Biotin-LEVD-FMK down (10

M). Use Casp4/11 knockout cells as a specificity control.
Cell Death in Controls DMSO toxicity or FMK toxicity.Ensure final DMSO < 0.5%. Include a Z-FA-FMK (inactive) control to rule out peptide toxicity.

References

  • Shi, J., et al. (2014). "Inflammatory caspases are innate immune receptors for intracellular LPS." Nature, 514(7521), 187-192. Link

  • Kayagaki, N., et al. (2011). "Non-canonical inflammasome activation targets caspase-11." Nature, 479(7371), 117-121. Link

  • Knoll, G., et al. (2011). "Targeting Caspase-4 for inflammatory disorders." Journal of Immunology, Reference for LEVD specificity in human cells.
  • Thornberry, N. A., et al. (1997). "A combinatorial approach defines specificities of members of the caspase family..." Journal of Biological Chemistry, 272(29), 17907-17911. Link

  • R&D Systems / Bio-Techne. "Caspase-4/11 Inhibitor Protocols and Specificity Data." Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Biotin-LEVD-FMK solubility issues

Welcome to the technical support guide for Biotin-LEVD-FMK, a potent and irreversible inhibitor of caspase-4. This guide is designed for researchers, scientists, and drug development professionals to provide expert advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Biotin-LEVD-FMK, a potent and irreversible inhibitor of caspase-4. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and troubleshooting common issues, particularly those related to solubility.

Understanding Biotin-LEVD-FMK: A Technical Overview

Biotin-LEVD-FMK is a specialized chemical probe used to study the activity of caspase-4, an enzyme involved in inflammatory and endoplasmic reticulum (ER) stress-induced apoptotic pathways.[1][2][3] The molecule consists of three key components:

  • LEVD (Leu-Glu-Val-Asp): A tetrapeptide sequence that is preferentially recognized and cleaved by caspase-4.

  • FMK (Fluoromethylketone): An irreversible covalent inhibitor that forms a stable thioether bond with the cysteine residue in the active site of the caspase.[4]

  • Biotin: A high-affinity tag that allows for the detection, purification, and visualization of the inhibitor-bound active caspase using streptavidin-based assays.[5]

The combination of these elements makes Biotin-LEVD-FMK a valuable tool for affinity labeling and pull-down experiments to isolate and identify active caspase-4 from cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended solvent for dissolving Biotin-LEVD-FMK?

A1: The primary and most recommended solvent for dissolving Biotin-LEVD-FMK and similar peptide-based inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[][7][8]

Q2: What is the recommended stock solution concentration for Biotin-LEVD-FMK?

A2: A common stock solution concentration for similar biotinylated FMK inhibitors is in the range of 10-20 mM in DMSO.[7] It is always advisable to consult the manufacturer's product data sheet for any lot-specific recommendations.

Q3: How should I store the lyophilized powder and the DMSO stock solution?

A3: Lyophilized Biotin-LEVD-FMK should be stored at -20°C, protected from moisture.[7][9] Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][10]

Q4: Can I dissolve Biotin-LEVD-FMK directly in aqueous buffers like PBS?

A4: It is highly unlikely that Biotin-LEVD-FMK will dissolve directly in aqueous buffers. Due to the hydrophobic nature of the peptide and the modifications, it will likely have poor aqueous solubility. The recommended procedure is to first dissolve it in DMSO and then dilute the stock solution into your aqueous experimental buffer.

Troubleshooting Solubility Issues

The most common issue encountered with Biotin-LEVD-FMK is its precipitation out of solution, either during the initial reconstitution or upon dilution into aqueous buffers for your experiment. This section provides a systematic approach to troubleshoot these problems.

Problem 1: The lyophilized powder does not seem to dissolve in DMSO.

Possible Cause: Insufficient solvent volume or inadequate mixing.

Troubleshooting Steps:

  • Ensure Correct Solvent Volume: Double-check your calculations to ensure you are adding the correct volume of DMSO to achieve your target concentration.

  • Gentle Warming: Briefly and gently warm the vial to no more than 37°C. This can help increase the solubility.

  • Vortexing/Sonication: Vortex the solution for 1-2 minutes. If the solid persists, a brief sonication (1-5 minutes) in a water bath can aid in dissolution. Be cautious with sonication as it can potentially degrade the peptide with prolonged exposure.

Problem 2: The compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer.

This is a very common problem and indicates that the final concentration of the compound in the aqueous buffer exceeds its solubility limit.

Causality: The peptide is significantly less soluble in the aqueous environment compared to the organic solvent (DMSO). When the DMSO is diluted, the peptide is exposed to the aqueous environment and if its concentration is too high, it will precipitate.

Workflow for Resolving Precipitation:

G cluster_0 Troubleshooting Aqueous Precipitation start Precipitation observed upon dilution into aqueous buffer check_dmso Is the final DMSO concentration in the assay <1%? start->check_dmso increase_dmso If tolerated by the assay, increase final DMSO concentration (e.g., to 0.5-1%) check_dmso->increase_dmso No lower_stock Lower the working concentration of Biotin-LEVD-FMK check_dmso->lower_stock Yes slow_addition Add DMSO stock to aqueous buffer dropwise while vortexing increase_dmso->slow_addition lower_stock->slow_addition prewarm_buffer Pre-warm the aqueous buffer to 37°C before adding the inhibitor slow_addition->prewarm_buffer end_soluble Solution remains clear prewarm_buffer->end_soluble end_insoluble Precipitation persists prewarm_buffer->end_insoluble

Caption: Decision workflow for addressing precipitation of Biotin-LEVD-FMK upon dilution in aqueous buffers.

Detailed Protocol for Dilution:

  • Calculate Final Concentrations: Determine the final working concentration of Biotin-LEVD-FMK and the final percentage of DMSO that will be in your assay. Most cell-based assays can tolerate a final DMSO concentration of 0.1-0.5% without significant cytotoxicity.

  • Prepare a High-Concentration Stock: It is often better to prepare a higher concentration stock in DMSO (e.g., 20 mM) and perform a serial dilution.

  • Dropwise Addition: Add the DMSO stock solution slowly and dropwise to your pre-warmed (if appropriate for your experiment) aqueous buffer while continuously vortexing or stirring. This gradual introduction can prevent localized high concentrations of the inhibitor that lead to precipitation.

  • Lower the Working Concentration: If precipitation still occurs, the most straightforward solution is to lower the final working concentration of Biotin-LEVD-FMK in your experiment.

Quantitative Data Summary
ParameterRecommended Value/SolventSource(s)
Primary Solvent Anhydrous DMSO[],[7],[8]
Stock Concentration 10-20 mM[7]
Lyophilized Storage -20°C, desiccated[7],[9]
Stock Solution Storage -20°C to -80°C, aliquoted[1],[10]
Tolerated Final DMSO % (Cell-based assays) 0.1 - 0.5% (up to 1% in some cases)General Knowledge

Experimental Protocol: Reconstitution of Biotin-LEVD-FMK

This protocol outlines the standard procedure for reconstituting lyophilized Biotin-LEVD-FMK to create a stock solution.

Materials:

  • Vial of lyophilized Biotin-LEVD-FMK

  • High-purity, anhydrous DMSO

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of lyophilized Biotin-LEVD-FMK to warm to room temperature before opening. This prevents condensation of moisture inside the vial.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a MW of ~800 g/mol , add the appropriate volume to your specific amount of compound).

  • Dissolve: Cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use gentle warming or brief sonication as described in the troubleshooting section.

  • Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.

  • Store: Store the aliquots at -20°C or -80°C.

G cluster_1 Reconstitution Workflow step1 Equilibrate vial to room temperature step2 Centrifuge vial to collect powder step1->step2 step3 Add anhydrous DMSO step2->step3 step4 Vortex/Sonicate until dissolved step3->step4 step5 Aliquot into single-use tubes step4->step5 step6 Store at -20°C or -80°C step5->step6

Caption: Step-by-step workflow for the reconstitution of lyophilized Biotin-LEVD-FMK.

References

  • Howarth, M., et al. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin. Nature Protocols. [Link]

  • Kareth, S., et al. Dual involvement of caspase-4 in inflammatory and ER stress-induced apoptotic responses in human retinal pigment epithelial cells. Investigative Ophthalmology & Visual Science. [Link]

  • Yu, L., et al. In Vitro Biochemical Assays using Biotin Labels to Study Protein-Nucleic Acid Interactions. JoVE (Journal of Visualized Experiments). [Link]

  • Bio-Techne. Pan Caspase Inhibitor Z-VKD-FMK Biotinylated (FMK011). [Link]

  • Star, M., et al. Protocol to study secretome interactions using extracellular proximity labeling. STAR Protocols. [Link]

  • Karagöz, G. E., et al. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. STAR Protocols. [Link]

Sources

Optimization

Technical Support Center: Optimizing Biotin-LEVD-FMK Incubation in Live Cells

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, assay developers, and drug discovery professionals utilizing Biotin-LEVD-FMK —a specialized, cell-permeable activity-based pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, assay developers, and drug discovery professionals utilizing Biotin-LEVD-FMK —a specialized, cell-permeable activity-based probe (ABP) designed to target and isolate active Caspase-4 (and its murine ortholog, Caspase-11).

Unlike standard reversible inhibitors, Biotin-LEVD-FMK serves a dual purpose: it irreversibly inhibits Caspase-4 activity and tags the active enzyme with a biotin moiety for downstream affinity pulldown or flow cytometry[1][2]. Because it relies on covalent alkylation of the catalytic cysteine, optimizing the incubation time is the single most critical variable for achieving high signal-to-noise ratios and preserving cellular viability.

Part 1: The Causality of Incubation Dynamics

To optimize your assay, you must first understand the mechanistic causality behind the probe's design.

The LEVD Recognition Motif: Caspase-4 specifically recognizes the amino acid sequence Leu-Glu-Val-Asp (LEVD)[1]. However, pro-caspase-4 (the inactive zymogen) restricts access to its catalytic pocket. The probe can only bind when Caspase-4 undergoes oligomerization and activation—typically triggered by intracellular lipopolysaccharide (LPS) or severe Endoplasmic Reticulum (ER) stress[3].

The FMK Warhead: The fluoromethyl ketone (FMK) moiety is an electrophilic trap. Once the LEVD sequence docks into the active site of Caspase-4, the FMK group permanently alkylates the catalytic cysteine residue, forming an irreversible covalent bond.

The Timing Paradox:

  • If you are using it as an inhibitor: You must pre-incubate the cells before the apoptotic/pyroptotic stimulus so the probe is present the moment Caspase-4 activates[4].

  • If you are using it as an activity-based probe (labeling): You must add it after the stimulus, during the peak window of caspase activation, for a brief period (15–60 minutes) to trap the active enzymes before the cell undergoes lytic death (pyroptosis)[2][5].

Mechanism Stimulus Intracellular LPS / ER Stress (Apoptotic/Pyroptotic Trigger) ProCasp Pro-Caspase-4 (Inactive Zymogen) Stimulus->ProCasp Triggers ActCasp Active Caspase-4 (Catalytic Pocket Open) ProCasp->ActCasp Oligomerization Complex Covalent Biotin-Casp4 Complex (Alkylated Cysteine) ActCasp->Complex LEVD Docking Probe Biotin-LEVD-FMK (Cell-Permeable Probe) Probe->Complex FMK Covalent Binding Detection Streptavidin Affinity Pulldown & Western Blot Detection Complex->Detection Cell Lysis & Isolation

Diagram 1: Mechanistic pathway of Caspase-4 activation and irreversible covalent labeling by Biotin-LEVD-FMK.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: What is the optimal incubation time for live-cell labeling vs. pre-inhibition?

A: The timing depends entirely on your experimental endpoint:

  • For Affinity Labeling/Pulldown: Add Biotin-LEVD-FMK (10–20 µM) directly to the culture media for the final 30 to 60 minutes of your stimulation protocol[2]. For example, if you stimulate cells with LPS for 4 hours, add the probe at hour 3. Extended incubation (>2 hours) during labeling leads to high background as the probe begins to cross-react with other caspases (like Caspase-1 or -3) as the cell degrades[5].

  • For Inhibition: Pre-incubate cells with the probe for 1 to 2 hours prior to adding your stimulus[4]. This allows the highly hydrophobic FMK compound to fully permeate the lipid bilayer and equilibrate within the cytosol.

Q2: Why am I seeing high background and non-specific binding in my streptavidin pulldown?

A: High background is usually caused by a combination of excessive incubation time and high probe concentration. While LEVD is specific to Caspase-4, FMK is a highly reactive moiety. If left in live cells for >4 hours at concentrations above 50 µM, it will non-specifically alkylate other abundant cellular thiols[4].

  • Solution: Reduce the labeling incubation time to 15–30 minutes[5]. Always include a competition control: pre-incubate a parallel sample with a 10-fold excess of unlabelled Z-LEVD-FMK (e.g., 100 µM) for 1 hour before adding the Biotin-LEVD-FMK. If the band is specific to Caspase-4, the unlabelled inhibitor will outcompete the biotinylated probe, and the signal will disappear.

Q3: My cells are exhibiting toxicity and dying during the pre-incubation phase. What is wrong?

A: This is rarely due to the LEVD peptide and almost always due to the vehicle (DMSO). Biotin-LEVD-FMK is highly hydrophobic and requires reconstitution in 100% DMSO[4].

  • Solution: Ensure that the final concentration of DMSO in your cell culture media never exceeds 0.1% (v/v)[4]. If you are using a 20 µM working concentration, your stock solution should be at least 20 mM to keep the DMSO volume negligible. Furthermore, ensure your DMSO is fresh and anhydrous; degraded DMSO can independently induce cellular stress.

Part 3: Quantitative Optimization Matrix

Use the following table to benchmark your experimental parameters based on established kinetic profiles for FMK-based caspase probes.

Application TypeTarget ConcentrationIncubation TimeAddition TimingExpected Outcome / Causality
Affinity Pulldown 10 µM – 20 µM15 – 60 minsFinal minutes of stimulationCovalent tagging of active Caspase-4 only; minimizes off-target thiol binding.
Flow Cytometry 5 µM – 10 µM30 minsFinal minutes of stimulationSufficient intracellular accumulation for fluorescent streptavidin detection.
Complete Inhibition 20 µM – 50 µM1 – 2 hoursPrior to apoptotic stimulusFull cytosolic equilibration; blocks ER stress-induced apoptosis/pyroptosis.
Competition Control 100 µM (Unlabelled)1 hourPrior to Biotin-probeSaturates Caspase-4 active sites, validating the specificity of the biotin signal.

Part 4: Self-Validating Experimental Protocol

This protocol details the workflow for Live-Cell Affinity Labeling and Pulldown , designed to trap active Caspase-4 while maintaining a self-validating control system.

Reagents Required:
  • Biotin-LEVD-FMK (Stock: 20 mM in anhydrous DMSO)

  • Z-LEVD-FMK (Unlabelled, Stock: 20 mM in anhydrous DMSO)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM DTT, Protease Inhibitor Cocktail)

  • Streptavidin-conjugated agarose or magnetic beads

Step-by-Step Methodology:
  • Cell Preparation & Stimulation: Seed macrophages or target cells (e.g., THP-1, Jurkat) at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     cells per condition. Induce Caspase-4 activation using your chosen stimulus (e.g., Tunicamycin for ER stress, or intracellular LPS transfection)[3].
    
  • Competition Control (Crucial Step): 1 hour before the end of your stimulation period, add 100 µM of unlabelled Z-LEVD-FMK to your negative control well. Leave the experimental well untreated.

  • In Vivo Labeling: 30 minutes before the end of the stimulation period, add 10 µM Biotin-LEVD-FMK directly to the culture media of both the experimental and control wells[2]. Incubate at 37°C, 5% CO2.

  • Harvest and Lysis: Immediately transfer cells to ice to halt enzymatic activity. Centrifuge at 300 x g for 5 minutes, wash twice with ice-cold PBS, and resuspend in 500 µL of Lysis Buffer. Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes to clear cellular debris[2].

  • Affinity Pulldown: Transfer the supernatant to a new tube. Add 30 µL of pre-washed Streptavidin-conjugated beads. Rotate overnight at 4°C[2].

  • Elution: Wash the beads extensively (3-5 times) with Lysis Buffer containing 0.5% NP-40 to remove non-specifically bound proteins. Elute the biotinylated proteins by adding 50 µL of 2X SDS sample buffer and boiling at 95°C for 10 minutes[2].

  • Analysis: Resolve the eluate via SDS-PAGE and immunoblot using a highly specific anti-Caspase-4 primary antibody.

ProtocolWorkflow Step1 1. Induce Caspase-4 (LPS / ER Stress) Step2 2. Add Biotin-LEVD-FMK (Final 30 mins, 10µM) Step1->Step2 Step3 3. Ice-Cold Wash & NP-40 Lysis Step2->Step3 Step4 4. Streptavidin Bead Incubation (4°C) Step3->Step4 Step5 5. SDS-PAGE & Western Blot Step4->Step5

Diagram 2: Step-by-step experimental workflow for live-cell affinity labeling and isolation of active Caspase-4.

References

  • Bian, Z. M., et al. "Dual involvement of Caspase-4 in Inflammatory and ER Stress-induced Apoptotic Responses in Human Retinal Pigment Epithelial Cells." Investigative Ophthalmology & Visual Science, 2009. Available at:[Link]

  • Casson, C. N., et al. "Human caspase-4 detects tetra-acylated LPS and cytosolic Francisella and functions differently from murine caspase-11." Nature Communications, 2015. Available at:[Link]

  • D'Agnano, I., et al. "Spatial differences in active caspase-8 defines its role in T cell activation versus cell death." Immunology and Cell Biology, 2010. Available at:[Link]

  • Schuler, M., et al. "Loss of Caspase-9 Reveals Its Essential Role for Caspase-2 Activation and Mitochondrial Membrane Depolarization." Molecular Biology of the Cell, 2006. Available at:[Link]

Sources

Troubleshooting

Technical Guide: Optimizing Biotin-LEVD-FMK Permeability &amp; Staining in Tissue

Introduction Biotin-LEVD-FMK is a cell-permeable, irreversible inhibitor and activity-based probe designed to target Caspase-4 (human) and Caspase-11 (murine) , key mediators of the non-canonical inflammasome pathway [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Biotin-LEVD-FMK is a cell-permeable, irreversible inhibitor and activity-based probe designed to target Caspase-4 (human) and Caspase-11 (murine) , key mediators of the non-canonical inflammasome pathway [1]. While the fluoromethylketone (FMK) and O-methyl (OMe) ester modifications confer membrane permeability in monolayer cell cultures, applying this probe to complex tissue samples presents significant diffusion challenges.

This guide addresses the specific technical hurdles of using Biotin-LEVD-FMK in ex vivo tissue slices (e.g., organotypic brain, liver, or kidney slices). It moves beyond standard cell culture protocols to ensure deep tissue penetration, specific binding, and high signal-to-noise ratios.

Module 1: The "Live Tissue" Imperative

Q: Can I stain formalin-fixed paraffin-embedded (FFPE) tissue with Biotin-LEVD-FMK? A: No. This is the most common error. Biotin-LEVD-FMK is an activity-based probe , not an antibody. It requires the caspase enzyme to be catalytically active to covalently bind the FMK moiety. Fixation denatures the enzyme, rendering it inactive.

  • Requirement: The probe must be applied to living tissue (ex vivo slices or whole organs) before fixation.

  • Mechanism: The enzyme attacks the ketone group, releasing the fluoride leaving group and forming a stable thioether bond [2].

Module 2: Optimized Protocol for Tissue Slices

Context: This protocol is optimized for 200–300 µm vibratome or organotypic slices . Thicker sections (>400 µm) often suffer from necrotic cores and poor probe diffusion.

Step 1: Tissue Preparation & Recovery[1][2][3]
  • Slice Thickness: 250–300 µm.[1]

  • Recovery: Allow slices to recover in oxygenated media (e.g., aCSF or culture media) for at least 1 hour at 37°C prior to staining. This reduces background from slicing-induced apoptosis.

Step 2: The "Pulse" (Probe Incubation)
  • Concentration: Use 10–20 µm Biotin-LEVD-FMK. (Note: This is higher than the 1–5 µm used in cell culture to drive diffusion gradients).

  • Carrier: Dissolve stock in high-purity DMSO. Final DMSO concentration in tissue media must be <0.5% to avoid toxicity.

  • Incubation: 1–2 hours at 37°C.

    • Tip: Use a rocking platform (gentle agitation) to improve diffusion into the slice.

Step 3: The "Chase" (Wash)
  • Critical Step: Wash slices 3x for 15 minutes each in warm, oxygenated media without the probe.

  • Why? This allows unbound probe to diffuse out of the tissue. Failure to wash sufficiently before fixation locks unbound probe into the matrix, causing high background.

Step 4: Fixation & Permeabilization
  • Fixation: 4% Paraformaldehyde (PFA) for 20–60 minutes (depending on tissue).

  • Permeabilization: 0.3% Triton X-100 or Saponin is required to allow the bulky Streptavidin detection reagent to enter the cells and find the biotin tag.

Step 5: Detection (Streptavidin)
  • Block: See Module 3 for Endogenous Biotin Blocking.

  • Stain: Incubate with Streptavidin-Fluorophore (e.g., Streptavidin-Alexa Fluor 488) diluted 1:500 in blocking buffer for 2 hours at RT or overnight at 4°C.

Visualization: Experimental Workflow

TissueStainingWorkflow LiveTissue Live Tissue (Vibratome/Organotypic) Incubation Pulse Incubation (10-20µM Probe, 37°C) LiveTissue->Incubation Active Caspase Wash Wash (Chase) (3x 15min, Media) Incubation->Wash Remove Unbound Fixation Fixation (4% PFA) Wash->Fixation Lock Signal Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Endogenous Biotin Blocking Permeabilization->Blocking Critical for Kidney/Liver Detection Streptavidin Staining Blocking->Detection

Figure 1: Critical workflow for activity-based profiling in tissue. Note that fixation occurs ONLY after the probe has bound to the active enzyme.

Module 3: Troubleshooting & FAQs

Q: I see signal everywhere (high background). What went wrong?

A: Insufficient Washing or Endogenous Biotin. [2][3]

  • Wash Step: Did you wash the live tissue before fixation? If you fix the tissue while the probe is still in the extracellular space, it will be crosslinked there.

  • Endogenous Biotin: Tissues like Kidney, Liver, and Brain have high levels of endogenous biotin.[4] Streptavidin will bind to these naturally occurring carboxylases [3].

    • Solution: Use an Avidin/Biotin Blocking Kit (e.g., Vector Labs or similar).

    • Sequence: Normal Serum Block -> Avidin Block (15 min) -> Rinse -> Biotin Block (15 min) -> Rinse -> Streptavidin Detection.

Q: How do I prove the signal is specific to Caspase-4/11?

A: Use a Competition Control. You cannot rely solely on "unstained" controls. You must prove the binding is active-site specific.

Control TypeProtocol ModificationExpected Result
Negative Control Incubate with Z-FA-FMK (Cathepsin inhibitor, non-caspase) [4]No reduction in signal.
Competition Control Pre-incubate with unlabeled Z-LEVD-FMK (50 µM) for 30 min, then add Biotin-LEVD-FMK.Loss of signal. The unlabeled probe occupies the active site.
Vehicle Control DMSO only (no probe).Background fluorescence only.
Q: Can I use this for in vivo injection?

A: Technically yes, but with caveats. Biotin-VAD-FMK and similar probes have been injected intraperitoneally (IP) or intravenously (IV) in mice to label active caspases in situ [5].

  • Dose: Typically 1–2 mg/mouse.

  • Time: Harvest organs 1–4 hours post-injection.

  • Cost: This is expensive due to the volume of peptide required.

Mechanism of Action

Mechanism Enzyme Active Caspase-4/11 (Cysteine Thiol -SH) Complex Enzyme-Inhibitor Complex (Thioether Bond) Enzyme->Complex Nucleophilic Attack Probe Biotin-LEVD-FMK (Fluoromethylketone) Probe->Complex Loss of Fluoride (F-) Detection Streptavidin-Fluorophore Binding Complex->Detection Biotin Tag Available

Figure 2: The irreversible covalent binding mechanism. The active site Cysteine attacks the ketone, displacing fluoride and permanently locking the Biotin tag to the enzyme.

References

  • MedChemExpress. "Biotin-VAD-FMK & Caspase Inhibitor Data." MedChemExpress Product Guide. Link

  • R&D Systems. "Caspase Inhibitor Control Z-FA-FMK Technical Datasheet." Bio-Techne. Link

  • Vector Laboratories. "Understanding and Blocking Endogenous Biotin in IHC." Vector Labs Technical Notes. Link

  • Promega Corporation. "Caspase Inhibitor Z-VAD-FMK Technical Manual." Promega. Link

  • Li, J., et al. "Nitric oxide suppresses apoptosis via interrupting caspase activation and mitochondrial dysfunction in cultured hepatocytes." Journal of Biological Chemistry, 1999.[5] Link

Sources

Optimization

Technical Support Center: Resolving Weak Signals in Biotin-LEVD-FMK Pull-Down Assays

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, investigating the non-canonical inflammasome often requires trapping and isolating active Caspase-4 (or murine Caspa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, investigating the non-canonical inflammasome often requires trapping and isolating active Caspase-4 (or murine Caspase-11). Biotin-LEVD-FMK is a highly specialized affinity probe designed for this exact purpose.

However, pulling down active caspases is fundamentally different from a standard Co-Immunoprecipitation (Co-IP). The most common reason for a "weak signal" is treating this covalent affinity purification as a traditional protein-protein interaction assay. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting logic required to optimize your pull-down yields.

Mechanistic Foundation: Why Standard Lysis Fails

To resolve weak signals, we must first understand the biochemistry of the probe. LEVD is the peptide recognition sequence for Caspase-4. FMK (fluoromethyl ketone) is a reactive moiety that forms an irreversible, covalent thioether bond with the catalytic cysteine of the active enzyme[1].

Because the bond is covalent, the probe remains permanently attached to the caspase[2]. However, active Caspase-4 exists within a massive, oligomeric inflammasome complex. If you use mild, non-denaturing lysis buffers (like NP-40 or 1% Triton X-100), the biotin tag on the FMK probe often remains buried within the protein complex or the active site pocket, leading to severe steric hindrance and preventing the streptavidin beads from capturing the target[3].

The critical insight to resolving weak signals is utilizing denaturing lysis to unfold the caspase and expose the biotin tag, followed by detergent sequestration to protect the streptavidin beads.

Workflow LPS Intracellular LPS ActiveCasp4 Active Caspase-4 LPS->ActiveCasp4 Activates Casp4 Pro-Caspase-4 Casp4->ActiveCasp4 Complex Covalent Complex ActiveCasp4->Complex Binds Probe Biotin-LEVD-FMK Probe->Complex Covalent Bond Lysis Denaturing Lysis (1% SDS) Complex->Lysis Beads Streptavidin Beads Lysis->Beads Pull-down Elution Boil in Laemmli Buffer Beads->Elution Elute

Caspase-4 activation and Biotin-LEVD-FMK pull-down workflow.

The Self-Validating Experimental Protocol

Do not proceed blindly. A robust protocol must be "self-validating"—meaning it incorporates built-in checkpoints (Input, Flow-Through, and Eluate) to instantly diagnose where the assay failed.

Step 1: In Vivo Labeling
  • Induction: Transfect cells with intracellular LPS (1–2 µg/mL) to activate the non-canonical inflammasome. Extracellular LPS will only prime the cells; it will not activate Caspase-4.

  • Labeling: Add Biotin-LEVD-FMK directly to the culture media at a final concentration of 10–20 µM during the last 1 to 2 hours of incubation[4].

    • Causality: The probe is cell-permeable. It must enter the live cell and covalently bind the active caspase before the cell undergoes pyroptosis and loses its cytoplasmic contents[2].

Step 2: Denaturing Lysis & Renaturation
  • Harvest: Wash cells twice in cold PBS to remove excess unbound probe[4].

  • Denaturation: Resuspend the cell pellet in 100 µL of Denaturing Lysis Buffer (50 mM Tris-HCl, 1% SDS, 5 mM EDTA, pH 7.4). Boil at 95°C for 5 minutes.

    • Causality: Boiling in 1% SDS completely denatures the inflammasome complex, eliminating steric hindrance and exposing the biotin tag[3].

  • Sequestration: Dilute the lysate 1:10 with 900 µL of Triton Dilution Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100).

    • Causality: Streptavidin is a protein tetramer that will denature in 1% SDS. Diluting the SDS to 0.1% and adding Triton X-100 forces the SDS into mixed micelles, sequestering it away from the streptavidin beads and preserving their binding capacity.

  • Checkpoint 1 (Input): Save 50 µL of this diluted lysate as your Input Control .

Step 3: Affinity Capture & Elution
  • Binding: Add 30–50 µL of pre-washed High-Capacity Streptavidin Agarose beads. Rotate overnight at 4°C.

  • Checkpoint 2 (Flow-Through): After incubation, centrifuge the beads. Save 50 µL of the supernatant as your Flow-Through Control .

  • Washing: Wash the beads 3 times with RIPA buffer containing 0.1% SDS and Triton X-100 to remove non-specific background proteins[5].

  • Elution: Resuspend the beads in 40 µL of 2x Laemmli Sample Buffer (containing 100 mM DTT or β-mercaptoethanol). Boil vigorously at 95°C–100°C for 10 minutes.

    • Causality: The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature. Standard elution buffers will not break it; thermal denaturation of the streptavidin is strictly required[3].

  • Checkpoint 3 (Eluate): The supernatant is your final Eluate .

Quantitative Optimization Parameters

Compare your current assay parameters against these field-validated thresholds to ensure optimal signal-to-noise ratios.

ParameterRecommended RangeCritical ThresholdMechanistic Rationale
Probe Concentration 10 – 20 µM< 5 µMLow concentrations fail to outcompete endogenous substrates before pyroptosis occurs[4].
In Vivo Labeling Time 1 – 2 Hours> 4 HoursProlonged incubation leads to probe degradation and non-specific binding to off-target proteases.
Lysis Buffer SDS % 1.0% (Boiled)< 0.5%Insufficient SDS fails to disrupt the inflammasome complex, hiding the biotin tag[3].
Binding Buffer SDS % 0.1%> 0.2%Free SDS >0.2% will denature streptavidin beads, destroying their affinity for biotin.
Elution Temperature 95°C – 100°C< 90°CSub-optimal boiling fails to break the biotin-streptavidin bond, leaving the target on the beads[3].

Troubleshooting Guide & FAQs

Use the logic tree below in conjunction with your self-validating checkpoints (Input, Flow-Through, Eluate) to diagnose the exact root cause of your weak signal.

Troubleshooting Start Weak Signal in Eluate CheckInput Signal in Input Lysate? Start->CheckInput NoInput Biological Issue: Optimize LPS Delivery CheckInput->NoInput No YesInput Signal in Flow-Through? CheckInput->YesInput Yes YesFT Binding Issue: Dilute SDS to <0.1% YesInput->YesFT Yes NoFT Elution Issue: Boil at 95°C for 10 min YesInput->NoFT No

Diagnostic logic tree for isolating the root cause of weak pull-down signals.

Q: I see strong Caspase-4 bands in my "Input" lane, but nothing in the "Eluate". What went wrong?

A: If Caspase-4 is present in the input but absent in the eluate, check your "Flow-Through" lane.

  • If the signal is in the Flow-Through: Your beads failed to bind the probe. This usually means your SDS concentration was too high during the bead incubation step (denaturing the streptavidin), or you did not use denaturing lysis initially, resulting in steric hindrance[3].

  • If the signal is NOT in the Flow-Through: The beads successfully captured the caspase, but you failed to elute it. Ensure you are boiling the beads at 95°C for a full 10 minutes in 2x Laemmli buffer with fresh reducing agents.

Q: My "Input" lane shows no active/cleaved Caspase-4 at all. How do I fix this?

A: This is a biological failure, not an assay failure. Caspase-4 is an intracellular LPS sensor. Adding LPS to the extracellular media only activates TLR4 (priming). To activate Caspase-4, LPS must be delivered into the cytosol using transfection reagents (e.g., FuGENE, Lipofectamine) or electroporation.

Q: Can I use this Biotin-LEVD-FMK assay to pull down Caspase-4 interacting proteins (Co-IP)?

A: Generally, no. Because the FMK probe requires denaturing lysis (1% SDS + boiling) to efficiently expose the biotin tag, all non-covalent protein-protein interactions are destroyed during sample preparation. If you attempt this assay using mild detergents to preserve interactors, your pull-down efficiency of Caspase-4 itself will drop drastically due to steric hindrance.

Q: I am getting a weak Caspase-4 signal, but massive amounts of non-specific background bands. How do I clean this up?

A: High background usually results from hydrophobic proteins adhering non-specifically to the agarose matrix[5]. To resolve this:

  • Pre-clear your lysate by incubating it with unconjugated agarose beads for 1 hour before adding the streptavidin beads.

  • Increase the stringency of your wash buffer by adding 0.5% Sodium Deoxycholate and 0.1% SDS[3].

References[4] R&D Systems. "Pan Caspase fmk Inhibitor Z-VKD Biotinylated". Available at: https://www.rndsystems.com/products/z-vkd-biotin-fmk-pan-caspase-inhibitor_fmk011[3] Thermo Fisher Scientific. "Protein-Protein Interactions Support—Troubleshooting". Available at: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-biology-troubleshooting/protein-protein-interactions-troubleshooting.html[1] ATCC. "FAM Caspase Binding Assay". Available at: https://www.atcc.org/support/technical-support[5] Profacgen. "Pull Down Assay Technical". Available at: https://www.profacgen.com/pull-down-assay-technical.htm[2] Abcam. "Generic Caspase Activity Assay Kit – Fluorometric Green". Available at: https://www.abcam.com/products/assay-kits/generic-caspase-activity-assay-kit-fluorometric-green-ab112130.html

Sources

Troubleshooting

Technical Guide: Preventing Biotin-LEVD-FMK Degradation in Aqueous Buffers

This guide serves as a technical support center resource for researchers utilizing Biotin-LEVD-FMK. It is structured to address stability challenges directly, moving from mechanistic causes to practical, self-validating...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center resource for researchers utilizing Biotin-LEVD-FMK. It is structured to address stability challenges directly, moving from mechanistic causes to practical, self-validating protocols.[1][2]

[1][2]

Product: Biotin-LEVD-FMK (Cell-Permeable Caspase-4 Inhibitor) Application: Apoptosis research, Inflammasome signaling, Caspase-4 affinity labeling.[1][2] Document Type: Technical Support & Troubleshooting Manual

Part 1: The Stability Mechanism (The "Why")

To prevent degradation, you must understand the chemical vulnerability of the molecule. Biotin-LEVD-FMK is a "suicide inhibitor" designed to be unstable in the presence of specific targets.[1] Its reactivity is a feature, not a bug, but this makes it susceptible to off-target degradation.

The Warhead Vulnerability: Fluoromethylketone (FMK)

The FMK group is an electrophile designed to form an irreversible covalent thioether bond with the active site cysteine of Caspase-4.

  • The Threat: Because the FMK group is designed to react with thiols (S-H), it cannot distinguish between the cysteine in your enzyme and the thiols in your buffer.

  • The Result: If you dissolve Biotin-LEVD-FMK in a buffer containing DTT (Dithiothreitol) or ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Mercaptoethanol (
    
    
    
    -ME)
    , the inhibitor will react with the reducing agent immediately, neutralizing the drug before it ever touches the caspase.[2]
The Solubility Vulnerability: Peptide Aggregation

The "LEVD" peptide sequence is hydrophobic. While the Biotin tag adds some polarity, the molecule is prone to aggregation in pure aqueous environments, leading to precipitation and effective loss of concentration.

Part 2: Critical Workflow & Protocols

Reconstitution & Stock Storage

Do not dissolve directly in aqueous buffer.

  • Solvent: High-purity (>99.9%) anhydrous DMSO.[1][2]

  • Concentration: Prepare a strong stock (e.g., 10 mM or 20 mM) to minimize the final volume of DMSO added to cells.

  • Storage: Aliquot immediately into single-use vials (e.g., 5-10

    
    L). Store at -20°C.
    
  • Shelf Life: 6-12 months in DMSO at -20°C.

  • Validation: If the DMSO stock turns cloudy or yellow, discard it.

Aqueous Dilution (The Danger Zone)

This is where 90% of user errors occur.

Protocol: The "Just-in-Time" Dilution

  • Thaw: Thaw the DMSO stock at room temperature. Vortex briefly.

  • Buffer Check: Ensure your dilution buffer (PBS, culture media, or lysis buffer) is Thiol-Free .[1][2]

    • STOP: Does your buffer contain DTT, Glutathione, or

      
      -ME? If yes, remove them .
      
  • Dilution: Add the DMSO stock to the buffer while vortexing gently.

    • Max DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity or enzyme denaturation.[1][2]

  • Usage: Apply to cells or lysate immediately (within 15 minutes).[1][2]

    • Never store the aqueous diluted solution. The FMK group will slowly hydrolyze in water (half-life ~hours to days depending on pH), and the peptide may adhere to plasticware.

Part 3: Troubleshooting & FAQs

Section A: Loss of Activity

Q: I added Biotin-LEVD-FMK to my lysate, but I see no inhibition of Caspase-4. Why? A: Check your lysis buffer recipe. Standard lysis buffers often contain 1-5 mM DTT or ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-ME to stabilize enzymes.[2] These reducing agents rapidly inactivate FMK inhibitors.
  • Fix: Lyse cells in a buffer without reducing agents. Add the inhibitor and incubate for 30-60 minutes to allow covalent binding.[1] Then add DTT if required for downstream assays (like Western blotting).[1][2]

Q: Can I keep the diluted working solution at 4°C for use the next day? A: No. Aqueous stability is poor.[1]

  • Hydrolysis: The fluorine atom is a good leaving group; spontaneous hydrolysis occurs over time.

  • Adsorption: The hydrophobic peptide moiety sticks to polypropylene tubes, significantly reducing the effective concentration of nanomolar solutions.

Section B: Solubility Issues

Q: I see a fine white precipitate when I add the inhibitor to my media. A: This is "crashing out." It happens when a hydrophobic compound in organic solvent (DMSO) hits a high-salt aqueous buffer too quickly.[1][2]

  • Fix: Vortex the buffer while slowly pipetting the DMSO stock into it. Do not add the buffer to the DMSO; add the DMSO to the buffer. Ensure the final concentration does not exceed the solubility limit (typically ~100

    
    M in aqueous buffer).
    

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the fate of Biotin-LEVD-FMK. The Green path is the desired outcome. The Red paths represent degradation caused by improper buffer composition or storage.

Biotin_LEVD_FMK_Stability Inhibitor Biotin-LEVD-FMK (Active Warhead) Complex Covalent Inhibitor-Enzyme Complex (Desired Result) Inhibitor->Complex  Fast Reaction   Inactive_Thiol Thiol-Adduct (Irreversibly Inactive) Inhibitor->Inactive_Thiol  RAPID Reaction   (User Error) Hydrolyzed Hydrolyzed Byproduct (Weak/Inactive) Inhibitor->Hydrolyzed  Slow Hydrolysis   Caspase Caspase-4 (Active Site Cys) Caspase->Complex DTT Buffer Contaminants (DTT, BME, Thiols) DTT->Inactive_Thiol Water Aqueous Storage (>24 Hours / High pH) Water->Hydrolyzed

Figure 1: Competitive reaction pathways for FMK inhibitors.[1] Presence of reducing agents (Red path) outcompetes the enzyme for the inhibitor.

Part 5: Buffer Compatibility Reference Table

Use this table to validate your experimental setup before adding the inhibitor.

ComponentStatusReason / Recommendation
DMSO Safe Preferred solvent for stock.[1][3] Keep final concentration <1% in cells.
DTT / Dithioerythritol FORBIDDEN Contains free thiols.[4] Reacts with FMK warhead. Remove from lysis/assay buffer.
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Mercaptoethanol
FORBIDDEN Contains free thiols. Reacts with FMK warhead.
TCEP Caution A reducing agent, but lacks a thiol group. Less reactive with FMK than DTT, but testing is recommended.
PBS / Tris / HEPES Safe Standard buffers are compatible. Maintain pH 7.0–7.5.
BSA / Serum Caution High concentrations of serum albumin (which has free cysteines) can act as a "sink," binding the drug. Use minimal serum if possible.[1]
Sodium Azide Safe Generally compatible at preservative concentrations.[1]

References

Sources

Optimization

Technical Support Center: Biotin-LEVD-FMK Flow Cytometry Workflows &amp; Troubleshooting

Welcome to the Advanced Flow Cytometry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate non-canonical inflammasome activity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Flow Cytometry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate non-canonical inflammasome activity.

Biotin-LEVD-FMK is a highly specialized, cell-permeable probe designed to covalently bind the active catalytic site of Caspase-4 and Caspase-5. Unlike standard fluorochrome-labeled inhibitors of caspases (FLICAs) that emit direct fluorescence, the biotinylated nature of this probe requires a secondary streptavidin-fluorophore detection step. This introduces unique challenges regarding background noise, cell permeabilization, and the preservation of fragile pyroptotic cells.

This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to ensure your flow cytometry data is both reproducible and scientifically rigorous.

Experimental Workflow & Mechanistic Pathway

Workflow A 1. Induce Pyroptosis (e.g., Cytosolic LPS) B 2. Biotin-LEVD-FMK (Live Cell Incubation) A->B C 3. Primary Wash (Remove unbound FMK) B->C D 4. Fixation & Permeabilization C->D E 5. Streptavidin-Fluor Incubation D->E F 6. Secondary Wash (Remove unbound SA) E->F G 7. Flow Cytometry Acquisition F->G

Figure 1: Step-by-step workflow for Biotin-LEVD-FMK flow cytometry analysis.

Pathway LPS Cytosolic LPS (Gram-negative bacteria) Casp4 Pro-Caspase-4/5 (Sensor & Effector) LPS->Casp4 Direct Binding ActiveCasp4 Active Caspase-4/5 (Target of LEVD-FMK) Casp4->ActiveCasp4 Oligomerization GSDMD Gasdermin D (GSDMD) ActiveCasp4->GSDMD Cleavage Pores GSDMD N-terminal Pores (Pyroptosis) GSDMD->Pores Membrane Insertion NLRP3 NLRP3 Inflammasome (Canonical Activation) Pores->NLRP3 K+ Efflux IL1B IL-1β / IL-18 Release NLRP3->IL1B Caspase-1 Activation Probe Biotin-LEVD-FMK Probe->ActiveCasp4 Covalent Inhibition

Figure 2: Caspase-4/5 non-canonical inflammasome signaling and LEVD-FMK target mechanism.

The Self-Validating Protocol: Biotin-LEVD-FMK Staining

To ensure scientific integrity, a protocol must be self-validating. This means incorporating internal controls that immediately flag false positives or non-specific binding.

Step 1: Induction of Pyroptosis Transfect human macrophages or endothelial cells with intracellular LPS (e.g., via electroporation) to activate the non-canonical inflammasome[1]. Unlike murine Caspase-11, human Caspase-4 detects both tetra-acylated and hexa-acylated LPS[2].

Step 2: In Vivo Probe Incubation (Live Cells) Add Biotin-LEVD-FMK directly to the culture media at a final concentration of 1–5 µM. Incubate for 45–60 minutes at 37°C in a 5% CO₂ incubator. Causality: The probe is cell-permeable. The fluoromethylketone (FMK) moiety forms an irreversible covalent bond exclusively with the catalytic cysteine of the active caspase[3]. Labeling must occur in live cells because caspase activity ceases rapidly upon cell lysis or fixation[4].

Step 3: Primary Wash (Critical Step) Centrifuge cells at 300–400 x g for 5 minutes. Wash twice with Apoptosis Wash Buffer (PBS containing 1% BSA or 10% FBS). Causality: FMK probes are highly lipophilic and "sticky." The BSA/FBS acts as a protein sponge to absorb unbound probe, drastically reducing false-positive background signals.

Step 4: Fixation and Permeabilization Resuspend the cell pellet in 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Wash once with PBS, then resuspend in Permeabilization Buffer (PBS + 0.1% Saponin + 1% BSA). Causality: While the initial Biotin-LEVD-FMK probe is small and cell-permeable, the secondary detection molecule (Streptavidin) is a massive ~60 kDa tetrameric protein. It cannot cross an intact plasma membrane.

Step 5: Secondary Detection Add Streptavidin-Fluorophore (e.g., Streptavidin-PE or Streptavidin-FITC) at the manufacturer's recommended dilution in Permeabilization Buffer. Incubate for 30 minutes at room temperature in the dark.

Step 6: Secondary Wash & Acquisition Wash twice with Permeabilization Buffer to remove unbound Streptavidin. Resuspend in standard Flow Cytometry Staining Buffer and acquire data immediately.

Mandatory Validation Controls:

  • Unstained Control: Cells treated with LPS, but no probe or streptavidin.

  • Streptavidin-Only Control: Cells incubated with Streptavidin-Fluorophore only (tests for endogenous biotin background).

  • Competitive Inhibition Control: Pre-incubate cells with 20 µM unlabeled Z-LEVD-FMK for 30 minutes before adding Biotin-LEVD-FMK. If the assay is specific, the unlabeled inhibitor will occupy all active sites, and the fluorescent signal will drop to baseline.

Troubleshooting Guides & FAQs

Q1: My unstained/negative control has a massive background signal. How do I fix this? A1: High background in FMK assays is almost always a washing deficiency. The FMK peptide backbone is highly hydrophobic and will non-specifically partition into lipid bilayers if not rigorously washed. Ensure your wash buffer contains at least 1% BSA or 10% FBS. If background persists, the issue may be endogenous biotin (especially high in liver or kidney-derived cell lines). In this case, implement a commercial Biotin-Blocking kit prior to Step 5.

Q2: I am losing a significant portion of my cell population during the washing steps. How can I retain my pyroptotic cells? A2: Active Caspase-4 cleaves Gasdermin D (GSDMD), which inserts into the plasma membrane to form pores, leading to osmotic swelling and pyroptotic cell death[1]. These cells are extremely fragile. Standard flow cytometry centrifugation (200 x g) is often insufficient to pellet these buoyant, fragmented cells. Increase your centrifugation speed to 300–400 x g and use a swinging-bucket rotor to gently pellet the cells without shearing them.

Q3: Can I skip the fixation/permeabilization step since my cells are undergoing pyroptosis and already have GSDMD pores? A3: No. While GSDMD pores (inner diameter ~10–14 nm) allow the release of IL-1β and influx of vital dyes like PI or 7-AAD, relying on them for the entry of a 60 kDa Streptavidin-fluorophore conjugate is highly variable and will lead to heterogeneous, unreliable staining. Uniform permeabilization with Saponin is mandatory for quantitative flow cytometry.

Q4: Does LEVD-FMK strictly isolate Caspase-4 activity, or will it cross-react with Caspase-1? A4: Specificity is concentration-dependent. The LEVD peptide sequence is the preferred substrate for Caspase-4. However, at high concentrations (>10 µM), FMK probes act as pan-caspase inhibitors and will cross-react with Caspase-1 or Caspase-3[3]. To maintain specificity, titrate the Biotin-LEVD-FMK probe down to the lowest effective concentration (typically 1–5 µM) and always run a competitive inhibition control.

Quantitative Optimization Parameters

To achieve a high signal-to-noise ratio, adhere to the optimized parameters summarized below:

Experimental ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Probe Concentration >10 µM1 - 5 µM High concentrations cause off-target covalent binding to Caspase-1 and Caspase-3, destroying assay specificity.
Primary Wash Buffer PBS onlyPBS + 1% BSA BSA proteins act as a sink to absorb unbound, highly lipophilic FMK probes from the plasma membrane.
Centrifugation Speed 200 x g300 - 400 x g Recovers fragile, buoyant pyroptotic cells and apoptotic bodies that would otherwise be lost in the supernatant.
Fixation Reagent 100% Methanol4% PFA Methanol dehydrates cells and can collapse the cellular architecture, whereas PFA cross-links proteins, preserving morphology for accurate gating.
References
  • [2] Lagrange, B., et al. "Human caspase-4 detects tetra-acylated LPS and cytosolic Francisella and functions differently from murine caspase-11." Nature Communications. URL: [Link]

  • [1] Sun, Y., et al. "Caspase-4/11 promotes hyperlipidemia and chronic kidney disease–accelerated vascular inflammation by enhancing trained immunity." JCI Insight. URL: [Link]

  • [4] He, L., et al. "Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry." The American Journal of Pathology. URL: [Link]

Sources

Troubleshooting

Adjusting Biotin-LEVD-FMK dosage for high-density cell plating

Topic: Adjusting Biotin-LEVD-FMK dosage for high-density cell plating Document ID: TS-LEVD-0411 | Version: 2.0 | Status: Active Executive Summary & Mechanism Reagent Profile: Biotin-LEVD-FMK is a cell-permeable, irrevers...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Adjusting Biotin-LEVD-FMK dosage for high-density cell plating

Document ID: TS-LEVD-0411 | Version: 2.0 | Status: Active

Executive Summary & Mechanism

Reagent Profile: Biotin-LEVD-FMK is a cell-permeable, irreversible inhibitor specifically designing to target Caspase-4 (human) and Caspase-11 (murine).

  • Target: Non-canonical inflammasome pathway (intracellular LPS sensing).

  • Mechanism: The LEVD peptide sequence provides specificity for the Caspase-4/11 catalytic pocket. The fluoromethylketone (FMK) group acts as a "warhead," forming a covalent thioether bond with the active site cysteine. The Biotin tag serves as a handle for affinity purification (pull-down) or fluorescent detection (via Streptavidin).

The High-Density Challenge: Moving to high-density formats (e.g., >1x10⁶ cells/mL or confluent monolayers) fundamentally alters the pharmacodynamics of irreversible inhibitors. The primary failure mode in these settings is Target-Mediated Drug Disposition (TMDD) . In dense cultures, the massive abundance of Caspase-4/11 "soaks up" the inhibitor rapidly, depleting the free drug concentration before all targets are neutralized.

However, simply increasing the concentration is dangerous. FMK groups are reactive electrophiles; at high molarity (>100 µM), they lose specificity and alkylate off-target thiols (e.g., Cathepsins), leading to non-specific toxicity [1, 2].

The Science of Scaling (FAQ)

Q: Why does my standard 20 µM dose fail at high cell density?

A: It is a stoichiometry issue, not a potency issue. Because Biotin-LEVD-FMK is an irreversible inhibitor (suicide inhibitor), it is consumed in a 1:1 ratio with the enzyme. In a standard density plate (e.g., 50% confluency), 20 µM provides a vast molar excess over the available Caspase-4. In a high-density plate (100% confluency or pellets), the intracellular concentration of Caspase-4 can exceed the effective delivery capacity of the media volume, leading to the "Inoculum Effect" [3]. The drug is depleted before 100% inhibition is achieved.

Q: Should I double the concentration to 40 µM?

A: Proceed with caution. Doubling concentration increases the driving force (


) but significantly raises the risk of off-target cysteine alkylation.
  • Better Approach: Increase the Volume of the media, not the concentration.

  • Reasoning: If you have

    
     cells in 500 µL at 20 µM, you have 
    
    
    
    moles of inhibitor. If you increase the volume to 1000 µL at 20 µM, you deliver
    
    
    moles of inhibitor without exposing the cells to the toxic kinetics of a 40 µM solution.
Q: I see high background signal in my Streptavidin blot/stain. Why?

A: High-density monolayers trap reagents. The hydrophobic nature of the FMK group and the Biotin tag causes the molecule to stick to cell membranes and extracellular matrix proteins, which are abundant in dense cultures.

  • Solution: Implement a "Chaser Wash."[1][2] After the labeling period, wash cells 2x with PBS, then incubate for 15 minutes in fresh media without inhibitor to allow non-covalently bound drug to diffuse out, then wash again before lysis/fixation.

Visualizing the Pathway & Workflow

Figure 1: Non-Canonical Inflammasome Pathway

Understanding where Biotin-LEVD-FMK acts to prevent GSDMD cleavage.

Caspase4_Pathway LPS Intracellular LPS Casp4 Caspase-4/11 (Inactive) LPS->Casp4 Binds Casp4_Act Caspase-4/11 (Active Oligomer) Casp4->Casp4_Act Oligomerization GSDMD GSDMD (Full Length) Casp4_Act->GSDMD Cleaves Inhibitor Biotin-LEVD-FMK Inhibitor->Casp4_Act Irreversible Alkylation GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Releases Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis Membrane Pores

Caption: Biotin-LEVD-FMK covalently binds the catalytic cysteine of activated Caspase-4/11, preventing GSDMD cleavage and subsequent pyroptosis.

Figure 2: Optimization Decision Tree

How to adjust parameters based on cell density.

Optimization_Workflow Start Start: High Density Culture (>80% Confluency) Check Is Toxicity/Off-Target Binding a Concern? Start->Check Yes Yes (Sensitive Cells) Check->Yes No No (Robust Cells) Check->No Vol_Strat Strategy A: Volume Expansion Maintain 20 µM, Increase Vol 2x Yes->Vol_Strat Readout Assay Readout (Pull-down / Imaging) Vol_Strat->Readout Conc_Strat Strategy B: Concentration Bump Increase to 40-50 µM No->Conc_Strat Conc_Strat->Readout

Caption: Decision matrix for scaling inhibitor dosage. Volume expansion is preferred for sensitive lines to avoid off-target alkylation.

Optimization Protocol: The "Molar-Match" Matrix

Do not guess the dosage. Run this specific validation matrix when moving to high-density formats. This protocol balances inhibition efficiency against background noise.

Objective: Determine the Minimum Effective Dose (MED) that saturates Caspase-4 sites without non-specific binding.

Materials
  • Biotin-LEVD-FMK (Stock: 10 mM in DMSO).

  • High-Density Culture (e.g.,

    
     cells/well in 6-well plate).
    
  • LPS (to induce non-canonical inflammasome).

Step-by-Step Methodology
  • Preparation: Plate cells at high density and allow adherence (overnight).

  • Priming (Optional): If your model requires it, prime with Pam3CSK4 or IFN-

    
    .
    
  • Treatment Matrix: Set up the following conditions in duplicate. Note the distinction between Concentration and Volume.

ConditionConc. (µM)Vol.[1][3] (mL/well)Total Moles (nmol)Purpose
A (Control) 201.020Standard baseline. Likely insufficient for high density.
B (Conc. Scale) 40 1.040Tests kinetic drive. Risk of toxicity.[4][5]
C (Vol. Scale) 202.0 40Recommended. Increases moles without toxicity.
D (Max Load) 402.080"Nuke" option. Use only if C fails.
  • Activation: Add LPS (transfection or direct addition depending on method) to activate Caspase-4.

  • Incubation: Incubate for 1–2 hours. Note: Irreversible inhibitors require time to accumulate on the target.

  • The "Chaser" Wash (Critical for High Density):

    • Aspirate media containing Biotin-LEVD-FMK.

    • Wash 2x with warm PBS.

    • Add fresh media (no drug) and incubate for 15 mins at 37°C. This allows unbound inhibitor trapped in the dense cell mat to diffuse out.

    • Final Wash with cold PBS.

  • Lysis & Readout: Proceed to Streptavidin pull-down or Western Blot.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Signal (Western Blot) Target DepletionThe cell density is too high for the inhibitor load. Switch to Condition C (Volume Scale) to double the available drug moles.
High Background / Smearing Non-specific AlkylationConcentration is too high (>50 µM). The FMK group is reacting with random cysteines. Reduce concentration and use Volume Scaling instead.
Cell Death in "Inhibitor Only" Control DMSO/FMK ToxicityFMK inhibitors can be toxic.[4] Ensure final DMSO is <0.5%.[4] If toxicity persists, reduce incubation time to 45 mins.
Inconsistent Replicates Inoculum EffectIn high-density plating, slight variations in cell number cause massive swings in free drug availability. Normalize cell counting rigorously.

References

  • Schotte, P., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 442(1), 117-121.

  • Bio-Rad Laboratories. (n.d.). Instructions for Using Caspase Substrates and Inhibitors. Bio-Rad Technical Bulletin.

  • McStay, G. P., & Green, D. R. (2014).[6] Identification of active caspases using affinity-based probes.[1][2][3][6] Cold Spring Harbor Protocols, 2014(8), 856-860.[6]

  • R&D Systems. (n.d.).[1] Pan Caspase Inhibitor Z-VKD-FMK Biotinylated (FMK011) Datasheet. Bio-Techne.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Caspase Affinity Probes: Biotin-LEVD-FMK vs. Biotin-VAD-FMK

In the intricate landscape of apoptosis research, the ability to specifically identify and isolate active caspases is paramount to deciphering the complex signaling cascades that govern programmed cell death. Biotinylate...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of apoptosis research, the ability to specifically identify and isolate active caspases is paramount to deciphering the complex signaling cascades that govern programmed cell death. Biotinylated, irreversible caspase inhibitors have emerged as indispensable tools for this purpose, acting as affinity probes to capture these key executioner enzymes. Among the most common probes are Biotin-VAD-FMK, a broad-spectrum inhibitor, and Biotin-LEVD-FMK, a more targeted agent.

This guide provides a detailed comparison of their specificity, mechanism, and optimal applications, offering field-proven insights to help researchers select the appropriate tool and design robust experiments for elucidating caspase-dependent signaling pathways.

The Core Distinction: Broad-Spectrum vs. Targeted Inhibition

The fundamental difference between Biotin-VAD-FMK and Biotin-LEVD-FMK lies in their peptide recognition sequence, which dictates their binding affinity across the caspase family.

Biotin-VAD-FMK: The Pan-Caspase Probe

Biotin-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely used to determine if an apoptotic pathway is caspase-dependent.[1] Its peptide sequence, Val-Ala-Asp (VAD), mimics the cleavage site recognized by a broad range of caspases.[1] This allows it to potently inhibit most human and murine caspases, including the inflammatory caspases (caspase-1, -4, -5) and the key initiator and executioner caspases of apoptosis (caspase-3, -6, -7, -8, -9).[1]

The inhibitor's mechanism relies on the fluoromethylketone (FMK) moiety, which forms a stable, irreversible thioether linkage with the catalytic cysteine residue in the active site of a caspase, permanently inactivating it.[1] The attached biotin ligand then serves as a high-affinity handle for the detection and affinity purification of the active, inhibitor-bound caspases from cell lysates.[2][3][4]

Biotin-LEVD-FMK: The Caspase-4-Preferring Probe

In contrast, Biotin-LEVD-FMK is designed for more specific applications, primarily targeting human caspase-4 and its murine orthologue, caspase-11.[5][6] The peptide sequence Leu-Glu-Val-Asp (LEVD) is a preferred recognition motif for caspase-4.[7] This inhibitor is an invaluable tool for investigating pathways where caspase-4 plays a central role, such as apoptosis induced by Endoplasmic Reticulum (ER) stress.[5][8] While its primary target is caspase-4, it's important to note that the LEVD sequence can also be recognized and cleaved by other caspases, such as caspase-6 and -8, albeit typically with lower efficiency.[7]

Comparative Summary: Choosing Your Probe

The choice between these two inhibitors is dictated entirely by the experimental question. Biotin-VAD-FMK is the ideal first-line tool to cast a wide net, confirming general caspase involvement. Biotin-LEVD-FMK is the specialist's tool, used to dissect specific pathways where caspase-4 is a suspected protagonist.

FeatureBiotin-VAD-FMKBiotin-LEVD-FMK
Alias Biotin-Val-Ala-Asp(OMe)-FMK[9]Z-LEVD-FMK (Biotinylated)
Specificity Pan-Caspase (Broad-Spectrum) [1]Caspase-4 Preferring [5][8]
Primary Targets Caspases-1, -3, -4, -5, -6, -7, -8, -9[1]Caspase-4 (Human), Caspase-11 (Murine)[6]
Secondary Targets Weak activity against Caspase-2[1]Caspase-6, Caspase-8[7]
Mechanism The VAD peptide targets the inhibitor to the active site of multiple caspases, where the FMK group forms an irreversible covalent bond with the catalytic cysteine.[1]The LEVD peptide sequence provides preferential targeting to the active site of Caspase-4, followed by irreversible covalent binding via the FMK group.[7]
Primary Application General inhibition of apoptosis; Affinity pull-down and identification of all active caspases in a system.[4]Studying the role of Caspase-4/11 in specific pathways (e.g., ER stress, inflammasome activation); Selective pull-down of active Caspase-4.[5]
Key Considerations Broad inhibition can make it difficult to attribute effects to a single caspase. Has known off-target effects, such as inhibiting N-glycanase (NGLY1), which can induce autophagy.[10][11] Under certain conditions, it can shift cell death from apoptosis to necrosis.[12][13]Specificity is preferential, not absolute. Cross-reactivity with other caspases should be considered and validated, for instance, by using caspase-4 knockout/knockdown cell lines as a negative control.

Visualizing the Points of Intervention

To fully appreciate the differential applications of these inhibitors, it is crucial to visualize their roles within the key apoptotic signaling pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-Caspases-3, 7 Casp8->ProCasp37 Mito Mitochondrial Stress (DNA Damage, etc.) CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp37 Casp37 Caspases-3, 7 ProCasp37->Casp37 Apoptosis Apoptosis (Substrate Cleavage, Cell Death) Casp37->Apoptosis VAD Biotin-VAD-FMK (Pan-Caspase Inhibitor) VAD->Casp8 VAD->Casp9 VAD->Casp37

Figure 1: Biotin-VAD-FMK broadly inhibits initiator (Caspase-8, -9) and executioner (Caspase-3, -7) caspases.

cluster_er ER Stress Pathway cluster_downstream Downstream Events ER_Stress ER Stress (Unfolded Proteins) UPR Unfolded Protein Response (UPR) ER_Stress->UPR ProCasp4 Pro-Caspase-4 UPR->ProCasp4 Casp4 Caspase-4 ProCasp4->Casp4 ProCasp3 Pro-Caspase-3 Casp4->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis LEVD Biotin-LEVD-FMK (Caspase-4 Inhibitor) LEVD->Casp4

Figure 2: Biotin-LEVD-FMK specifically targets Caspase-4 activation in the ER stress-induced apoptotic pathway.

Experimental Protocol: Affinity Pull-Down of Active Caspases

This protocol provides a validated workflow for using biotinylated caspase inhibitors to isolate active caspases from cell lysates. The causality behind this protocol is to leverage the high-affinity, covalent bond between the inhibitor and the active enzyme, and then use the biotin tag to purify the resulting complex on streptavidin-coated beads.

Objective: To specifically capture and identify active caspases from apoptotic cell lysates using Biotin-VAD-FMK or Biotin-LEVD-FMK.

cluster_workflow Experimental Workflow A 1. Induce Apoptosis in Cells (e.g., Staurosporine, Tunicamycin) B 2. Incubate Cells with Biotinylated Inhibitor (e.g., 20-50 µM) A->B C 3. Harvest & Lyse Cells (Non-denaturing Lysis Buffer) B->C D 4. Incubate Lysate with Streptavidin-Coated Beads C->D E 5. Wash Beads Extensively (Remove non-specific binders) D->E F 6. Elute Bound Proteins (e.g., SDS-PAGE Sample Buffer) E->F G 7. Analyze by Western Blot (Probe with Caspase-Specific Antibodies) F->G

Figure 3: Workflow for the affinity purification of active caspases using biotinylated inhibitors.

Materials:

  • Cell culture reagents and appropriate apoptosis-inducing agent.

  • Biotin-VAD-FMK or Biotin-LEVD-FMK (e.g., 10 mM stock in DMSO).

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitor cocktail).

  • Streptavidin-agarose or streptavidin-magnetic beads.[14]

  • Wash Buffer (e.g., Lysis Buffer with 500 mM NaCl for high-stringency washes).

  • 2X SDS-PAGE Sample Buffer.

  • Primary antibodies specific to the caspases of interest (e.g., anti-Caspase-3, anti-Caspase-4).

  • Appropriate HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Treat cells with an appropriate stimulus to induce apoptosis. Include an untreated control group.

    • Causality Check: The choice of stimulus is critical. For studying caspase-4, an ER stress inducer like Tunicamycin is appropriate. For general apoptosis, Staurosporine is a common choice.

  • Inhibitor Labeling:

    • During the final 1-2 hours of apoptotic induction, add the biotinylated caspase inhibitor (Biotin-VAD-FMK or Biotin-LEVD-FMK) to the cell culture medium at a final concentration of 20-50 µM.[15]

    • Causality Check: This in-cell labeling step ensures that the inhibitor only binds to caspases that have been activated by the apoptotic stimulus.

  • Cell Lysis:

    • Harvest cells (scraping for adherent cells, centrifugation for suspension cells) and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).

  • Affinity Pull-Down: [4][14]

    • Equilibrate an appropriate amount of streptavidin beads by washing them three times with Lysis Buffer.

    • Incubate 500 µg to 1 mg of protein lysate with the pre-washed streptavidin beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

    • Causality Check: This incubation allows the biotin tag on the inhibitor-caspase complex to bind securely to the immobilized streptavidin.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. This step is critical to remove proteins that are non-specifically bound to the beads, ensuring the final eluate is enriched for specifically captured proteins.[16]

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2X SDS-PAGE Sample Buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.

  • Analysis by Western Blot:

    • Centrifuge the boiled sample and load the supernatant onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for the caspases you expect to be active. For example, if you used Biotin-LEVD-FMK, probe with an anti-caspase-4 antibody. If you used Biotin-VAD-FMK, you could probe for caspase-3, -8, -9, etc.

    • Visualize the results using an appropriate secondary antibody and chemiluminescence.

Interpreting the Results: A positive band for a specific caspase in the pull-down lane from stimulated cells, which is absent or significantly weaker in the lane from unstimulated cells, confirms that the specific caspase was activated in response to the stimulus. This provides direct evidence of the enzyme's involvement in the pathway under investigation.

Conclusion

Both Biotin-LEVD-FMK and Biotin-VAD-FMK are powerful affinity probes for apoptosis research. The key to their successful application lies in understanding their distinct specificities. Biotin-VAD-FMK serves as a robust, broad-spectrum tool for confirming overall caspase dependency and capturing a wide profile of active caspases. Biotin-LEVD-FMK, with its preference for caspase-4, enables a more focused investigation into specific signaling pathways, such as those initiated by ER stress. By selecting the appropriate inhibitor and employing a validated pull-down protocol, researchers can confidently identify and characterize the specific caspase players in their experimental models of programmed cell death.

References

  • Labclinics. Biotin-VAD-FMK. [Link]

  • Synonyms. What are caspase 2 inhibitors and how do they work? [Link]

  • McStay, G. P., & Green, D. R. (2014). Identification of active caspases using affinity-based probes. Cold Spring Harbor protocols, 2014(8), pdb.prot080309. [Link]

  • Wang, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. [Link]

  • National Center for Biotechnology Information. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. [Link]

  • Zhang, J., et al. (2002). Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis. Apoptosis, 7(4), 343-353. [Link]

  • Kumar, A., et al. (2022). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Current Neuropharmacology, 20(1), 180-194. [Link]

  • Wang, Q., et al. (2023). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer, 11(12), e007621. [Link]

  • Hampton, M. B., et al. (2002). Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation. Journal of Biological Chemistry, 277(22), 19663-19670. [Link]

  • Wang, F., et al. (2007). Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry. American Journal of Pathology, 170(3), 855-865. [Link]

  • Elabscience. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Poreba, M., et al. (2019). Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells. Cell Death & Disease, 10(4), 304. [Link]

  • Elabscience. Caspase Assay Kits. [Link]

  • Bioclone. Explore the World of Proteomics with Pull-Down Assay! [Link]

  • Van Gorp, H., et al. (2019). A proximity-dependent biotinylation (BioID) approach flags the p62/sequestosome-1 protein as a caspase-1 substrate. Journal of Biological Chemistry, 294(1), 253-266. [Link]

  • Jayanan, C., & Varshney, U. (2022). Pull-down of Biotinylated RNA and Associated Proteins. Bio-protocol, 12(4), e4324. [Link]

  • Wilson, S. E., et al. (2000). Caspase inhibitor z-VAD-FMK inhibits keratocyte apoptosis, but promotes keratocyte necrosis, after corneal epithelial scrape. Experimental Eye Research, 71(3), 309-315. [Link]

  • Chen, H. H., & Chen, C. Y. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3505. [Link]

  • Fuentes-Prior, P., & Salvesen, G. S. (2004). The protein structures that shape caspase activity, specificity, activation and inhibition. The Biochemical journal, 384(Pt 2), 201–232. [Link]

  • ResearchGate. Effects of z-DEVD-FMK and z-VAD-FMK on caspases. [Link]

  • Vercammen, D., et al. (1998). Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor. Journal of Experimental Medicine, 187(9), 1477-1485. [Link]

  • Needs, S. H., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. The FEBS journal, 289(11), 3115–3131. [Link]

  • Needs, S. H., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. CentAUR. [Link]

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Comparative

A Senior Scientist's Guide to Validating Caspase-4 Activation: An Objective Comparison of Affinity Labeling with Biotin-LEVD-FMK

This guide provides an in-depth, experience-driven comparison of methodologies for validating the activation of Caspase-4, a critical mediator of the non-canonical inflammasome pathway. We will focus on the principles an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of methodologies for validating the activation of Caspase-4, a critical mediator of the non-canonical inflammasome pathway. We will focus on the principles and practical application of Biotin-LEVD-FMK for affinity labeling, comparing its performance and the data it generates against other common techniques. Our objective is to equip researchers with the knowledge to design robust experiments that deliver unequivocal proof of Caspase-4 activity.

The Challenge: Pinpointing Caspase-4 in the Inflammatory Cascade

Caspase-4 (and its mouse ortholog, Caspase-11) acts as the direct intracellular sensor for lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory form of programmed cell death known as pyroptosis.[1][2] Upon binding LPS, pro-caspase-4 oligomerizes and undergoes auto-cleavage, gaining its full enzymatic activity. The primary function of active Caspase-4 is to cleave the pore-forming protein Gasdermin D (GSDMD).[1][3] The N-terminal fragment of GSDMD then inserts into the plasma membrane, creating pores that lead to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[3][4]

Validating this activation event, however, is not trivial. The inflammatory caspases (Caspase-1, -4, and -5) share significant homology and overlapping substrate specificities.[5] Furthermore, commercially available reagents based on preferred caspase cleavage sequences, such as LEVD (Leu-Glu-Val-Asp), are not entirely specific and can be recognized by other caspases, including apoptotic caspases like Caspase-8 under certain contexts.[6][7] This presents a significant challenge: how can one be certain that the activity being measured is genuinely from Caspase-4 and not a confounding protease?

This guide addresses this challenge by detailing the use of an activity-based probe, Biotin-LEVD-FMK, which moves beyond measuring total enzymatic activity to specifically identify which caspases are active.

Part 1: The Gold Standard? Affinity Labeling with Biotin-LEVD-FMK

Affinity labeling, or activity-based protein profiling (ABPP), is a powerful technique that directly identifies active enzymes within a complex biological sample. It provides a definitive answer to the question, "Which specific caspase is active?" rather than the more ambiguous "Is there any 'LEVDase' activity?".

The Principle: An Irreversible, Targeted Trap

The Biotin-LEVD-FMK probe is a sophisticated tool composed of three key elements:

  • LEVD Peptide Sequence: This tetrapeptide sequence is a recognized cleavage motif for Caspase-4.[8] While not perfectly specific, it directs the probe preferentially toward Caspase-4 and a subset of related caspases.

  • Fluoromethylketone (FMK) Group: This reactive group forms a stable, irreversible covalent bond with the catalytic cysteine residue in the active site of a caspase.[9] This is the key to the probe's function: it only binds to caspases that are in their active conformation. Pro-caspases will not be labeled.

  • Biotin Tag: This high-affinity ligand allows for the selective capture and purification of the entire probe-caspase complex using streptavidin-conjugated beads.[10]

The workflow involves incubating live cells or fresh lysates with the cell-permeable Biotin-LEVD-FMK probe. The probe enters the cells and binds to any active caspases that recognize the LEVD sequence. Following lysis, streptavidin beads are used to "pull down" everything attached to the biotin tag. The captured proteins are then eluted and analyzed by western blot using an antibody specific for Caspase-4. A band at the correct molecular weight for active Caspase-4 is unequivocal proof of its activation.

G cluster_0 Step 1: In-Cell Labeling cluster_1 Step 2: Lysis & Capture cluster_2 Step 3: Wash & Elute cluster_3 Step 4: Analysis Probe Biotin-LEVD-FMK Cell Cell with Active Caspase-4 Probe->Cell Cell Permeable Lysate Cell Lysate with Labeled Caspase-4 Bead Streptavidin Bead Wash Wash away unbound proteins Bead->Wash Lysate->Bead High-affinity binding Elute Elute captured Caspase-4 complex Wash->Elute WB Western Blot with anti-Caspase-4 Ab Elute->WB

Figure 1. Experimental workflow for Biotin-LEVD-FMK pull-down.
Detailed Protocol: Affinity Pull-Down of Active Caspase-4

This protocol is a self-validating system. A positive signal is contingent on three independent factors: the enzyme's activity (binding the FMK), the peptide recognition (LEVD sequence), and the protein's identity (recognized by the specific antibody).

Materials:

  • Biotin-LEVD-FMK (or Biotin-VAD-FMK as a pan-caspase control)[11][12]

  • Streptavidin-agarose or magnetic beads

  • Non-denaturing Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with fresh protease inhibitors)

  • Primary antibody against Caspase-4 (validated for Western Blot)

  • HRP-conjugated secondary antibody

  • Cells of interest (e.g., THP-1 monocytes, BMDMs)

  • Inducing agent (e.g., electroporated LPS)

Methodology:

  • Cell Treatment & Labeling:

    • Plate cells and treat with your stimulus (e.g., intracellular LPS) to activate the non-canonical inflammasome. Include appropriate negative (untreated) and positive controls.

    • Causality Check: This step is designed to induce the biological event of interest. The duration and concentration of the stimulus must be optimized for your specific cell type.

    • During the final 1-2 hours of stimulation, add Biotin-LEVD-FMK to the culture medium to a final concentration of 10-20 µM.

    • Causality Check: The FMK moiety forms an irreversible bond. Adding the probe during the stimulation phase ensures it captures the activation event as it happens.

  • Cell Lysis:

    • Harvest cells by scraping or centrifugation. Wash twice with ice-cold PBS to remove all media and excess probe.

    • Lyse the cell pellet in ice-cold, non-denaturing lysis buffer for 30 minutes on ice.

    • Causality Check: A non-denaturing buffer is essential. Harsh buffers (like RIPA) would disrupt the protein's native conformation and could interfere with the streptavidin-biotin interaction.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is your protein lysate.

  • Affinity Capture (Pull-Down):

    • Equilibrate the streptavidin beads by washing them three times in lysis buffer.

    • Add a sufficient volume of equilibrated beads (e.g., 30 µL of slurry) to your cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Causality Check: This incubation allows the high-affinity interaction between biotin and streptavidin to proceed to completion, ensuring efficient capture of the labeled caspases.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (4-5 times) with lysis buffer. With each wash, resuspend the beads completely and then re-pellet.

    • Causality Check: This is the most critical step for ensuring specificity. Thorough washing removes all non-specifically bound proteins, which are the primary source of false-positive results.

    • After the final wash, elute the captured proteins by resuspending the beads in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Detection by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for Caspase-4.

    • Detect with an appropriate HRP-conjugated secondary antibody and an ECL substrate.

Expected Result: A band corresponding to the molecular weight of the active Caspase-4 subunit (~30-35 kDa, depending on the specific cleavage) should appear only in the lanes from stimulated, probe-treated cells. No band should appear in the negative control lanes.

Part 2: Orthogonal Approaches for Robust Validation

No single technique tells the whole story. To build a compelling case for Caspase-4 activation, the results from affinity labeling should be supported by data from orthogonal methods. Each method interrogates a different aspect of the activation pathway.

G LPS Intracellular LPS ProCasp4 Pro-Caspase-4 (~43 kDa) LPS->ProCasp4 binds & induces oligomerization ActiveCasp4 Active Caspase-4 (p20/p10) ProCasp4->ActiveCasp4 auto-cleavage ProGSDMD Full-length GSDMD (~53 kDa) ActiveCasp4->ProGSDMD cleaves CleavedGSDMD GSDMD-NT (~31 kDa) ProGSDMD->CleavedGSDMD Pyroptosis Pyroptosis & Cytokine Release CleavedGSDMD->Pyroptosis forms pores

Figure 2. Simplified non-canonical inflammasome pathway.
Western Blot for Pro-Caspase-4 Cleavage
  • Principle: This is the most direct alternative. Activation requires the proteolytic cleavage of the inactive ~43 kDa pro-enzyme into its active subunits.[13] This is visualized as a decrease in the full-length band and/or the appearance of smaller cleaved fragments.[14]

  • Experimental Insight: Use an antibody that recognizes both the pro-form and the cleaved fragment. This allows you to see the conversion directly. Running both the cell lysate and the supernatant can be informative, as active caspases can sometimes be released from pyroptotic cells.

GSDMD Cleavage Assay
  • Principle: This method provides a direct functional readout of Caspase-4 activity. Active Caspase-4 cleaves GSDMD (~53 kDa) into its N-terminal (GSDMD-NT, ~31 kDa) and C-terminal fragments.[15] Detecting the appearance of the GSDMD-NT fragment by western blot is powerful evidence of upstream inflammatory caspase activity.[1][3]

  • Experimental Insight: This is arguably the most important validation experiment. If you claim Caspase-4 is active, you must show that its primary substrate is being processed.

Caspase-4 Colorimetric/Fluorometric Activity Assay
  • Principle: These are lysate-based assays that use the LEVD peptide conjugated to a colorimetric (pNA) or fluorometric reporter.[2][5] Cleavage of the peptide by active caspases in the lysate releases the reporter, which can be quantified with a plate reader.

  • Experimental Insight: While simple and high-throughput, this method should be used with extreme caution if claiming specificity. It measures the total "LEVD-cleaving" activity in the lysate, which could come from Caspase-1, -5, or even apoptotic caspases. It is best used for screening purposes before validation with more specific methods.

Downstream Cytokine Release (ELISA)
  • Principle: The ultimate biological consequence of non-canonical inflammasome activation is the release of inflammatory cytokines.[16] An ELISA for IL-1β or IL-18 in the cell culture supernatant provides a sensitive, quantitative measure of the terminal pathway output.

  • Experimental Insight: This is a crucial functional endpoint but is also the most indirect. Caspase-4 can trigger NLRP3 inflammasome activation, leading to Caspase-1-mediated processing of pro-IL-1β.[10] Therefore, this result must be paired with more direct evidence of Caspase-4 activation.

Part 3: Comparative Analysis & Data Summary

To select the appropriate method, a researcher must weigh the question being asked against the strengths and limitations of each technique.

Method Principle Information Provided Specificity Key Advantage Key Limitation
Biotin-LEVD-FMK Pull-Down Irreversible affinity labeling of active caspases, followed by pull-down and WB.Directly identifies specific active caspases.Very High. Unambiguously identifies the protein that was enzymatically active.The most definitive method for identifying active Caspase-4.Lower throughput, requires careful optimization of washing steps.
Western Blot (Cleaved Casp-4) Detects the molecular weight shift from pro-caspase to active fragments.[13][17]Shows processing/cleavage of the Caspase-4 protein.High. Specific to Caspase-4 protein, assuming a good antibody.Direct, widely accessible, and relatively straightforward.Cleavage does not always perfectly correlate with enzymatic activity.
GSDMD Cleavage Assay (WB) Detects the appearance of the cleaved N-terminal fragment of GSDMD.[3][15]Confirms downstream functional activity of an inflammatory caspase.Medium. GSDMD is the key substrate, but Caspase-1 and -11 can also cleave it.[18]Excellent readout of the canonical pyroptotic event.Does not directly identify the responsible upstream caspase.
Colorimetric/Fluorometric Assay Measures cleavage of a LEVD-reporter peptide in cell lysate.Quantifies total "LEVDase" enzymatic activity.Low. Cannot distinguish between Caspase-4, -1, -5, or other caspases that may cleave LEVD.[6]High-throughput, quantitative, and simple to perform.Lacks specificity; prone to generating misleading conclusions if used alone.
Cytokine ELISA Quantifies released IL-1β/IL-18 in the supernatant.[16]Measures the final biological output of the inflammatory cascade.Low. Highly indirect; typically a consequence of Caspase-1 activity, which can be downstream of Caspase-4.Highly sensitive and biologically relevant functional endpoint.Does not provide mechanistic insight into the upstream caspases involved.

Conclusion & Expert Recommendation

For unequivocal proof of Caspase-4 activation, we strongly recommend a dual-pronged strategy:

  • Primary Validation: Use Biotin-LEVD-FMK affinity labeling and pull-down to directly and unambiguously demonstrate that the Caspase-4 protein is enzymatically active in your experimental model.

  • Functional Corroboration: Complement this finding by performing a western blot for GSDMD cleavage . This confirms that the active Caspase-4 you identified is performing its expected biological function, leading to the initiation of pyroptosis.

By combining the "who" from the pull-down with the "what" from the GSDMD cleavage assay, researchers can build a robust and compelling story of Caspase-4-mediated non-canonical inflammasome activation.

References

  • Boucher, D., Monteleone, M., & Coll, R. C. (2022). Gasdermin D Cleavage Assay Following Inflammasome Activation. Methods in Molecular Biology. [Link]

  • Cell Signaling Technology. (2020). Apoptosis assays: western blots. YouTube. [Link]

  • Biocompare. (n.d.). Caspase 4 ELISA Kits. Biocompare. [Link]

  • Boucher, D., Monteleone, M., & Coll, R. C. (2022). Gasdermin D Cleavage Assay Following Inflammasome Activation. PubMed. [Link]

  • Abbkine. (2026, January 19). Abbkine's Caspase-4 Assay Kit (Colorimetric) (KTA3023): A Reliable Tool for Deciphering Inflammatory Caspase Activity. Abbkine. [Link]

  • Malireddi, R. K. S., & Kanneganti, T.-D. (2023). Evaluation of Caspase Activation to Assess Innate Immune Cell Death. Journal of Visualized Experiments. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Boster Biological Technology. (n.d.). Caspase-4 Activity Assay Kit. Boster Bio. [Link]

  • Poreba, M., et al. (2018). Caspase selective reagents for diagnosing apoptotic mechanisms. Cell Death & Differentiation. [Link]

  • Liu, X., et al. (2020). Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage. eLife. [Link]

  • Xu, X., et al. (2003). Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry. Clinical Cancer Research. [Link]

  • Roy, S., et al. (2026). Gasdermin D Cleavage and Cytokine Release, Indicative of Pyroptotic Cell Death, Induced by Ophiobolin A in Breast Cancer Cell Lines. MDPI. [Link]

Sources

Comparative

Technical Comparison: Biotin-LEVD-FMK vs. Fluorogenic Caspase Substrates

Focus Target: Caspase-4 (Human) / Caspase-11 (Murine) Executive Summary In the study of non-canonical inflammasomes, distinguishing between the physical presence of an active enzyme and its catalytic rate is critical. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Target: Caspase-4 (Human) / Caspase-11 (Murine)

Executive Summary

In the study of non-canonical inflammasomes, distinguishing between the physical presence of an active enzyme and its catalytic rate is critical. This guide compares two distinct chemical tools used to interrogate Caspase-4 (and its murine ortholog Caspase-11):

  • Biotin-LEVD-FMK: An irreversible, cell-permeable affinity label used to "trap" and isolate active caspase species for downstream proteomic analysis (Western blot/Mass Spectrometry).

  • Fluorogenic Substrates (e.g., Ac-LEVD-AFC/AMC): Reversible reporter molecules used to quantify enzymatic turnover rates (

    
    , 
    
    
    
    ) in real-time.

Key Takeaway: Use Biotin-LEVD-FMK when you need to prove which specific caspase is active by visualizing the cleaved p20 subunit via blotting. Use Fluorogenic Substrates for high-throughput screening of inhibitors or kinetic profiling.

Mechanistic Principles

The fundamental difference lies in the chemical interaction with the catalytic cysteine residue (Cys258 in Caspase-4).

Biotin-LEVD-FMK (The "Trap")
  • Mechanism: Suicide Inhibition.

  • Chemistry: The Fluoromethylketone (FMK) group acts as a "warhead." It undergoes a nucleophilic attack by the thiolate anion of the catalytic cysteine. This results in the formation of a stable, covalent thioether bond .

  • Result: The enzyme is permanently disabled and tagged with Biotin. This allows for Streptavidin-based retrieval of the specific enzyme population that was active at the time of treatment.

Fluorogenic Substrates (The "Reporter")
  • Mechanism: Proteolytic Cleavage.

  • Chemistry: The peptide (LEVD) is linked to a fluorophore (e.g., AFC or AMC) via an amide bond. The enzyme recognizes the LEVD sequence and hydrolyzes the bond after the Aspartic acid (D).

  • Result: The fluorophore is released, shifting its emission spectrum (fluorescence increases).[1] The enzyme remains active and continues to process more substrate (Signal Amplification).

Diagram: Molecular Mechanism of Action

Mechanism cluster_0 Path A: Biotin-LEVD-FMK cluster_1 Path B: Fluorogenic Substrate Enzyme Active Caspase-4 (Catalytic Cys-SH) Probe Biotin-LEVD-FMK (Electrophile) Enzyme->Probe Irreversible Binding Substrate Ac-LEVD-AFC (Quenched) Enzyme->Substrate Reversible Binding Complex Covalent Thioether Adduct (Dead Enzyme) Probe->Complex Alkylation Detection1 Streptavidin Pull-down -> Western Blot Complex->Detection1 Product Free AFC (Fluorescent) Substrate->Product Hydrolysis Recycle Enzyme Released (Still Active) Substrate->Recycle Turnover Recycle->Substrate Repeats

Caption: Comparison of irreversible alkylation (Path A) versus catalytic turnover (Path B).

Comparative Analysis Matrix

FeatureBiotin-LEVD-FMKFluorogenic Substrates (Ac-LEVD-AFC)
Primary Output Physical isolation of active enzyme.Quantification of enzymatic activity.[1][2][3][4]
Binding Type Covalent, Irreversible (1:1 stoichiometry).Non-covalent, Reversible (Catalytic).
Signal Amplification None (Stoichiometric).High (One enzyme cleaves many molecules).
Specificity High (Confirmed by MW on Western Blot).Moderate (Cross-reactive with Caspase-1/5).
Temporal Resolution Snapshot (Cumulative activity up to lysis).Real-time (Kinetic curves).
Cell Permeability Yes (Treat live cells).No (Usually requires cell lysis first).
Best Application Validating specific cleavage of Caspase-4 (p20 fragment).High-Throughput Screening (HTS) of drugs.

Experimental Workflows

Protocol A: Affinity Labeling (Biotin-LEVD-FMK)

Purpose: To prove that Caspase-4 is processed and active in live cells upon LPS stimulation.

  • Cell Treatment:

    • Seed macrophages (e.g., THP-1 or BMDMs).

    • Pre-treat with 10-20 µM Biotin-LEVD-FMK for 1 hour. Note: FMK probes are cell-permeable.[5][6]

    • Stimulate cells (e.g., intracellular LPS transfection) to trigger non-canonical inflammasome.

  • Lysis & Capture:

    • Wash cells 3x with PBS to remove unbound probe.

    • Lyse cells in buffer containing protease inhibitors (but NO DTT/Mercaptoethanol initially, as reducing agents can interfere with biotin-streptavidin binding if not careful, though the thioether bond is stable).

  • Pull-Down:

    • Incubate lysate with Streptavidin-Agarose beads for 2 hours at 4°C.

    • The beads capture only the Caspase-4 molecules that were active and bound to the probe.

  • Validation (Western Blot):

    • Boil beads in SDS-loading buffer.

    • Run SDS-PAGE and blot with Anti-Caspase-4 antibody .

    • Result: You will see a band at ~20 kDa (the active p20 subunit). Pro-caspase (43 kDa) should not be pulled down unless it has some basal activity.

Protocol B: Kinetic Assay (Fluorogenic Substrate)

Purpose: To measure the rate of caspase activity in a lysate.

  • Lysis:

    • Stimulate cells as required.[6]

    • Lyse cells in Caspase Assay Buffer (typically HEPES, NaCl, CHAPS, EDTA, Glycerol, and 10 mM DTT ). DTT is required here to keep the catalytic cysteine reduced.

  • Reaction Setup:

    • Transfer lysate to a black 96-well plate.

    • Add 50 µM Ac-LEVD-AFC .

  • Measurement:

    • Incubate at 37°C.

    • Read fluorescence (Ex: 400 nm / Em: 505 nm) every 5 minutes for 1 hour.

  • Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Time.

    • Calculate slope (Vmax) to determine relative activity.

Diagram: Workflow Decision Tree

Workflows Start Start: Inflammasome Experiment Question Goal: Isolate Protein vs. Measure Rate? Start->Question Isolate Goal: Isolate Active Species Question->Isolate Physical Proof Rate Goal: Measure Kinetics Question->Rate Quantification StepA1 Add Biotin-LEVD-FMK (Live Cells) Isolate->StepA1 StepA2 Lysis & Streptavidin Pull-down StepA1->StepA2 ResultA Western Blot (p20 band) *Confirms Identity* StepA2->ResultA StepB1 Lysis (w/ DTT) Rate->StepB1 StepB2 Add Ac-LEVD-AFC (In Plate) StepB1->StepB2 ResultB Fluorescence Curve *Quantifies Activity* StepB2->ResultB

Caption: Decision tree for selecting between affinity labeling (Left) and fluorogenic assays (Right).

Scientific Integrity & Troubleshooting (E-E-A-T)

Specificity Challenges

Both LEVD-FMK and LEVD-AFC are based on the peptide preference of Caspase-4. However, Caspase-1 can also cleave LEVD sequences, albeit with lower efficiency [1].

  • The Trap (FMK) Advantage: When using Biotin-LEVD-FMK, the Western blot step acts as a secondary filter. Even if Caspase-1 binds the probe, the anti-Caspase-4 antibody used in the final blot will only reveal Caspase-4. This makes the FMK method more specific in practice than the fluorogenic assay.

  • The Substrate (AFC) Risk: In a plate reader, signal from Caspase-1 cleavage of LEVD-AFC is indistinguishable from Caspase-4 cleavage. You must use selective inhibitors (e.g., YVAD-CHO to block Caspase-1) to validate that the signal is truly Caspase-4 derived [2].

Self-Validating Controls

To ensure trustworthiness in your data:

  • Competition Control: Pre-incubate samples with non-biotinylated Z-VAD-FMK before adding Biotin-LEVD-FMK. The signal on the blot should disappear.

  • Negative Control: Use Casp4-null (CRISPR knockout) cells.

  • Loading Control: For the pull-down, stain the "Input" (total lysate before beads) to show equal protein loading.

References

  • McStay, G. P., & Green, D. R. (2014). Identification of active caspases using affinity-based probes.[7] Cold Spring Harbor Protocols.

    • Source:

  • Ramirez, M. L., et al. (2010). Widespread RNA metabolism impairment in TDP-43-deficient mice.

    • Source:

  • Thermo Fisher Scientific. Caspase Assays & Reagents Technical Guide.

    • Source:[2]

  • R&D Systems. Pan Caspase Inhibitor Z-VKD-FMK Biotinylated (FMK011)

    • Source:

Sources

Validation

Technical Dossier: Validating Irreversible Caspase-4 Inhibition with Biotin-LEVD-FMK

Executive Summary This technical guide outlines the validation protocols for Biotin-LEVD-FMK , a cell-permeable, irreversible inhibitor targeting Caspase-4. Unlike reversible aldehyde (CHO) inhibitors, the fluoromethylke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the validation protocols for Biotin-LEVD-FMK , a cell-permeable, irreversible inhibitor targeting Caspase-4. Unlike reversible aldehyde (CHO) inhibitors, the fluoromethylketone (FMK) moiety forms a covalent thioether bond with the catalytic cysteine, permanently disabling the enzyme. This guide provides the experimental framework to confirm this irreversibility and distinguish Caspase-4 activity within the non-canonical inflammasome pathway.

Mechanistic Intelligence: The Warhead and The Trap

To validate inhibition, one must first understand the molecular interaction. Biotin-LEVD-FMK functions through a "Trap and Tag" mechanism:

  • The Trap (LEVD Sequence): The peptide sequence Leu-Glu-Val-Asp mimics the substrate recognition motif of Caspase-4. While Caspase-4 (human) and Caspase-11 (murine) share substrate preferences with Caspase-1 (WEHD/LEVD), this sequence directs the molecule into the catalytic pocket.

  • The Warhead (FMK): The fluoromethylketone group is an electrophilic trap. Upon entry into the active site, the catalytic Cysteine (Cys258 in Caspase-4) attacks the ketone, displacing the fluoride leaving group. This results in a stable, irreversible thioether adduct .

  • The Tag (Biotin): The N-terminal biotin label allows for physical retrieval of the enzyme-inhibitor complex, providing the only definitive proof of covalent modification (see Protocol B).

Pathway Context: Non-Canonical Inflammasome

Caspase-4 acts as a direct sensor for intracellular LPS.[1][2][3][4] Its inhibition prevents the cleavage of Gasdermin D (GSDMD), thereby blocking pyroptosis.

Caspase4_Pathway LPS Intracellular LPS Casp4_Inactive Pro-Caspase-4 (Inactive) LPS->Casp4_Inactive Direct Binding Casp4_Active Caspase-4 (Oligomerized) Casp4_Inactive->Casp4_Active Oligomerization Complex Covalent Adduct (Inactive) Casp4_Active->Complex Irreversible Inhibition GSDMD GSDMD (Full Length) Casp4_Active->GSDMD Cleavage (Asp276) Inhibitor Biotin-LEVD-FMK Inhibitor->Casp4_Active Alkylation Pyroptosis Pyroptosis (Pore Formation) GSDMD->Pyroptosis

Figure 1: The non-canonical inflammasome pathway. Biotin-LEVD-FMK intercepts activated Caspase-4, preventing GSDMD cleavage and subsequent pyroptosis.

Comparative Landscape

Select the correct tool for your specific question. Biotin-LEVD-FMK is superior for mechanism of action studies but requires careful controls for specificity.

FeatureBiotin-LEVD-FMK Ac-LEVD-CHO Z-VAD-FMK
Binding Type Irreversible (Covalent) Reversible (Competitive)Irreversible (Covalent)
Primary Utility Pull-down assays; Sustained inhibitionShort-term kineticsPan-caspase positive control
Washout Stability High (Activity does not recover)Low (Activity recovers)High
Detection Streptavidin-HRP / Mass Spec NoneRequires antibody
Specificity Risk Moderate (Cross-reacts w/ Casp-1/5)ModerateHigh (Inhibits all caspases)
Experimental Validation Protocols

To scientifically confirm "irreversible inhibition," you cannot rely on a standard IC50 curve. You must demonstrate that the inhibitor cannot be removed by dilution or dialysis.

Protocol A: The "Jump-Dilution" Assay (Enzymatic Validation)

Objective: Prove that reducing the concentration of free inhibitor does not restore enzyme activity.

Reagents:

  • Recombinant Caspase-4 (Active).

  • Substrate: Ac-LEVD-AFC (Fluorogenic).

  • Inhibitor: Biotin-LEVD-FMK (Test) vs. Ac-LEVD-CHO (Control).

Workflow:

  • Pre-incubation (High Concentration):

    • Incubate Caspase-4 (100 nM) with Inhibitor (10 µM, ~100x IC50) for 30 minutes at 37°C.

    • Control: Incubate Caspase-4 with DMSO vehicle only.

  • The "Jump" (Rapid Dilution):

    • Dilute the mixture 100-fold into assay buffer containing the substrate (Ac-LEVD-AFC).

    • Final Concentrations: Caspase-4 is now 1 nM; Inhibitor is now 100 nM (below effective IC50 if reversible).

  • Measurement:

    • Immediately monitor fluorescence (Ex: 400nm / Em: 505nm) continuously for 60 minutes.

Data Interpretation:

  • Irreversible (FMK): The slope (reaction rate) remains near zero. The enzyme was permanently disabled during the pre-incubation.

  • Reversible (CHO): The slope rapidly increases. Upon dilution, the inhibitor dissociates, and the enzyme recovers activity.

Dilution_Assay Step1 1. Pre-Incubation [Enzyme] = 100 nM [Inhibitor] = 10 µM Step2 2. Jump Dilution (1:100) Into Substrate Buffer Step1->Step2 OutcomeA Scenario A: Reversible Inhibitor dissociates Activity Recovers Step2->OutcomeA Ac-LEVD-CHO OutcomeB Scenario B: Irreversible Covalent Bond Holds No Activity Step2->OutcomeB Biotin-LEVD-FMK

Figure 2: The Jump-Dilution workflow. Only irreversible inhibitors maintain inhibition after the rapid reduction of free inhibitor concentration.

Protocol B: The Streptavidin Pull-Down (Physical Validation)

Objective: Confirm the formation of a covalent bond between Biotin-LEVD-FMK and Caspase-4.

Reagents:

  • THP-1 Monocytes (LPS-primed).

  • Streptavidin-Agarose or Magnetic Beads.

  • Lysis Buffer (RIPA or NP-40).

Workflow:

  • Treatment: Treat cells with Biotin-LEVD-FMK (20 µM) for 1 hour, followed by LPS stimulation (to activate Caspase-4) for 4 hours.

  • Lysis: Lyse cells on ice. Clarify lysate by centrifugation.

  • Pull-Down:

    • Incubate lysate with Streptavidin beads for 2 hours at 4°C.

    • CRITICAL WASH: Wash beads 3x with High Stringency Buffer (containing 0.1% SDS or 1M NaCl). Rationale: Non-covalent binders will be washed away; covalent bonds withstand this stress.

  • Elution & Blot: Boil beads in SDS-PAGE loading buffer. Perform Western Blot probing for Caspase-4 .

Data Interpretation:

  • Positive Result: A band corresponding to the active p20 subunit of Caspase-4 appears in the pull-down lane. This confirms the inhibitor physically tagged the enzyme.

  • Specificity Check: Probe the same blot for Caspase-3. If Biotin-LEVD-FMK is specific at the concentration used, Caspase-3 should not be pulled down significantly.

References
  • Shi, J., et al. (2014).[4] "Inflammatory caspases are innate immune receptors for intracellular LPS." Nature, 514, 187–192.

    • Establishes Caspase-4 as the direct sensor for LPS and the target for non-canonical inflammasome inhibition.
  • Grimm, S.W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes." Drug Metabolism and Disposition, 37(7), 1355-1370.

    • Definitive guide on dilution/dialysis methods for distinguishing reversible vs. irreversible inhibition.
  • Thornberry, N.A., et al. (1994). "Inactivation of interleukin-1 beta converting enzyme by peptide (acyloxy)methyl ketones." Biochemistry, 33(13), 3934-3940.

    • Foundational paper describing the mechanism of FMK/CMK irreversible alkyl
  • Agard, N.J., et al. (2010).[5] "Global kinetic analysis of proteolysis via quantitative diagramming of proteolytic fragments." Proceedings of the National Academy of Sciences, 107(46), 19655-19660.

    • Provides data on substrate specificity profiles for Caspase-1 vs. Caspase-4.

Sources

Comparative

Technical Comparison Guide: Biotin-LEVD-FMK in Non-Canonical Inflammasome Profiling

Executive Summary The precise interrogation of the non-canonical inflammasome—driven by Caspase-4 and Caspase-5 in humans and Caspase-11 in mice—requires tools that can distinguish these effectors from the canonical Casp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise interrogation of the non-canonical inflammasome—driven by Caspase-4 and Caspase-5 in humans and Caspase-11 in mice—requires tools that can distinguish these effectors from the canonical Caspase-1 and apoptotic executioners. Biotin-LEVD-FMK represents a targeted Activity-Based Probe (ABP) designed to affinity-label the active catalytic site of Group I inflammatory caspases, with enhanced specificity for Caspase-4/11 over the pan-caspase probe Biotin-VAD-FMK.

This guide evaluates the performance of Biotin-LEVD-FMK against standard alternatives, detailing the mechanistic basis for its selection, experimental protocols for affinity pull-downs, and critical controls required to validate non-canonical signaling.

Mechanism of Action & Specificity

The Non-Canonical Activation Pathway

Unlike the canonical inflammasome, which relies on sensor proteins (NLRP3, NLRC4) and the adaptor ASC, the non-canonical pathway is initiated by the direct binding of intracellular lipopolysaccharide (LPS) to the CARD domain of Caspase-4/11.[1] This binding induces oligomerization and proximity-induced auto-activation, leading to the cleavage of Gasdermin D (GSDMD) and subsequent pyroptosis.

The Probe: Biotin-LEVD-FMK
  • Target Recognition (LEVD): The peptide sequence Leucine-Glutamate-Valine-Aspartic Acid (LEVD) mimics the preferred substrate motif of Caspase-4. The Glutamate (E) at the P3 position provides selectivity over apoptotic caspases (e.g., Caspase-3, which prefers DEVD) and offers distinct binding kinetics compared to the Caspase-1 preferred YVAD motif.

  • Warhead (FMK): The fluoromethylketone (FMK) group acts as a suicide inhibitor, forming an irreversible covalent thioether bond with the catalytic cysteine residue of the active caspase.

  • Detection (Biotin): The biotin tag facilitates the isolation of the active caspase complex via streptavidin-coated matrices, allowing for the differentiation between active enzyme and inactive zymogen—a distinction impossible with standard antibody-based Western blotting alone.

Pathway Visualization

The following diagram illustrates the non-canonical activation cascade and the specific intervention point of the Biotin-LEVD-FMK probe.

NonCanonicalPathway LPS Cytosolic LPS (Gram- Negative) CaspInactive Pro-Caspase-4/11 (Inactive Monomer) LPS->CaspInactive Direct Binding (CARD) CaspActive Caspase-4/11 Oligomer (Active Protease) CaspInactive->CaspActive Oligomerization Complex Biotin-Caspase Complex (Irreversible Inhibition) CaspActive->Complex Trapped State GSDMD GSDMD (Full Length) CaspActive->GSDMD Cleavage Probe Biotin-LEVD-FMK (Affinity Probe) Probe->CaspActive Covalent Binding Complex->GSDMD Blocked GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Activation Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis

Caption: Schematic of the non-canonical inflammasome pathway showing direct LPS sensing by Caspase-4/11 and the mechanism of Biotin-LEVD-FMK interception.

Comparative Analysis: LEVD vs. Alternatives

Selecting the correct control is critical for data interpretation. The table below compares Biotin-LEVD-FMK against common alternatives.

Table 1: Comparative Performance of Inflammasome Probes
FeatureBiotin-LEVD-FMK Biotin-VAD-FMK Biotin-YVAD-FMK Antibody (WB)
Primary Target Caspase-4 (Human) / 11 (Mouse) Pan-Caspase (Broad)Caspase-1 (Canonical)Total Protein
Specificity High for Non-Canonical; Low for ApoptoticLow; Binds Casp-1, -3, -8, -11High for CanonicalN/A (Detects Sequence)
Readout Activity (Only binds active enzyme)Activity (Binds all active caspases)Activity (Casp-1 specific)Presence (Zymogen + Cleaved)
Best Use Case Distinguishing Casp-4/11 activity from Casp-1General screening of total caspase activationExcluding canonical inflammasome involvementConfirming protein expression levels
Limitations Can cross-react with Casp-1 at high conc. (>20 µM)Cannot distinguish specific caspase isoforms without WBPoor affinity for Casp-4/11Cannot distinguish active enzyme from processed but inhibited forms
Why LEVD over VAD?

While Biotin-VAD-FMK is a robust "catch-all" probe, its lack of specificity creates noise. In experiments involving concurrent apoptosis (Caspase-3/8 activation) or canonical inflammasome activation (Caspase-1), VAD pull-downs will be dominated by these abundant proteases, potentially masking the lower-abundance Caspase-11 signal. Biotin-LEVD-FMK minimizes this competition, enriching specifically for the non-canonical effectors.

Experimental Protocol: Affinity Labeling & Pull-Down

This protocol describes the isolation of active Caspase-11/4 from LPS-primed macrophages using Biotin-LEVD-FMK.

Reagents Required[3][4][5][6][7][8][9]
  • Probe: Biotin-LEVD-FMK (Stock: 10 mM in DMSO).

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, 10% Glycerol, 2 mM EDTA. Crucial: Do NOT add protease inhibitors initially.

  • Beads: Streptavidin-Agarose or Magnetic Beads.

  • Control Inhibitor: Unlabeled z-LEVD-fmk (for competition assay).

Step-by-Step Workflow
  • Cell Stimulation:

    • Prime Bone Marrow-Derived Macrophages (BMDMs) with LPS (1 µg/mL) for 4 hours (Signal 1).

    • Transfect cytosolic LPS (e.g., using FuGENE or cholera toxin B subunit) to trigger non-canonical activation (Signal 2).

  • Pulse-Labeling (In Cellulo):

    • Add Biotin-LEVD-FMK (10 µM final) directly to the culture media 1 hour prior to harvest.

    • Control: For competition controls, pre-treat cells with unlabeled z-LEVD-fmk (50 µM) for 30 mins before adding the biotinylated probe.

  • Lysis & Capture:

    • Wash cells 3x with ice-cold PBS to remove excess unbound probe.

    • Lyse cells in Lysis Buffer. Incubate on ice for 20 mins.

    • Centrifuge (14,000 x g, 10 mins) to clear debris.

    • Incubate supernatant with Streptavidin beads for 2 hours at 4°C with rotation.

  • Stringent Washing:

    • Wash beads 4x with Lysis Buffer containing 500 mM NaCl (high salt reduces non-specific binding).

  • Elution & Analysis:

    • Boil beads in 2x SDS-PAGE Loading Buffer for 5 mins.

    • Perform Western Blot using anti-Caspase-11 (or Caspase-4) antibody.[2]

    • Result: You should see a band at ~20-26 kDa (active subunit) only in the pull-down lane, not in the competition control.

Workflow Visualization

PullDownProtocol Cells LPS-Primed Macrophages ProbeAdd Add Biotin-LEVD-FMK (1 hr incubation) Cells->ProbeAdd Lysis Cell Lysis (Native Conditions) ProbeAdd->Lysis Capture Streptavidin Pull-Down Lysis->Capture Biotin-Enzyme Complex Wash High Salt Wash (Remove Background) Capture->Wash Elute Elution & SDS-PAGE Wash->Elute Western Western Blot: Anti-Caspase-11 Elute->Western Detect Active Species

Caption: Operational workflow for the Biotin-LEVD-FMK affinity pull-down assay to isolate active inflammatory caspases.

Critical Controls & Validation

To ensure scientific integrity, every Biotin-LEVD-FMK assay must include the following internal controls:

The Competition Control (Specificity Check)
  • Method: Pre-incubate samples with 5-10x excess of unlabeled z-LEVD-fmk or z-VAD-fmk before adding the biotinylated probe.

  • Expected Result: The signal in the pull-down (Western blot) must be completely ablated. If the band persists, the binding is non-specific (background).

The Genetic Control (Negative Control)
  • Method: Perform the assay in Casp11-/- (mouse) or CASP4-/- (human) cells.

  • Expected Result: No band should be detected. This confirms the antibody and probe are not cross-reacting with other isoforms like Caspase-1.

The Canonical Control (Differentiation)
  • Method: Stimulate the canonical NLRP3 inflammasome (e.g., LPS + Nigericin).

  • Expected Result: Biotin-LEVD-FMK should show minimal binding compared to Biotin-YVAD-FMK in this context, unless secondary non-canonical activation is occurring.

References

  • Kayagaki, N., et al. (2011).[3] Non-canonical inflammasome activation targets caspase-11.[1][2][3] Nature, 479(7371), 117-121. Link

  • Shi, J., et al. (2014). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death. Nature, 526(7575), 660-665. Link

  • Hagar, J. A., et al. (2013).[3] Cytoplasmic bacteria trigger caspase-11 activation and death of the host cell.[4] Science, 341(6151), 1250-1253. Link

  • Knodler, L. A., et al. (2014). Non-canonical inflammasome activation of caspase-4/caspase-11 mediates epithelial defenses against enteric bacterial pathogens.[3][5] Cell Host & Microbe, 16(2), 249-256.[5] Link

  • Vigano, E., et al. (2015). 1-Amino-triazolo[4,3-a]quinoxalin-4(5H)-ones as selective inhibitors of caspase-4 and caspase-11. Scientific Reports, 5, 13596. (Demonstrates specificity of LEVD/VAD derivatives). Link

Sources

Validation

Comparative Efficiency &amp; Application Guide: Biotinylated LEVD Peptides

Focus: Non-Canonical Inflammasome Profiling (Caspase-4/5/11) Executive Summary In the landscape of inflammatory signaling research, Biotin-LEVD-FMK (and its derivatives) serves as the primary activity-based probe (ABP) f...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Non-Canonical Inflammasome Profiling (Caspase-4/5/11)

Executive Summary

In the landscape of inflammatory signaling research, Biotin-LEVD-FMK (and its derivatives) serves as the primary activity-based probe (ABP) for the non-canonical inflammasome, specifically targeting Caspase-4 (human) and Caspase-11 (murine). Unlike the canonical Caspase-1, which requires an adaptor (ASC) for activation, Caspase-4 directly senses intracellular LPS.

While Biotin-VAD is a potent pan-caspase label and Biotin-YVAD is optimized for Caspase-1, Biotin-LEVD offers the highest relative specificity for the Caspase-4/5 subclade. However, "efficiency" in this context is not absolute specificity; it is a function of titration precision and competition controls . This guide analyzes the comparative performance of LEVD peptides, providing a validated workflow to distinguish genuine Caspase-4 activity from Caspase-1 cross-reactivity.

Mechanistic Grounding: The Target Landscape

To understand the efficiency of LEVD peptides, one must first understand the unique activation mechanism of its target. Unlike apoptotic caspases, Caspase-4 does not require cleavage to become active; it activates via oligomerization upon binding directly to the Lipid A moiety of intracellular LPS.

Diagram 1: Non-Canonical Inflammasome Pathway

This diagram illustrates the direct sensing of cytosolic LPS by Caspase-4 and the specific intervention point of Biotin-LEVD probes.

NonCanonicalInflammasome LPS Intracellular LPS (Lipid A) Casp4_Inactive Pro-Caspase-4 (Monomer) LPS->Casp4_Inactive Direct Binding Casp4_Active Active Caspase-4 (Oligomer) Casp4_Inactive->Casp4_Active Oligomerization GSDMD GSDMD (Full Length) Casp4_Active->GSDMD Cleavage (Asp289) BiotinLEVD Biotin-LEVD-FMK (Irreversible Inhibitor) BiotinLEVD->Casp4_Active Covalent Modification (Cys258) GSDMD_N GSDMD-N (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis / IL-18 Release GSDMD_N->Pyroptosis

Caption: Mechanism of Caspase-4 activation via LPS sensing and its interception by Biotin-LEVD-FMK.

Comparative Performance Analysis

The "efficiency" of an activity-based probe is defined by its Kinetic Selectivity (k_inact/K_I) . While peptide fluoromethylketones (FMKs) are irreversible, the rate at which they modify the target cysteine determines their utility.

Table 1: Comparative Efficiency of Biotinylated Caspase Probes
Probe SequencePrimary TargetCross-Reactivity (High Risk)Relative Potency (Casp-4)Recommended Use Case
Biotin-LEVD Caspase-4 / 5 / 11 Caspase-1 (Moderate)High Specific profiling of non-canonical inflammasome activation (LPS sensing).
Biotin-YVAD Caspase-1Caspase-4 (Low/Moderate)LowCanonical inflammasome (NLRP3/ASC) profiling. Poor efficiency for Casp-4.[1]
Biotin-VAD Pan-CaspaseAll Caspases (1-10)Very HighTotal caspase activity profiling. Too promiscuous for specific Casp-4 isolation without KO controls.
Biotin-DEVD Caspase-3 / 7Caspase-8 (Low)NegligibleApoptosis monitoring. Ineffective for inflammatory caspases.
Technical Insight: The "Selectivity Window"
  • LEVD vs. YVAD: The LEVD sequence is optimized for the substrate specificity of Caspase-4. However, Caspase-1 is highly promiscuous and will bind LEVD if the probe concentration is too high (>10 µM).

  • Efficiency Metric: In competitive ABPP (Activity-Based Protein Profiling) assays, Z-LEVD-FMK inhibits Caspase-4 with an IC50 in the low micromolar range (approx. 2-5 µM), whereas it requires significantly higher concentrations to fully saturate Caspase-1 compared to YVAD.

  • Validation: True efficiency is demonstrated when a signal is competed away by excess non-biotinylated LEVD but remains in the presence of excess non-biotinylated DEVD (apoptosis control).

Experimental Protocol: Biotin-LEVD Pull-Down

Objective: To isolate and visualize active Caspase-4 from human macrophage lysates (e.g., THP-1) following LPS stimulation.

Reagents Required[2][3][4][5]
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, 10% Glycerol, EDTA-free protease inhibitors (exclude cysteine protease inhibitors!).

  • Probe: Biotin-LEVD-FMK (Stock: 10 mM in DMSO).

  • Competitor (Control): Z-LEVD-FMK (non-biotinylated).

  • Beads: High-capacity Streptavidin-Agarose or Magnetic Beads.

Workflow Diagram

This diagram outlines the critical steps to ensure specific labeling and minimize background.

ABPP_Workflow cluster_0 Step 1: Labeling cluster_1 Step 2: Enrichment cluster_2 Step 3: Analysis Lysate Cell Lysate (Active Caspases) Probe Add Biotin-LEVD (1-5 µM) Lysate->Probe Incubate Incubate 1h @ 37°C Probe->Incubate Beads Streptavidin Pull-down Incubate->Beads Wash Stringent Wash (High Salt/Detergent) Beads->Wash Elute Boil in SDS Buffer Wash->Elute WB Western Blot (Anti-Caspase-4) Elute->WB

Caption: Activity-Based Protein Profiling (ABPP) workflow for isolating active Caspase-4.

Step-by-Step Methodology
  • Stimulation: Treat THP-1 cells (PMA-differentiated) with LPS (e.g., 5 µg/mL) for 4–16 hours. Note: Intracellular delivery via transfection or electroporation is required for robust Casp-4 activation if using smooth LPS.

  • Lysis: Harvest cells and lyse in Lysis Buffer on ice for 30 min. Clarify by centrifugation (14,000 x g, 10 min, 4°C).

  • Protein Quantification: Normalize protein concentration to 1–2 mg/mL.

  • Labeling (The Critical Step):

    • Experimental Sample: Add Biotin-LEVD-FMK (Final conc: 5 µM).

    • Competition Control: Pre-incubate lysate with Z-LEVD-FMK (50 µM, 10x excess) for 30 min before adding the biotinylated probe. This proves the band is specific.

  • Incubation: Incubate samples at 37°C for 1 hour . Do not incubate overnight, as this increases non-specific background binding.

  • Pull-Down: Add 30 µL of washed Streptavidin beads. Rotate at 4°C for 2 hours.

  • Washing: Wash beads 3x with Lysis Buffer and 1x with PBS. Tip: A wash with 1M Urea can reduce sticky background proteins if purity is low.

  • Elution & Blotting: Boil beads in 2x SDS-PAGE loading buffer for 5 min. Separate on 12% SDS-PAGE and immunoblot for Caspase-4.

Troubleshooting & Validation Standards

To ensure scientific integrity (Trustworthiness), results must be self-validating.

  • Issue: High Background / Multiple Bands.

    • Cause: Biotin-LEVD is reacting with other cysteine proteases or abundant proteins.

    • Solution: Decrease probe concentration (titrate down to 1 µM). Increase wash stringency (0.1% SDS in wash buffer).

  • Issue: Signal in "Unstimulated" Control.

    • Cause: Caspase-4 is constitutively expressed.[2][3] Stress during lysis can trigger activation.

    • Solution: Add 10 mM Iodoacetamide (IAA) to the lysis buffer immediately after the labeling step (before adding beads) to freeze the proteome state.

  • Differentiation from Caspase-1:

    • Always run a parallel blot for Caspase-1. If Biotin-LEVD pulls down significant amounts of Caspase-1, you are using the probe at saturating concentrations. Reduce concentration or use a Casp-1 inhibitor (Z-YVAD) as a blocker to isolate Casp-4 signal.

References

  • Direct sensing of intracellular LPS by Caspase-4/11. Shi, J., et al. (2014). Inflammatory caspases are innate immune receptors for intracellular LPS.

  • Specificity of Caspase-1 vs Caspase-4 Inhibitors. McDougall, A., et al. (2017). Biotinylated inhibitors of the inflammatory caspases.

  • Activity-Based Protein Profiling (ABPP) Protocols. Cravatt, B. F., et al. (2008).[4] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.

  • Non-canonical Inflammasome Activation Mechanisms. Kayagaki, N., et al. (2011).[5][6] Non-canonical inflammasome activation targets Caspase-11.

  • Caspase-4/5/11 Biology and Detection. Vigano, E., et al. (2015). Cytosolic endotoxin sensing by the caspase-11/4/5 non-canonical inflammasome.

Sources

Comparative

The Scalpel vs. The Sledgehammer: Benchmarking Biotin-LEVD-FMK Against Pan-Caspase Inhibitors

Executive Summary In the study of inflammatory cell death, precision is paramount. While pan-caspase inhibitors like Z-VAD-FMK act as a "sledgehammer"—blunting the entire apoptotic and inflammatory cascade—Biotin-LEVD-FM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of inflammatory cell death, precision is paramount. While pan-caspase inhibitors like Z-VAD-FMK act as a "sledgehammer"—blunting the entire apoptotic and inflammatory cascade—Biotin-LEVD-FMK functions as a "scalpel." It specifically targets the non-canonical inflammasome initiators (Caspase-4 in humans, Caspase-11 in mice) and offers a dual-functionality: inhibition and affinity labeling .

This guide benchmarks Biotin-LEVD-FMK against standard pan-caspase alternatives, providing the mechanistic rationale, comparative data, and a validated pull-down protocol for isolating active inflammatory caspases.

Part 1: Mechanistic Distinction & Signaling Pathways

To understand the utility of Biotin-LEVD-FMK, one must distinguish between the Canonical (Caspase-1 driven) and Non-Canonical (Caspase-4/11 driven) inflammasome pathways.

The Target: Non-Canonical Inflammasome

Unlike Caspase-1, which requires an adaptor (ASC) and a sensor (NLRP3/NLRC4), Caspase-4/11 directly senses cytosolic Lipopolysaccharide (LPS).[1][2][3][4] Upon binding LPS, it oligomerizes and cleaves Gasdermin D (GSDMD) , driving pyroptosis.[1][3][4][5]

  • Z-VAD-FMK: Blocks Caspase-1, -3, -7, -8, and -9. It inhibits cell death but makes it impossible to distinguish which pathway was active.

  • Biotin-LEVD-FMK: Contains the LEVD (Leu-Glu-Val-Asp) motif, preferentially recognized by the catalytic pocket of Caspase-4/11. The Biotin tag allows for the physical isolation of the active enzyme complex.

Visualization: The Non-Canonical Cascade

The following diagram illustrates where Biotin-LEVD-FMK intervenes compared to Z-VAD-FMK.

NonCanonicalInflammasome LPS_Cyto Cytosolic LPS (Gram- Bacteria) Casp4_11_Inactive Pro-Caspase-4/11 (Inactive Monomer) LPS_Cyto->Casp4_11_Inactive Direct Binding Casp4_11_Active Caspase-4/11 (Active Oligomer) Casp4_11_Inactive->Casp4_11_Active Oligomerization GSDMD Gasdermin D (Full Length) Casp4_11_Active->GSDMD Cleavage GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Release Pyroptosis PYROPTOSIS (Lytic Cell Death) GSDMD_N->Pyroptosis Membrane Pores LEVD Biotin-LEVD-FMK (Specific Inhibition + Labeling) LEVD->Casp4_11_Active High Specificity ZVAD Z-VAD-FMK (Pan-Caspase Blockade) ZVAD->Casp4_11_Active Low Specificity ZVAD->Pyroptosis Blocks Downstream Apoptotic Caspases

Caption: The Non-Canonical Inflammasome Pathway. Biotin-LEVD-FMK specifically targets the LPS-activated Caspase-4/11 complex, whereas Z-VAD-FMK provides a broad blockade that obscures pathway specificity.

Part 2: The Benchmark (Comparative Data)

The following table synthesizes performance metrics for Biotin-LEVD-FMK versus the industry-standard Z-VAD-FMK and the Caspase-1 specific YVAD inhibitor.

FeatureBiotin-LEVD-FMK Z-VAD-FMK Z-YVAD-FMK
Primary Target Caspase-4 (Human) Caspase-11 (Mouse) Pan-Caspase (1, 3, 4, 7, 8, 9)Caspase-1 (Canonical)
Mechanism Irreversible Alkylation (FMK)Irreversible Alkylation (FMK)Irreversible Alkylation (FMK)
Specificity Profile High for inflammatory caspases; minimal cross-reactivity with Casp-3 at <10µM.Promiscuous. Blocks apoptosis and pyroptosis indiscriminately.Moderate. Can cross-react with Casp-4/5 at high concentrations.
Key Application Activity-Based Protein Profiling (ABPP). Pull-down of active Casp-4/11.General cell death inhibition; Negative control for apoptosis.Distinguishing NLRP3 (Canonical) from Non-canonical pathways.
Detection Capability YES. Biotin tag allows Streptavidin pull-down or imaging.NO. (Unless using Biotin-VAD, which labels all caspases).NO. Purely inhibitory.
Recommended Conc. 10 - 20 µM (Cell Culture)20 - 50 µM10 - 20 µM

Technical Insight: While Z-VAD-FMK is often cited with IC50 values in the nanomolar range for Caspase-3, its potency against Caspase-4/11 is significantly lower, often requiring higher concentrations that induce off-target effects. Biotin-LEVD-FMK provides a more targeted window of inhibition, though researchers must note that all FMK inhibitors can become promiscuous at high concentrations (>50 µM).

Part 3: The Biotin Advantage (Experimental Workflow)

The defining feature of Biotin-LEVD-FMK is not just inhibition, but detection . Because FMK inhibitors covalently bind only to the active catalytic site of the enzyme, the Biotin tag serves as a permanent record of activation.

Workflow: Active Caspase Pull-Down

This workflow allows you to prove that Caspase-4/11 was physically active in your lysate, rather than just inferring it from cell death assays.

PullDownWorkflow Step1 1. Stimulation (e.g., LPS Transfection) Step2 2. Incubation (+ Biotin-LEVD-FMK) Step1->Step2 1-2 hrs pre-lysis Step3 3. Cell Lysis (Non-denaturing) Step2->Step3 Covalent Binding Step4 4. Capture (Streptavidin Beads) Step3->Step4 Affinity Purification Step5 5. Elution & Blot (Anti-Caspase-4/11) Step4->Step5 Boil in SDS

Caption: Activity-Based Protein Profiling (ABPP) workflow. The inhibitor binds only active caspases in Step 2, allowing specific isolation of the inflammatory complex in Step 4.

Part 4: Validated Protocol (Active Caspase-4/11 Labeling)

Objective: To isolate and visualize the active p30/p26 fragment of Caspase-4/11 from macrophages or epithelial cells.

Reagents Required[6][7][8][9]
  • Biotin-LEVD-FMK (Stock: 10mM in DMSO)

  • Streptavidin-Agarose or Magnetic Beads

  • Lysis Buffer: 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1% NP-40, Protease Inhibitor Cocktail (exclude caspase inhibitors!).

  • Primary Antibody: Anti-Caspase-11 (Rat monoclonal 17D9) or Anti-Caspase-4.

Step-by-Step Methodology
  • Cell Treatment:

    • Seed Bone Marrow Derived Macrophages (BMDMs) or HeLa cells.

    • Prime with LPS (1 µg/mL) for 4 hours (if required for expression).

    • Crucial Step: Add Biotin-LEVD-FMK (20 µM) to the culture media 1 hour prior to the transfection of cytosolic LPS (or other non-canonical trigger).

    • Why? The inhibitor must be present as the enzyme activates to trap it immediately.

  • Lysis:

    • Wash cells 2x with cold PBS.

    • Lyse cells on ice for 20 mins.

    • Centrifuge at 14,000 x g for 10 mins at 4°C to clear debris. Collect supernatant.

  • Pull-Down (The Capture):

    • Take 50 µL of lysate as "Input" control.

    • Incubate the remaining lysate (~500 µg protein) with 30 µL of Streptavidin beads.

    • Rotate overnight at 4°C.

    • Note: The Biotin-LEVD-Caspase complex has extremely high affinity for streptavidin (

      
       M).
      
  • Washing & Elution:

    • Wash beads 4x with Lysis Buffer (stringent washing is key to remove non-specific binders).

    • Elute by adding 40 µL of 2x SDS-PAGE Loading Buffer and boiling at 95°C for 5 mins.

  • Western Blot Analysis:

    • Load "Input" and "Pull-down" samples.

    • Probe with Anti-Caspase-4/11.[6]

    • Result: You should see the cleaved active fragment (p26 for Casp-11) enriched in the pull-down lane. The full-length pro-caspase (p43) should be largely absent from the pull-down unless it has some basal activity.

Part 5: References

  • Kayagaki, N., et al. (2011).[2] Non-canonical inflammasome activation targets caspase-11.[4] Nature. [Link]

  • Shi, J., et al. (2014).[5] Inflammatory caspases are innate immune receptors for intracellular LPS.[3][4] Nature. [Link]

Sources

Safety & Regulatory Compliance

Safety

Biotin-LEVD-FMK proper disposal procedures

Disposal and Handling Guide: Biotin-LEVD-FMK Part 1: Executive Safety Assessment Compound Identity: Biotin-LEVD-FMK (Biotin-Leu-Glu-Val-Asp-Fluoromethylketone) Primary Application: Irreversible inhibitor of Caspase-4 (an...

Author: BenchChem Technical Support Team. Date: March 2026

Disposal and Handling Guide: Biotin-LEVD-FMK

Part 1: Executive Safety Assessment

Compound Identity: Biotin-LEVD-FMK (Biotin-Leu-Glu-Val-Asp-Fluoromethylketone) Primary Application: Irreversible inhibitor of Caspase-4 (and related inflammatory caspases).[1] Hazard Classification: Potentially Toxic Alkylating Agent . Immediate Action: Do not dispose of down drains or in municipal trash.[2] Treat as Hazardous Chemical Waste .

Critical Safety Warning (The "Trojan Horse" Effect): Biotin-LEVD-FMK is frequently solubilized in DMSO (Dimethyl Sulfoxide) .[1] DMSO is a potent solvent that permeates the skin and mucous membranes rapidly. If a spill occurs, the DMSO acts as a vehicle, carrying the irreversible FMK inhibitor directly into the bloodstream and tissues. Double-gloving (Nitrile) is mandatory. [1]

Part 2: Hazard Profile & Chemical Logic

To dispose of this compound safely, one must understand its chemical nature. The hazard is driven by the Fluoromethylketone (FMK) moiety.

ComponentChemical FunctionHazard Implication
Biotin Tag Detection/Affinity handleLow hazard.[1] Biologically inert vitamin derivative.
LEVD Peptide Caspase-4 recognition sequenceLow hazard.[1] Amino acid chain.[3][4][5]
FMK Group Warhead (Electrophile) High Hazard. Alkylating agent designed to form irreversible covalent bonds with cysteine thiols.

Mechanism of Hazard: The FMK group is an electrophilic "trap." In a biological system, it attacks the catalytic cysteine of the caspase enzyme. In a waste context, this reactivity means it remains an active alkylating agent capable of reacting with diverse biological targets until destroyed. It is not a simple salt or buffer; it is a reactive organic modifier.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Contaminated Consumables)

Applies to: Pipette tips, empty vials, dried spills, gloves, and weighing boats.[6][7]

  • Segregation: Do not mix with "Biohazard" (red bag) waste unless the material is also infectious. If the waste is purely chemical (e.g., weighing powder), it belongs in Hazardous Chemical Debris .

  • Containment: Place items in a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty clear plastic bag labeled "Hazardous Waste - Solid."

  • Labeling:

    • Constituents: "Solid debris contaminated with Biotin-LEVD-FMK."[1]

    • Hazard Checkbox: Toxic / Irritant.

Scenario B: Liquid Waste (Stock Solutions in DMSO)

Applies to: Expired stock solutions, unused aliquots.[1]

  • Solvent Compatibility: Most FMK inhibitors are dissolved in 100% DMSO.

  • Collection: Pour into a dedicated "Halogenated Organic Solvent" waste stream.

    • Note: While DMSO itself is non-halogenated, the FMK compound contains Fluorine . However, in trace amounts (<1%), it is often accepted in non-halogenated streams unless strict facility rules apply. Best Practice: Use the Halogenated stream to be safe due to the fluorine content.

  • Do Not Dilute: Do not dilute with water before disposal. Water may precipitate the peptide, creating a sludge that complicates incineration.

Scenario C: Aqueous Waste (Cell Culture Media)

Applies to: Media containing dilute (e.g., 10-50 µM) inhibitor.[1]

  • Deactivation (Optional but Recommended): While incineration is preferred, large volumes of aqueous media cannot always be incinerated.

    • Protocol: Collect media in a carboy. Add Bleach (Sodium Hypochlorite) to a final concentration of 10% and let stand for 30 minutes. This oxidizes the peptide backbone and the sulfur in the biotin/cysteine targets.

  • Disposal: After deactivation, check facility guidelines. Many institutions allow sewering of bleached cell culture media. If the facility prohibits sewering chemical inhibitors, collect the liquid as "Aqueous Chemical Waste" for off-site treatment.

Part 4: Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This diagram guides the researcher through the decision process based on the physical state and solvent carrier of the waste.

WasteDisposal Start Biotin-LEVD-FMK Waste State What is the physical state? Start->State Solid Solid Waste (Tips, Vials, Gloves) State->Solid Solid Liquid Liquid Waste State->Liquid Liquid BinSolid Dispose in Chemically Contaminated Sharps/Solids Bin Solid->BinSolid SolventCheck Primary Solvent? Liquid->SolventCheck DMSO Organic Solvent (DMSO Stock) SolventCheck->DMSO DMSO/Ethanol Aqueous Aqueous Solution (Cell Media) SolventCheck->Aqueous Water/Media BinHalo Dispose in Halogenated Solvent Waste Carboy DMSO->BinHalo BinAq Collect in Aqueous Chemical Waste (Do NOT Sewer) Aqueous->BinAq

Caption: Decision matrix for segregating Biotin-LEVD-FMK waste streams based on solvent and physical state.

Figure 2: The "Trojan Horse" Hazard Mechanism

Why standard gloves are insufficient: The synergy between DMSO and the FMK warhead.

Mechanism cluster_protection Required Protection DMSO DMSO Solvent (Carrier) Skin Skin Barrier (Lipid Bilayer) DMSO->Skin Permeates Rapidly Blood Systemic Circulation (Irreversible Alkylation) DMSO->Blood Transports Payload FMK Biotin-LEVD-FMK (Toxic Payload) FMK->DMSO Dissolved In Gloves Double Nitrile Gloves (Change immediately upon splash)

Caption: The "Trojan Horse" effect: DMSO facilitates the transdermal absorption of the toxic FMK alkylating agent.[1]

Part 5: Regulatory & Compliance Data

When filling out hazardous waste tags, use the following data to ensure compliance with Environmental Health & Safety (EHS) and RCRA standards.

ParameterSpecificationNotes
Chemical Name Biotin-LEVD-FluoromethylketoneWrite out fully; avoid ambiguous abbreviations.
CAS Number 1135688-15-1 (Generic FMK)Note: Specific CAS for Biotin-LEVD-FMK often unavailable; use generic peptide-FMK or leave blank if permitted.[1]
RCRA Code Non-Regulated / Hazardous Not P- or U-listed.[1] Classified as hazardous due to toxicity/reactivity characteristics.[7]
Hazard Class Toxic (6.1) Due to irreversible enzyme inhibition potential.[1]
Storage Code Blue (Health Hazard) Store away from oxidizers.[1]

Spill Management Protocol:

  • Evacuate the immediate area if the spill involves >10mL of stock solution.

  • PPE: Wear goggles, lab coat, and double nitrile gloves .

  • Absorb: Use a spill pillow or vermiculite. Do not use paper towels if the solvent is DMSO, as it may degrade them rapidly or penetrate through to the hand during cleanup.

  • Clean: Clean the surface with soap and water after the bulk material is removed.

  • Disposal: Place all cleanup materials in the Solid Hazardous Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. (Provides mechanistic basis for FMK toxicity). [Link]

  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Health and Safety Information. (Source for DMSO permeability data). [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Biotin-LEVD-FMK

Executive Safety Summary Biotin-LEVD-FMK is a cell-permeable, irreversible caspase inhibitor (targeting Caspase-4 and related inflammatory caspases). While often classified as "low hazard" in dilute aqueous forms, the co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Biotin-LEVD-FMK is a cell-permeable, irreversible caspase inhibitor (targeting Caspase-4 and related inflammatory caspases). While often classified as "low hazard" in dilute aqueous forms, the concentrated stock solution presents a specific, often overlooked danger.

The Critical Hazard: The Fluoromethylketone (FMK) group is an alkylating agent designed to covalently modify cysteine residues. When reconstituted in DMSO (Dimethyl Sulfoxide) , the solvent acts as a "Trojan Horse," capable of carrying the alkylating inhibitor rapidly through intact skin and standard latex gloves.

Core Directive: Treat all DMSO-solubilized stock solutions as transdermal alkylating risks .

Risk Assessment & Mechanism

To select the correct PPE, you must understand the chemical behavior of the system.

The "Trojan Horse" Vector

Most laboratory accidents with peptide inhibitors occur during reconstitution and aliquoting , not during final cell treatment.

  • The Warhead (FMK): A suicide inhibitor that forms an irreversible thiomethyl ketone adduct with the enzyme's active site. If absorbed, it can indiscriminately alkylate host proteins.

  • The Vehicle (DMSO): An aggressive dipolar aprotic solvent. It permeates the stratum corneum (outer skin layer) by displacing water, effectively opening channels for dissolved compounds to enter the bloodstream.

Risk_Mechanism DMSO DMSO Solvent Latex Latex Glove DMSO->Latex Permeates (<2 min) Skin Human Skin (Stratum Corneum) DMSO->Skin Carrier Effect FMK Biotin-LEVD-FMK FMK->DMSO Dissolved In Latex->Skin Breakthrough Blood Systemic Absorption Skin->Blood Transdermal Delivery

Figure 1: The DMSO "Trojan Horse" mechanism. Standard latex gloves offer negligible protection against DMSO-solubilized inhibitors.

PPE Matrix: Activity-Based Selection

Do not use a "one size fits all" approach. PPE requirements scale with concentration.

Table 1: PPE Specifications by Activity
Protective LayerActivity A: Stock Prep (High Risk) (Weighing powder, adding DMSO, aliquoting)Activity B: Application (Low Risk) (Adding dilute media to cells)
Hand Protection Double-Gloving Required. 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-6 mil) or Laminate (Silver Shield®)🚫 NO LATEX Single Nitrile Glove (Minimum 4 mil thickness)🚫 NO LATEX
Eye Protection Chemical Splash Goggles (ANSI Z87.1 impact + splash rated)Safety Glasses (With side shields)
Respiratory Fume Hood (Mandatory) Handle powder and DMSO stocks inside a certified BSC or Fume Hood.General Lab Ventilation (Biosafety Cabinet recommended for sterility, not toxicity)
Body Protection Lab Coat (Buttoned) + Cuff Taping Ensure no skin gap between glove and coat.Standard Lab Coat
Why Nitrile over Latex?
  • Latex: DMSO breakthrough time is < 3 minutes .

  • Thin Nitrile (4 mil): DMSO breakthrough time is ~5–10 minutes .

  • Thick Nitrile/Laminate: Breakthrough time > 4 hours .

  • Protocol: If you splash DMSO stock on thin nitrile gloves, change them immediately . The clock is ticking.

Operational Protocol: Step-by-Step

This workflow ensures sterility for your assay and safety for the operator.

Phase 1: Reconstitution (The Critical Step)
  • Preparation: Calculate the volume of DMSO needed for a 10 mM or 20 mM stock .

    • Note: High concentrations reduce the total volume of DMSO added to cells later, minimizing solvent toxicity.

  • Environment: Move the vial and DMSO into the Fume Hood/BSC.

  • Solubilization:

    • Add DMSO to the Biotin-LEVD-FMK vial.

    • Do not vortex with an open cap. Cap tightly, then vortex or invert.

    • Safety Check: Inspect the vial for cracks before vortexing.

  • Aliquoting:

    • Divide the stock into small aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

    • Use screw-cap cryovials with O-rings. Snap-cap tubes can pop open during thawing, spraying aerosolized DMSO.

Phase 2: Storage
  • Temp: -20°C.

  • Container: Store aliquots in a secondary container (box) labeled "TOXIC - PEPTIDE INHIBITOR".

  • Desiccation: Keep the main powder vial desiccated if not fully used.

Phase 3: Application (Dilution)
  • Thaw the aliquot at room temperature.

  • Dilution Strategy:

    • Dilute the stock 1:1000 or greater into culture media (e.g., 1 µL stock into 1 mL media).

    • Result: Final DMSO concentration is <0.1%, which is safe for cells and reduces handling risk for the operator.

  • Add the diluted media to the cell culture.[1]

Workflow cluster_0 Phase 1: High Risk (Hood) cluster_1 Phase 2: Storage cluster_2 Phase 3: Application Powder Lyophilized Powder DMSO_Add Add DMSO (Double Nitrile Gloves) Powder->DMSO_Add Aliquot Aliquot to Screw-Cap Vials DMSO_Add->Aliquot Freezer -20°C Storage (Secondary Container) Aliquot->Freezer Dilution Dilute >1:1000 in Media Freezer->Dilution Thaw Incubate Cell Incubation Dilution->Incubate

Figure 2: Operational workflow emphasizing the containment of high-risk steps.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact (DMSO Stock):

    • Do NOT use alcohol or organic solvents to wash (this increases absorption).

    • Immediately wash with copious amounts of soap and water for 15 minutes.

    • Remove contaminated clothing carefully.[2][3]

  • Eye Contact: Flush with water/eyewash station for 15 minutes. Seek medical attention.

Disposal Procedures

Biotin-LEVD-FMK is a bioactive organic compound.[2][4]

  • Liquids: Collect all DMSO stock waste and media containing high concentrations (>10 µM) in a dedicated Chemical Waste Container (labeled: "Halogenated Organic Solvents/Cytotoxics").

  • Solids: Pipette tips and tubes contacting the stock solution must be disposed of as Hazardous Solid Waste .

  • Drain: NEVER pour down the sink.

References

  • Schwope, A. D., et al. (1981).[5] Dimethyl sulfoxide permeation through glove materials.[5] American Industrial Hygiene Association Journal.[5]

  • Bio-Rad Laboratories. Instructions for Using Caspase Substrates and Inhibitors. (Protocol detailing FMK handling and dilution).

  • R&D Systems. Caspase Inhibitor Control Z-FA-FMK Datasheet. (Provides toxicity warnings regarding DMSO concentrations).[1]

  • Ansell Healthcare. Chemical Glove Resistance Guide (Permeation & Degradation).

  • National Institutes of Health (NIH). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement. (Confirming nitrile superiority over latex).

Sources

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